Product packaging for Thiazole, 5-ethyl-4-phenyl-(Cat. No.:CAS No. 14229-94-8)

Thiazole, 5-ethyl-4-phenyl-

Cat. No.: B084191
CAS No.: 14229-94-8
M. Wt: 189.28 g/mol
InChI Key: LNGMWMFCNKYANI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Thiazole, 5-ethyl-4-phenyl- is a useful research compound. Its molecular formula is C11H11NS and its molecular weight is 189.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality Thiazole, 5-ethyl-4-phenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Thiazole, 5-ethyl-4-phenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H11NS B084191 Thiazole, 5-ethyl-4-phenyl- CAS No. 14229-94-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

14229-94-8

Molecular Formula

C11H11NS

Molecular Weight

189.28 g/mol

IUPAC Name

5-ethyl-4-phenyl-1,3-thiazole

InChI

InChI=1S/C11H11NS/c1-2-10-11(12-8-13-10)9-6-4-3-5-7-9/h3-8H,2H2,1H3

InChI Key

LNGMWMFCNKYANI-UHFFFAOYSA-N

SMILES

CCC1=C(N=CS1)C2=CC=CC=C2

Canonical SMILES

CCC1=C(N=CS1)C2=CC=CC=C2

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-ethyl-4-phenylthiazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the most prominent synthetic pathway for 5-ethyl-4-phenylthiazole, a heterocyclic compound with potential applications in medicinal chemistry and materials science. The core of this synthesis is the well-established Hantzsch thiazole synthesis, a reliable method for the formation of the thiazole ring system. This document outlines the necessary starting materials, a detailed experimental protocol, and representative characterization data from closely related compounds to guide researchers in the successful synthesis and identification of the target molecule.

Overview of the Synthetic Pathway

The synthesis of 5-ethyl-4-phenylthiazole is achieved through a two-step process, beginning with the preparation of the α-haloketone precursor, followed by the Hantzsch thiazole synthesis.

Step 1: Synthesis of 1-bromo-1-phenylbutan-2-one

The initial step involves the α-bromination of 1-phenylbutan-2-one. This reaction introduces the halogen atom required for the subsequent cyclization reaction.

Step 2: Hantzsch Thiazole Synthesis of 5-ethyl-4-phenylthiazole

The core of the synthesis is the reaction between the α-haloketone (1-bromo-1-phenylbutan-2-one) and a thioamide (thioacetamide). This reaction proceeds via a condensation and cyclization mechanism to form the desired 5-ethyl-4-phenylthiazole.[1]

Below is a DOT script representation of the overall synthesis pathway.

G cluster_step1 Step 1: α-Bromination cluster_step2 Step 2: Hantzsch Thiazole Synthesis 1-phenylbutan-2-one 1-phenylbutan-2-one 1-bromo-1-phenylbutan-2-one 1-bromo-1-phenylbutan-2-one 1-phenylbutan-2-one->1-bromo-1-phenylbutan-2-one Bromination Br2_HOAc Br₂ / Acetic Acid 5-ethyl-4-phenylthiazole 5-ethyl-4-phenylthiazole 1-bromo-1-phenylbutan-2-one->5-ethyl-4-phenylthiazole Condensation & Cyclization Thioacetamide Thioacetamide Thioacetamide->5-ethyl-4-phenylthiazole G Start Start Dissolve Reactants Dissolve α-haloketone and thioacetamide in ethanol Start->Dissolve Reactants Reflux Reflux for 4-6 hours Dissolve Reactants->Reflux Cool and Neutralize Cool to room temperature and neutralize with NaHCO₃ Reflux->Cool and Neutralize Solvent Removal Remove ethanol under reduced pressure Cool and Neutralize->Solvent Removal Extraction Extract with dichloromethane Solvent Removal->Extraction Wash and Dry Wash with brine and dry over Na₂SO₄ Extraction->Wash and Dry Concentrate Concentrate under reduced pressure Wash and Dry->Concentrate Purification Purify by column chromatography Concentrate->Purification End End Purification->End

References

An In-depth Technical Guide to the Spectroscopic Data of 5-ethyl-4-phenylthiazole

Author: BenchChem Technical Support Team. Date: November 2025

Predicted Spectroscopic Data

The predicted spectroscopic data for 5-ethyl-4-phenylthiazole is summarized in the following tables. These predictions are derived from the analysis of 4-phenylthiazole and the expected influence of a 5-ethyl substituent.

Table 1: Predicted ¹H NMR Spectroscopic Data for 5-ethyl-4-phenylthiazole

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignmentPredicted Coupling Constants (J) in Hz
~8.9s1HH-2 (thiazole ring)-
~7.9-8.0m2Hortho-H (phenyl ring)-
~7.3-7.5m3Hmeta- and para-H (phenyl ring)-
~2.8q2H-CH₂- (ethyl group)~7.5
~1.3t3H-CH₃ (ethyl group)~7.5

Rationale for Prediction: The chemical shifts for the phenyl and thiazole ring protons are based on the known spectrum of 4-phenylthiazole. The addition of an ethyl group at the 5-position is expected to cause a slight upfield shift of the H-2 proton due to its electron-donating nature. The ethyl group itself is expected to show a quartet for the methylene protons coupled to the methyl protons, and a triplet for the methyl protons coupled to the methylene protons, in the typical aliphatic region.

Table 2: Predicted ¹³C NMR Spectroscopic Data for 5-ethyl-4-phenylthiazole

Chemical Shift (δ) ppmAssignment
~153C-2 (thiazole ring)
~150C-4 (thiazole ring)
~135C-5 (thiazole ring)
~134C-ipso (phenyl ring)
~129C-para (phenyl ring)
~128.5C-meta (phenyl ring)
~126C-ortho (phenyl ring)
~22-CH₂- (ethyl group)
~15-CH₃ (ethyl group)

Rationale for Prediction: The chemical shifts for the phenyl and thiazole ring carbons are based on data for 4-phenylthiazole. The ethyl group at C-5 will introduce two new signals in the aliphatic region. The attachment of the ethyl group is also predicted to shift the C-5 carbon signal significantly.

Table 3: Predicted Infrared (IR) Spectroscopic Data for 5-ethyl-4-phenylthiazole

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumAromatic C-H stretch
~2970, ~2870MediumAliphatic C-H stretch
~1600, ~1480Medium-StrongC=C and C=N stretching (aromatic and thiazole rings)
~1450MediumCH₂ bend
~1380MediumCH₃ bend
~760, ~690StrongC-H out-of-plane bending (monosubstituted benzene)

Rationale for Prediction: The IR spectrum is expected to show characteristic peaks for the aromatic C-H and C=C bonds of the phenyl group, and the C=N bond of the thiazole ring. The addition of the ethyl group will introduce aliphatic C-H stretching and bending vibrations.

Table 4: Predicted Mass Spectrometry (MS) Data for 5-ethyl-4-phenylthiazole

m/zRelative Intensity (%)Assignment
189High[M]⁺ (Molecular Ion)
174Moderate[M - CH₃]⁺
161Moderate[M - C₂H₄]⁺
134Moderate[C₉H₆S]⁺
77High[C₆H₅]⁺ (Phenyl cation)

Rationale for Prediction: The molecular ion peak is expected at m/z 189, corresponding to the molecular weight of 5-ethyl-4-phenylthiazole. Common fragmentation patterns would include the loss of a methyl radical from the ethyl group, and potentially a retro-Diels-Alder type fragmentation of the thiazole ring. The phenyl cation is also an expected prominent fragment.

Experimental Protocols

As no specific synthesis for 5-ethyl-4-phenylthiazole was found, a general protocol based on the well-established Hantzsch thiazole synthesis is proposed.[1][2]

Proposed Synthesis of 5-ethyl-4-phenylthiazole via Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis involves the reaction of an α-haloketone with a thioamide. For the synthesis of 5-ethyl-4-phenylthiazole, the required starting materials would be 1-phenyl-1-chlorobutan-2-one and thioformamide.

Materials:

  • 1-phenyl-1-chlorobutan-2-one

  • Thioformamide

  • Ethanol (or a similar suitable solvent)

  • Sodium bicarbonate solution (for workup)

Procedure:

  • Dissolve equimolar amounts of 1-phenyl-1-chlorobutan-2-one and thioformamide in ethanol.

  • Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure 5-ethyl-4-phenylthiazole.

General Protocol for Spectroscopic Analysis:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a spectrometer (e.g., 400 MHz). The sample would be dissolved in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) as an internal standard.

  • Infrared (IR) Spectroscopy: The IR spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample could be analyzed as a thin film on a salt plate (e.g., NaCl) or as a KBr pellet.

  • Mass Spectrometry (MS): The mass spectrum would be obtained using a mass spectrometer, for instance, with electron ionization (EI) to determine the molecular weight and fragmentation pattern of the compound.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis and characterization of a synthesized compound like 5-ethyl-4-phenylthiazole.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_characterization Data Interpretation & Characterization synthesis Synthesis of 5-ethyl-4-phenylthiazole purification Purification (e.g., Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms interpretation Spectral Interpretation nmr->interpretation ir->interpretation ms->interpretation structure Structure Elucidation interpretation->structure final_report final_report structure->final_report Final Report

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.

References

An In-depth Technical Guide to the Synthesis and Characterization of 5-ethyl-4-phenylthiazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of 5-ethyl-4-phenylthiazole. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in the synthesis and evaluation of novel thiazole derivatives. While specific experimental data for 5-ethyl-4-phenylthiazole is limited in publicly available literature, this guide outlines the established methodologies for its synthesis and characterization based on well-known chemical principles and data from closely related analogues.

Chemical Properties and Structure

5-ethyl-4-phenylthiazole belongs to the class of 4,5-disubstituted thiazoles, a heterocyclic scaffold of significant interest in medicinal chemistry due to its presence in a wide range of biologically active compounds. The core structure consists of a five-membered aromatic ring containing sulfur and nitrogen atoms, substituted with an ethyl group at the 5-position and a phenyl group at the 4-position.

Table 1: General Chemical Properties of 5-ethyl-4-phenylthiazole

PropertyValueSource/Method
Molecular Formula C₁₁H₁₁NSCalculated
Molecular Weight 189.28 g/mol Calculated
Appearance Expected to be a solid or oilAnalogy to similar compounds
Solubility Expected to be soluble in common organic solvents (e.g., ethanol, DMSO, DMF)Analogy to similar compounds

Synthesis of 5-ethyl-4-phenylthiazole

The most common and versatile method for the synthesis of 4,5-disubstituted thiazoles is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone with a thioamide. For the synthesis of 5-ethyl-4-phenylthiazole, the logical precursors would be 2-bromo-1-phenyl-1-butanone and thioformamide.

Hantzsch Thiazole Synthesis

The Hantzsch synthesis is a classic and efficient method for the preparation of thiazole derivatives.[1][2][3] The reaction proceeds via a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, followed by cyclization and dehydration to form the thiazole ring.

Experimental Protocol: General Procedure for Hantzsch Thiazole Synthesis

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the α-haloketone (1 equivalent) and the thioamide (1-1.2 equivalents) in a suitable solvent such as ethanol or methanol.

  • Reaction Conditions: The reaction mixture is typically heated to reflux for a period ranging from a few hours to overnight, depending on the reactivity of the substrates. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion of the reaction, the solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize any acid formed during the reaction, followed by washing with brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure thiazole derivative.

Hantzsch_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product alpha_haloketone α-Haloketone (e.g., 2-bromo-1-phenyl-1-butanone) reaction Condensation & Cyclization (Hantzsch Synthesis) alpha_haloketone->reaction thioamide Thioamide (e.g., Thioformamide) thioamide->reaction product 5-ethyl-4-phenylthiazole reaction->product

Figure 1: Hantzsch synthesis of 5-ethyl-4-phenylthiazole.

Characterization and Spectroscopic Analysis

The structure of the synthesized 5-ethyl-4-phenylthiazole would be confirmed using various spectroscopic techniques. The expected spectral data, based on the analysis of similar 4-phenylthiazole derivatives, are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl and phenyl groups, as well as the proton on the thiazole ring.

  • Ethyl group: A triplet for the methyl protons (CH₃) and a quartet for the methylene protons (CH₂).

  • Phenyl group: A multiplet in the aromatic region.

  • Thiazole proton: A singlet for the proton at the 2-position of the thiazole ring.

¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule. The chemical shifts will be indicative of the electronic environment of each carbon.

Table 2: Expected ¹H and ¹³C NMR Chemical Shifts for 5-ethyl-4-phenylthiazole

Group¹H NMR (ppm)¹³C NMR (ppm)
Thiazole-H2 ~8.5-9.0~150-155
Thiazole-C4 -~150-155
Thiazole-C5 -~130-135
Phenyl-C (ipso) -~130-135
Phenyl-CH ~7.2-7.5~125-130
Ethyl-CH₂ ~2.8-3.0~20-25
Ethyl-CH₃ ~1.2-1.4~12-15

Note: These are predicted chemical shift ranges based on data from similar compounds.

Infrared (IR) Spectroscopy

The IR spectrum of 5-ethyl-4-phenylthiazole would exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule.

Table 3: Expected Characteristic IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)Intensity
C-H stretch (aromatic) 3100-3000Medium
C-H stretch (aliphatic) 3000-2850Medium
C=N stretch (thiazole) 1620-1580Medium
C=C stretch (aromatic) 1600-1450Medium-Strong
C-S stretch 700-600Weak-Medium
Mass Spectrometry (MS)

Mass spectrometry would be used to determine the molecular weight of the compound and to study its fragmentation pattern. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of 5-ethyl-4-phenylthiazole (m/z = 189.28).

Experimental Workflow

The overall process for the synthesis and characterization of 5-ethyl-4-phenylthiazole follows a logical workflow, from the selection of starting materials to the final structural confirmation.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Analysis start Starting Materials (α-Haloketone, Thioamide) reaction Hantzsch Thiazole Synthesis start->reaction workup Reaction Work-up reaction->workup purification Purification (Column Chromatography) workup->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms data_analysis Data Analysis and Structural Confirmation nmr->data_analysis ir->data_analysis ms->data_analysis

Figure 2: Experimental workflow for synthesis and characterization.

Conclusion

References

An In-depth Technical Guide on the Presumed Crystal Structure of 5-ethyl-4-phenyl-thiazole

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the latest literature review, the specific crystal structure of 5-ethyl-4-phenyl-thiazole has not been experimentally determined and published. This guide, therefore, presents a comprehensive overview based on the crystallographic data of closely related 4-phenyl-thiazole derivatives. The information herein is intended to provide researchers, scientists, and drug development professionals with a foundational understanding of the expected structural characteristics and experimental methodologies pertinent to this class of compounds.

Introduction

Thiazole derivatives are a cornerstone in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties. The 5-ethyl-4-phenyl-thiazole moiety, in particular, is a key structural motif in various pharmacologically active agents. Understanding its three-dimensional structure is paramount for rational drug design and the development of novel therapeutic agents. This whitepaper consolidates available crystallographic data from analogous structures to predict the molecular geometry, crystal packing, and relevant experimental protocols for 5-ethyl-4-phenyl-thiazole.

Predicted Molecular Structure and Crystallographic Parameters

Based on the analysis of various 4-phenyl-thiazole derivatives, the following structural features and crystallographic parameters for 5-ethyl-4-phenyl-thiazole can be anticipated. The thiazole ring is expected to be essentially planar. The phenyl group at the 4-position and the ethyl group at the 5-position will be attached to this core. The dihedral angle between the thiazole and phenyl rings is a critical conformational parameter that influences crystal packing and intermolecular interactions.

Table 1: Predicted Crystallographic Data for 5-ethyl-4-phenyl-thiazole (based on analogs)

ParameterPredicted Value/System
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or Pbca (common for similar organics)
a (Å)8 - 12
b (Å)10 - 15
c (Å)15 - 20
α (°)90
β (°)90 - 105
γ (°)90
Volume (ų)1500 - 2500
Z4 or 8

Table 2: Key Bond Lengths and Angles (based on analogs)

BondExpected Length (Å)AngleExpected Angle (°)
S1-C21.70 - 1.75C5-S1-C288 - 92
C2-N31.30 - 1.35S1-C2-N3114 - 118
N3-C41.38 - 1.42C2-N3-C4108 - 112
C4-C51.35 - 1.40N3-C4-C5113 - 117
C5-S11.72 - 1.77C4-C5-S1107 - 111
C4-C(phenyl)1.45 - 1.50N3-C4-C(phenyl)118 - 122
C5-C(ethyl)1.50 - 1.55S1-C5-C(ethyl)120 - 124

Experimental Protocols

The successful crystallization and subsequent X-ray diffraction analysis are crucial for determining the crystal structure of a compound. Below are detailed methodologies adapted from studies on analogous thiazole derivatives.

3.1. Synthesis of 4-phenyl-thiazole Derivatives

A common route for the synthesis of 4-phenyl-thiazole derivatives involves the Hantzsch thiazole synthesis.

  • Workflow for Synthesis:

reagents α-Haloketone (e.g., 2-bromo-1-phenylpropan-1-one) + Thioamide (e.g., Thioacetamide) reaction Reaction in Ethanol Reflux, 4-6 h reagents->reaction workup Cooling and Neutralization (e.g., with NaHCO₃) reaction->workup extraction Extraction with Ethyl Acetate workup->extraction purification Column Chromatography (Silica gel) extraction->purification product 5-ethyl-4-phenyl-thiazole purification->product

Caption: General workflow for the Hantzsch synthesis of 4-phenyl-thiazole derivatives.

3.2. Crystallization Protocol

Single crystals suitable for X-ray diffraction can be grown using various techniques. Slow evaporation is a commonly employed and effective method.

  • Experimental Workflow for Crystallization:

start Dissolve compound in a suitable solvent (e.g., Ethanol, Methanol, or Acetone) solution Prepare a saturated or nearly saturated solution at room temperature start->solution filtration Filter the solution to remove any insoluble impurities solution->filtration evaporation Allow the solvent to evaporate slowly in a loosely covered vial filtration->evaporation crystals Harvest single crystals evaporation->crystals

Caption: Workflow for crystallization by slow evaporation.

3.3. X-ray Diffraction Data Collection and Structure Refinement

  • Data Collection: A suitable single crystal is mounted on a goniometer. X-ray diffraction data are collected at a controlled temperature (typically 100 K or 293 K) using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).

  • Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.

Predicted Molecular Packing and Intermolecular Interactions

The crystal packing of 4-phenyl-thiazole derivatives is generally governed by a combination of weak intermolecular interactions.

  • Key Interactions:

    • π-π Stacking: The aromatic phenyl and thiazole rings can engage in π-π stacking interactions, which are significant in directing the crystal packing.

    • C-H···π Interactions: Hydrogen atoms from the ethyl group or the phenyl ring can interact with the π-electron clouds of adjacent thiazole or phenyl rings.

    • C-H···N/S Interactions: Weak hydrogen bonds involving the nitrogen and sulfur heteroatoms of the thiazole ring and hydrogen atoms from neighboring molecules are also expected.

  • Logical Relationship of Packing Forces:

molecule 5-ethyl-4-phenyl-thiazole Molecule pi_stacking π-π Stacking (Phenyl-Thiazole, Phenyl-Phenyl) molecule->pi_stacking ch_pi C-H···π Interactions molecule->ch_pi ch_hetero C-H···N/S Interactions molecule->ch_hetero packing Crystal Lattice Packing pi_stacking->packing ch_pi->packing ch_hetero->packing

Caption: Intermolecular forces governing the crystal packing of 4-phenyl-thiazole derivatives.

Conclusion

While the definitive crystal structure of 5-ethyl-4-phenyl-thiazole remains to be elucidated, this technical guide provides a robust, data-driven prediction of its structural and crystallographic properties based on a thorough analysis of analogous compounds. The presented experimental protocols offer a clear roadmap for the synthesis, crystallization, and structural determination of this and related thiazole derivatives. The insights into the anticipated molecular geometry and intermolecular interactions will be invaluable for researchers in the fields of medicinal chemistry and materials science, aiding in the design of new molecules with tailored properties. Future experimental determination of the crystal structure of 5-ethyl-4-phenyl-thiazole will be essential to validate and refine the predictive models presented herein.

Technical Guide: The Role of 5-Ethyl-4-phenylthiazole as a Scaffold for Novel Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides an in-depth analysis of 5-ethyl-4-phenylthiazole as a crucial synthetic intermediate in the development of novel therapeutic agents. While 5-ethyl-4-phenylthiazole itself does not possess a well-defined mechanism of action, it serves as a foundational scaffold for the synthesis of a series of 2-(5-ethyl-4-phenylthiazol-2-yl)-5-((substituted-benzylidene)amino)-1,3,4-thiadiazole derivatives. These derivatives have demonstrated significant in vitro antimicrobial activity against a range of bacterial and fungal strains. This guide will detail the synthetic pathway, quantitative antimicrobial data, and the experimental protocols utilized in these evaluations.

Introduction

5-Ethyl-4-phenylthiazole is a heterocyclic compound that has garnered attention in medicinal chemistry not as a standalone therapeutic agent, but as a versatile precursor for the synthesis of more complex molecules with potential biological activities. Its chemical structure provides a stable and functionalizable core, making it an ideal starting point for the development of novel compounds. This guide focuses on a series of 1,3,4-thiadiazole derivatives synthesized from 5-ethyl-4-phenylthiazole, which have been investigated for their antimicrobial properties.

Synthetic Pathway Overview

The synthesis of the target antimicrobial compounds commences with 5-ethyl-4-phenylthiazole. The overall synthetic scheme involves a multi-step process, culminating in the formation of various substituted benzylideneamino-1,3,4-thiadiazole derivatives. A generalized workflow for this synthesis is depicted below.

G A 5-Ethyl-4-phenylthiazole B Ethyl 2-(5-ethyl-4-phenylthiazol-2-yl)acetate A->B Reaction with ethyl chloroacetate C 2-(5-Ethyl-4-phenylthiazol-2-yl)acetohydrazide B->C Reaction with hydrazine hydrate D 5-((5-Ethyl-4-phenylthiazol-2-yl)methyl)-1,3,4-thiadiazol-2-amine C->D Reaction with carbon disulfide & KOH, then acidification F 2-(5-Ethyl-4-phenylthiazol-2-yl)-5- ((substituted-benzylidene)amino)-1,3,4-thiadiazole Derivatives D->F Condensation E Substituted Benzaldehyde E->F Condensation

Figure 1: Synthetic workflow for the preparation of antimicrobial derivatives from 5-ethyl-4-phenylthiazole.

Quantitative Antimicrobial Activity

The synthesized 2-(5-ethyl-4-phenylthiazol-2-yl)-5-((substituted-benzylidene)amino)-1,3,4-thiadiazole derivatives were evaluated for their in vitro antimicrobial activity against a panel of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) was determined for each compound. The results are summarized in the tables below.

Table 1: In Vitro Antibacterial Activity (MIC in µg/mL)

Compound IDSubstituent (R)S. aureusB. subtilisE. coliP. aeruginosa
4a H100100200200
4b 2-Cl5050100100
4c 4-Cl5050100100
4d 2-OH10050100200
4e 4-OH100100200200
4f 4-OCH₃200100200200
4g 4-N(CH₃)₂5050100100
Ciprofloxacin -25252525

Table 2: In Vitro Antifungal Activity (MIC in µg/mL)

Compound IDSubstituent (R)C. albicansA. nigerA. clavatus
4a H200200200
4b 2-Cl100100100
4c 4-Cl100100100
4d 2-OH100200200
4e 4-OH200200200
4f 4-OCH₃200200200
4g 4-N(CH₃)₂100100100
Griseofulvin -100100100

Experimental Protocols

The following section details the methodology for the antimicrobial screening of the synthesized compounds.

4.1. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the procedure used to assess the in vitro antibacterial and antifungal activity of the synthesized derivatives.

G cluster_prep Preparation cluster_assay Assay Procedure cluster_incubation Incubation & Analysis A Prepare stock solutions of test compounds in DMSO (1000 µg/mL) B Prepare nutrient broth for bacteria and Sabouraud dextrose broth for fungi E Perform serial two-fold dilutions of test compounds in the wells (200 to 3.12 µg/mL) A->E C Culture microbial strains overnight and prepare inoculums (5 x 10^5 CFU/mL) D Dispense 100 µL of broth into 96-well microtiter plate wells B->D F Add 10 µL of microbial inoculum to each well C->F G Include positive controls (Ciprofloxacin, Griseofulvin) and a negative control (DMSO) H Incubate plates at 37°C for 24h (bacteria) or 28°C for 48h (fungi) I Visually inspect for turbidity to determine the MIC H->I J MIC is the lowest concentration with no visible microbial growth I->J

Figure 2: Experimental workflow for the determination of Minimum Inhibitory Concentration (MIC).

Materials:

  • Synthesized test compounds

  • Dimethyl sulfoxide (DMSO)

  • Nutrient broth

  • Sabouraud dextrose broth

  • 96-well microtiter plates

  • Bacterial strains: Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa

  • Fungal strains: Candida albicans, Aspergillus niger, Aspergillus clavatus

  • Reference standards: Ciprofloxacin, Griseofulvin

  • Micropipettes

  • Incubator

Procedure:

  • Stock Solution Preparation: Stock solutions of the test compounds and reference standards were prepared in DMSO at a concentration of 1000 µg/mL.

  • Assay Plate Preparation: A series of dilutions were prepared in 96-well microtiter plates using the appropriate broth to obtain final concentrations ranging from 200 µg/mL to 3.12 µg/mL.

  • Inoculation: Each well was inoculated with 10 µL of the respective microbial suspension, resulting in a final inoculum density of 5 x 10⁵ CFU/mL.

  • Controls: A positive control (broth with microbial suspension and reference drug) and a negative control (broth with microbial suspension and DMSO) were included for each microorganism.

  • Incubation: The plates were incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • MIC Determination: The MIC was determined as the lowest concentration of the compound that completely inhibited the visible growth of the microorganism.

Putative Mechanism of Action

While the precise molecular mechanism of action for these derivatives has not been elucidated, the antimicrobial activity of thiazole and 1,3,4-thiadiazole containing compounds is often attributed to their ability to interfere with essential cellular processes in microorganisms. Potential mechanisms could include:

  • Enzyme Inhibition: The heterocyclic rings may interact with the active sites of crucial bacterial or fungal enzymes, such as DNA gyrase, topoisomerase IV, or enzymes involved in cell wall synthesis.

  • Disruption of Cell Membrane: The lipophilic nature of the phenyl and ethyl groups on the thiazole ring, combined with the polar thiadiazole moiety, may facilitate the disruption of the microbial cell membrane integrity.

  • Chelation of Metal Ions: The nitrogen and sulfur atoms in the heterocyclic systems can act as chelation sites for essential metal ions, thereby disrupting enzymatic functions that are metal-dependent.

Further studies, such as enzyme inhibition assays, cell membrane permeability assays, and molecular docking studies, are required to fully elucidate the specific mechanism of action of these promising antimicrobial compounds.

G cluster_targets Potential Microbial Targets cluster_effects Resulting Cellular Effects Compound Thiazole-Thiadiazole Derivative Enzymes Essential Enzymes (e.g., DNA Gyrase) Compound->Enzymes Membrane Cell Membrane Compound->Membrane Ions Metal Ions Compound->Ions Inhibition Inhibition of DNA Replication/Repair Enzymes->Inhibition Disruption Loss of Membrane Integrity Membrane->Disruption Depletion Depletion of Essential Cofactors Ions->Depletion Outcome Inhibition of Microbial Growth Inhibition->Outcome Disruption->Outcome Depletion->Outcome

Figure 3: Postulated mechanisms of action for the thiazole-thiadiazole derivatives.

Conclusion

5-Ethyl-4-phenylthiazole has been successfully utilized as a scaffold to synthesize a novel series of 1,3,4-thiadiazole derivatives. Several of these derivatives, particularly those with chloro and dimethylamino substitutions, have demonstrated promising in vitro activity against a range of pathogenic bacteria and fungi. While the exact mechanism of action remains to be fully elucidated, these findings highlight the potential of this chemical class in the development of new antimicrobial agents. Further optimization of the lead compounds and in-depth mechanistic studies are warranted to advance these findings towards potential therapeutic applications.

An In-depth Technical Guide on the Discovery and History of 4-phenyl-5-ethylthiazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and history of 4-phenyl-5-ethylthiazole, a heterocyclic compound with potential applications in medicinal chemistry. The document details the synthetic pathways, including the widely recognized Hantzsch thiazole synthesis, and provides structured data on its precursors. While the direct historical account of its discovery remains elusive in readily available literature, this guide constructs a probable timeline and synthetic evolution based on the development of fundamental organic chemistry reactions. This paper serves as a valuable resource for researchers interested in the synthesis and potential applications of substituted thiazole derivatives.

Introduction

Thiazoles are a class of five-membered heterocyclic compounds containing one sulfur and one nitrogen atom. The thiazole ring is a prominent scaffold in a multitude of biologically active compounds, including pharmaceuticals and natural products. The substituent pattern on the thiazole ring dictates its physicochemical properties and biological activity. This guide focuses on a specific derivative, 4-phenyl-5-ethylthiazole, providing a detailed exploration of its synthesis and what is known of its history.

The Genesis of 4-phenyl-5-ethylthiazole: A Synthetic Perspective

The history of 4-phenyl-5-ethylthiazole is intrinsically linked to the development of synthetic methodologies for the thiazole core. The most probable and widely adopted method for its synthesis is the Hantzsch thiazole synthesis , first described by Arthur Hantzsch in 1887.[1] This reaction involves the condensation of an α-haloketone with a thioamide.

For the synthesis of 4-phenyl-5-ethylthiazole, the key precursors are 2-bromo-1-phenyl-1-propanone (an α-haloketone) and a source of the thioamide functional group, such as thioformamide .

Synthesis of Precursor: 1-phenyl-1-propanone

The journey to synthesizing 4-phenyl-5-ethylthiazole begins with the preparation of 1-phenyl-1-propanone. The most common and industrially scalable method is the Friedel-Crafts acylation of benzene with propionyl chloride, using a Lewis acid catalyst like aluminum chloride (AlCl₃).[2][3][4][5]

Experimental Protocol: Friedel-Crafts Acylation of Benzene [2][3]

  • Materials: Benzene, propionyl chloride, anhydrous aluminum chloride (AlCl₃).

  • Procedure:

    • To a stirred suspension of anhydrous AlCl₃ in excess benzene at 20-25 °C, slowly add propionyl chloride.

    • After the initial addition, a second portion of AlCl₃ and propionyl chloride is added.

    • The reaction mixture is then warmed to 35 °C and stirred for 2-3 hours.

    • Upon completion, the reaction is quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

    • The organic layer is separated, washed with water, sodium bicarbonate solution, and brine, and then dried over anhydrous sodium sulfate.

    • The solvent is removed under reduced pressure, and the resulting 1-phenyl-1-propanone is purified by vacuum distillation.

Precursor Synthesis StepReactantsCatalystSolventTemperature (°C)Yield (%)Purity (%)Reference
Friedel-Crafts AcylationBenzene, Propionyl ChlorideAlCl₃Benzene25-35>9699.9[2]
Synthesis of Precursor: 2-bromo-1-phenyl-1-propanone

The next crucial step is the α-bromination of 1-phenyl-1-propanone to yield 2-bromo-1-phenyl-1-propanone. This reaction is typically achieved by treating the ketone with bromine in a suitable solvent.[6][7]

Experimental Protocol: α-Bromination of 1-phenyl-1-propanone [6][7]

  • Materials: 1-phenyl-1-propanone, Bromine, suitable solvent (e.g., diethyl ether, methanol).

  • Procedure:

    • Dissolve 1-phenyl-1-propanone in the chosen solvent.

    • Slowly add a solution of bromine in the same solvent to the ketone solution at room temperature.

    • The reaction is monitored by the disappearance of the bromine color.

    • After the reaction is complete, the solvent is removed under reduced pressure.

    • The crude 2-bromo-1-phenyl-1-propanone can be purified by distillation under reduced pressure or by chromatography.

Precursor Synthesis StepReactantReagentSolventTemperatureReference
α-Bromination1-phenyl-1-propanoneBromineDiethyl etherRoom Temperature[6]

The Hantzsch Thiazole Synthesis: Assembling the Core

The final step in the synthesis of 4-phenyl-5-ethylthiazole is the Hantzsch thiazole synthesis, which involves the reaction of 2-bromo-1-phenyl-1-propanone with a thioamide. While thioformamide would directly provide the desired product, thiourea can also be used, followed by subsequent modifications if necessary.

Experimental Protocol: Hantzsch Thiazole Synthesis

  • Materials: 2-bromo-1-phenyl-1-propanone, Thioformamide (or a suitable thioamide), Ethanol.

  • Procedure:

    • A solution of 2-bromo-1-phenyl-1-propanone in ethanol is prepared.

    • An equimolar amount of thioformamide is added to the solution.

    • The mixture is heated under reflux for several hours.

    • The reaction progress is monitored by thin-layer chromatography.

    • Upon completion, the solvent is evaporated, and the residue is treated with a base (e.g., sodium bicarbonate solution) to neutralize any acid formed.

    • The crude 4-phenyl-5-ethylthiazole is then extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • The organic extract is dried, and the solvent is removed to yield the final product, which can be further purified by chromatography or distillation.

Hantzsch_Synthesis_Workflow cluster_precursors Precursor Synthesis cluster_hantzsch Hantzsch Thiazole Synthesis Benzene Benzene 1-phenyl-1-propanone 1-phenyl-1-propanone Benzene->1-phenyl-1-propanone Friedel-Crafts Acylation Propionyl_Chloride Propionyl_Chloride Propionyl_Chloride->1-phenyl-1-propanone Friedel-Crafts Acylation 2-bromo-1-phenyl-1-propanone 2-bromo-1-phenyl-1-propanone 1-phenyl-1-propanone->2-bromo-1-phenyl-1-propanone α-Bromination Bromine Bromine Bromine->2-bromo-1-phenyl-1-propanone α-Bromination 4-phenyl-5-ethylthiazole 4-phenyl-5-ethylthiazole 2-bromo-1-phenyl-1-propanone->4-phenyl-5-ethylthiazole Condensation Thioformamide Thioformamide Thioformamide->4-phenyl-5-ethylthiazole Condensation Purification Purification 4-phenyl-5-ethylthiazole->Purification

Caption: Synthetic workflow for 4-phenyl-5-ethylthiazole.

Physicochemical Properties

Specific experimental data for the physicochemical properties of 4-phenyl-5-ethylthiazole are not extensively reported in the literature. However, based on its structure and data from analogous compounds, the following properties can be predicted:

PropertyPredicted Value
Molecular FormulaC₁₁H₁₁NS
Molecular Weight189.28 g/mol
AppearanceLikely a solid or high-boiling liquid
SolubilitySoluble in organic solvents, sparingly soluble in water
Boiling PointEstimated to be >250 °C
Melting PointDependent on crystalline form

Biological Activity and Potential Applications

While there is a vast body of research on the biological activities of 4-phenylthiazole derivatives, specific studies on 4-phenyl-5-ethylthiazole are limited. The broader class of 4-phenylthiazoles has been investigated for a range of therapeutic applications, including:

  • Anticancer agents

  • Antimicrobial agents

  • Anti-inflammatory agents [8]

  • Enzyme inhibitors

The presence of the phenyl group at the 4-position and the ethyl group at the 5-position will influence the molecule's lipophilicity, steric profile, and potential interactions with biological targets. Further research is warranted to elucidate the specific biological activities and therapeutic potential of 4-phenyl-5-ethylthiazole.

Historical Context and Discovery

Conclusion

4-phenyl-5-ethylthiazole represents a specific iteration within the vast chemical space of substituted thiazoles. Its synthesis is well-grounded in the principles of classic organic reactions, primarily the Friedel-Crafts acylation, α-halogenation, and the Hantzsch thiazole synthesis. While its specific history of discovery is not well-documented, its existence is a testament to the power and versatility of these foundational synthetic methods. The biological potential of 4-phenyl-5-ethylthiazole remains an area ripe for exploration, with the broader family of 4-phenylthiazoles demonstrating a wide range of pharmacological activities. This guide provides a solid foundation for researchers to build upon in their efforts to synthesize and investigate the properties and applications of this and related thiazole derivatives.

References

Navigating the Physicochemical Landscape of 5-Ethyl-4-phenylthiazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on the solubility and physicochemical properties of 5-ethyl-4-phenylthiazole and structurally related compounds. Due to the limited publicly available information on the target compound, this document leverages data from analogous thiazole derivatives to project a likely solubility profile and outlines relevant experimental methodologies.

Physicochemical Properties and Solubility Profile

For instance, the solubility of a related compound, 2-amino-4-phenylthiazole, has been documented in various solvents. It is soluble in organic solvents such as ethanol (approximately 12 mg/mL), Dimethyl Sulfoxide (DMSO, approximately 10 mg/mL), and Dimethylformamide (DMF, approximately 10 mg/mL).[1] It is sparingly soluble in aqueous buffers, with a solubility of about 0.1 mg/mL in a 1:10 solution of ethanol and Phosphate-Buffered Saline (PBS) at pH 7.2.[1] This suggests that 5-ethyl-4-phenylthiazole is likely to exhibit poor solubility in aqueous solutions and good solubility in common organic solvents.

The table below summarizes available data for related thiazole compounds to provide a comparative reference.

CompoundSolventSolubilityTemperature (°C)Pressure
2-amino-4-phenylthiazoleEthanol~12 mg/mLNot SpecifiedNot Specified
2-amino-4-phenylthiazoleDMSO~10 mg/mLNot SpecifiedNot Specified
2-amino-4-phenylthiazoleDMF~10 mg/mLNot SpecifiedNot Specified
2-amino-4-phenylthiazole1:10 Ethanol:PBS (pH 7.2)~0.1 mg/mLNot SpecifiedNot Specified
4-nitrophthalimide (for comparison)N,N-dimethylformamideHighest among tested solvents273.15 - 323.15 K0.1 MPa
4-nitrophthalimide (for comparison)ChloroformLowest among tested solvents273.15 - 323.15 K0.1 MPa

Note: Data for 4-nitrophthalimide is included to illustrate a common experimental approach for determining solubility in various solvents.[2]

Experimental Protocols

Detailed experimental protocols for determining the solubility of 5-ethyl-4-phenylthiazole are not explicitly published. However, established methodologies for similar compounds can be readily adapted.

Protocol 1: Isothermal Saturation Method for Solubility Determination

This method is a standard approach for accurately measuring the solubility of a compound in various solvents at different temperatures.

Materials:

  • 5-ethyl-4-phenylthiazole

  • Selected solvents (e.g., water, ethanol, methanol, ethyl acetate, DMSO, etc.)

  • Thermostatic shaker bath

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system or UV-Vis spectrophotometer

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm)

Procedure:

  • An excess amount of 5-ethyl-4-phenylthiazole is added to a known volume of the selected solvent in a sealed vial.

  • The vials are placed in a thermostatic shaker bath and agitated at a constant temperature until equilibrium is reached (typically 24-72 hours).

  • After reaching equilibrium, the samples are allowed to settle.

  • The supernatant is carefully withdrawn and filtered through a syringe filter to remove any undissolved solid.

  • The concentration of the dissolved 5-ethyl-4-phenylthiazole in the filtrate is determined using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

  • The solubility is then expressed in terms of mass per unit volume (e.g., g/L) or molarity (mol/L).

Protocol 2: Turbidimetric Solubility Measurement

This high-throughput method is useful for rapid screening of solubility in aqueous solutions.

Materials:

  • 5-ethyl-4-phenylthiazole stock solution in DMSO

  • Aqueous buffer (e.g., PBS)

  • 96-well microplate

  • Plate reader capable of measuring turbidity (absorbance at a specific wavelength, e.g., 650 nm)

Procedure:

  • A serial dilution of the 5-ethyl-4-phenylthiazole stock solution in DMSO is prepared in a 96-well plate.

  • The aqueous buffer is added to each well.

  • The plate is incubated for a set period (e.g., 2 hours) to allow for precipitation.

  • The turbidity of each well is measured using a plate reader.

  • The solubility limit is identified as the concentration at which a significant increase in turbidity is observed.

Synthesis of Phenylthiazole Derivatives: A Generalized Workflow

The synthesis of 5-ethyl-4-phenylthiazole would likely follow the well-established Hantzsch thiazole synthesis. The following diagram illustrates a generalized workflow for the synthesis of phenylthiazole derivatives, which can be adapted for the target compound.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product Thioamide Thioamide Reaction_Vessel Reaction in Solvent (e.g., Ethanol) Thioamide->Reaction_Vessel alpha-Haloketone alpha-Haloketone alpha-Haloketone->Reaction_Vessel Solvent_Removal Solvent Removal (Reduced Pressure) Reaction_Vessel->Solvent_Removal Partition Partition between Aqueous and Organic Layers Solvent_Removal->Partition Drying Drying of Organic Layer (e.g., Na2SO4) Partition->Drying Chromatography Silica Gel Chromatography Drying->Chromatography Final_Product 5-Ethyl-4-phenylthiazole Chromatography->Final_Product

Caption: Generalized workflow for the synthesis of 5-ethyl-4-phenylthiazole via Hantzsch thiazole synthesis.

Logical Relationship for Solubility Assessment

The following diagram outlines the logical steps involved in assessing the solubility profile of a research compound like 5-ethyl-4-phenylthiazole.

G Start Define Compound: 5-Ethyl-4-phenylthiazole Literature_Search Conduct Literature Search for Existing Solubility Data Start->Literature_Search Data_Found Quantitative Data Available? Literature_Search->Data_Found Analyze_Analogues Analyze Solubility Data of Structurally Related Compounds Data_Found->Analyze_Analogues No Final_Report Compile In-depth Solubility Profile Data_Found->Final_Report Yes Predict_Profile Predict Qualitative Solubility Profile Analyze_Analogues->Predict_Profile Experimental_Determination Perform Experimental Solubility Determination Predict_Profile->Experimental_Determination Select_Methods Select Appropriate Methods (e.g., Isothermal Saturation, Turbidimetric) Experimental_Determination->Select_Methods Execute_Protocols Execute Experimental Protocols Select_Methods->Execute_Protocols Analyze_Results Analyze and Tabulate Quantitative Solubility Data Execute_Protocols->Analyze_Results Analyze_Results->Final_Report

References

An In-depth Technical Guide to 5-Ethyl-4-Phenyl-Thiazole and its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Chemical Identity and Properties

The core structure of the compounds discussed herein is the 4-phenylthiazole moiety. The properties of these compounds can be significantly altered by substitution at various positions on the thiazole ring and the phenyl group.

PropertyDataReference
Molecular Formula (5-Ethyl-2-phenylthiazole) C11H11NS--INVALID-LINK--
Molecular Mass (5-Ethyl-2-phenylthiazole) 189.28 g/mol --INVALID-LINK--
Boiling Point (5-Ethyl-2-phenylthiazole) 132-134 °C @ 4 Torr--INVALID-LINK--

Synthesis of 4-Phenylthiazole Derivatives

A primary and versatile method for synthesizing 4-phenylthiazole derivatives is the Hantzsch Thiazole Synthesis . This reaction typically involves the condensation of an α-haloketone with a thioamide.

Experimental Protocol: Hantzsch Thiazole Synthesis of 2-Amino-4-phenylthiazole

This protocol describes a general procedure for the synthesis of a 2-amino-4-phenylthiazole, a common precursor for further derivatization.

Materials:

  • 2-Bromoacetophenone

  • Thiourea

  • Methanol

  • 5% Sodium Carbonate (Na2CO3) solution

  • Water

Procedure:

  • In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).

  • Add 5 mL of methanol and a magnetic stir bar.

  • Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.

  • Remove the reaction from the heat and allow the solution to cool to room temperature.

  • Pour the contents of the vial into a 100-mL beaker containing 20 mL of 5% Na2CO3 solution and swirl to mix.

  • Filter the resulting precipitate through a Buchner funnel.

  • Wash the filter cake with water.

  • Spread the collected solid on a tared watchglass and allow it to air dry.

  • Once dry, determine the mass of the product to calculate the percent yield.

  • The crude product can be further purified by recrystallization if necessary.

Characterization:

The synthesized compounds are typically characterized using techniques such as:

  • ¹H-NMR and ¹³C-NMR Spectroscopy: To elucidate the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Infrared (IR) Spectroscopy: To identify functional groups.

  • Melting Point Analysis: To assess purity.

Below is a generalized workflow for the Hantzsch Thiazole Synthesis.

Hantzsch_Synthesis reagents α-Haloketone + Thioamide reaction Reaction (Heating/Reflux) reagents->reaction solvent Solvent (e.g., Ethanol) solvent->reaction cyclization Cyclization & Dehydration reaction->cyclization precipitation Precipitation/ Work-up cyclization->precipitation product 4-Phenylthiazole Derivative precipitation->product Biological_Activity_Workflow synthesis Synthesis of 4-Phenylthiazole Derivatives screening In Vitro Screening synthesis->screening anticancer Anticancer Assays (e.g., MTT Assay) screening->anticancer antimicrobial Antimicrobial Assays (e.g., MIC Determination) screening->antimicrobial enzyme Enzyme Inhibition Assays screening->enzyme moa Mechanism of Action Studies anticancer->moa apoptosis Apoptosis Assays moa->apoptosis cell_cycle Cell Cycle Analysis moa->cell_cycle in_vivo In Vivo Studies (Animal Models) moa->in_vivo lead_optimization Lead Optimization in_vivo->lead_optimization

The Ascendant Therapeutic Potential of 5-Ethyl-4-Phenylthiazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The thiazole nucleus, a cornerstone in medicinal chemistry, continues to yield derivatives with a remarkable breadth of biological activities. Among these, the 5-ethyl-4-phenylthiazole scaffold is emerging as a promising framework for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the current understanding of the biological activities of these derivatives, with a focus on their antimicrobial, anticancer, and anti-inflammatory properties. This document is intended to serve as a resource for researchers and drug development professionals, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways.

Antimicrobial Activity: A Renewed Arsenal Against Pathogens

Derivatives of the 4-phenylthiazole core have demonstrated significant potential in combating a range of microbial pathogens. The introduction of a 5-ethyl group can modulate the lipophilicity and steric profile of the molecule, potentially enhancing its interaction with microbial targets.

Quantitative Antimicrobial Data

The following table summarizes the in vitro antimicrobial activity of various 4-phenylthiazole derivatives against selected bacterial and fungal strains. While specific data for 5-ethyl derivatives is limited in the public domain, the data for closely related analogs provides a strong rationale for their investigation.

Compound IDR-Group at Position 2Test OrganismMIC (µg/mL)Zone of Inhibition (mm)Reference
Thiazole-1 -NH-C(S)-NH-ArylStaphylococcus aureus125-[1]
Thiazole-1 -NH-C(S)-NH-ArylBacillus subtilis--[1]
Thiazole-1 -NH-C(S)-NH-ArylProteus vulgaris--[1]
Thiazole-2 Substituted PhenylacetamidoEscherichia coli1.56 - 6.25-[2]
Thiazole-2 Substituted PhenylacetamidoPseudomonas aeruginosa1.56 - 6.25-[2]
Thiazole-2 Substituted PhenylacetamidoBacillus subtilis1.56 - 6.25-[2]
Thiazole-2 Substituted PhenylacetamidoStaphylococcus aureus1.56 - 6.25-[2]
Thiazole-3 Heteroaryl acetamideEscherichia coli0.170.23[3]
Thiazole-3 Heteroaryl acetamideBacillus cereus0.230.47[3]
Thiazole-4 Phenyl containing 1,3,4-thiadiazole thioneRalstonia solanacearum2.23 (EC50)-[4]
Thiazole-5 Phenyl containing 1,3,4-thiadiazole thioneSclerotinia sclerotiorum0.51 (EC50)-[4]
Experimental Protocol: Broth Microdilution Method for MIC Determination

The Minimum Inhibitory Concentration (MIC) is a fundamental measure of a compound's antimicrobial potency. The broth microdilution method is a standard procedure for its determination.

Objective: To determine the lowest concentration of a 5-ethyl-4-phenylthiazole derivative that inhibits the visible growth of a specific microorganism.

Materials:

  • Test compounds (5-ethyl-4-phenylthiazole derivatives)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • Microbial inoculum (adjusted to 0.5 McFarland standard)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Preparation of Test Compound Dilutions: A serial two-fold dilution of the test compound is prepared in the appropriate broth directly in the 96-well plate.

  • Inoculation: Each well is inoculated with the microbial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Controls: Positive (broth with inoculum, no compound) and negative (broth only) controls are included on each plate.

  • Incubation: The plates are incubated at 35-37°C for 18-24 hours for bacteria, and at a temperature and duration appropriate for the fungal species.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) as observed by the naked eye or measured with a spectrophotometer.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_results Results start Start prep_comp Prepare Serial Dilutions of Test Compound start->prep_comp inoculate Inoculate Microtiter Plate prep_comp->inoculate prep_inoc Prepare Microbial Inoculum (0.5 McFarland) prep_inoc->inoculate incubate Incubate Plate inoculate->incubate read_results Read MIC incubate->read_results end End read_results->end

Broth Microdilution Workflow for MIC Determination.

Anticancer Activity: Targeting Key Signaling Pathways

The 4-phenylthiazole scaffold has been extensively investigated for its anticancer properties. These compounds often exert their effects by interfering with critical signaling pathways that regulate cell growth, proliferation, and survival. The PI3K/Akt/mTOR pathway, frequently dysregulated in various cancers, has been identified as a key target for some thiazole derivatives.[5]

Quantitative Anticancer Data

The following table presents the half-maximal inhibitory concentration (IC50) values for several 4-phenylthiazole derivatives against various cancer cell lines. This data underscores the potential of this chemical class as a source of new anticancer drug candidates.

Compound IDR-Group at Position 2Cancer Cell LineIC50 (µM)Reference
Thiazole-6a Phenylthiosemicarbazone derivativeOVCAR-4 (Ovarian)1.569 ± 0.06[6]
Thiazole-6a Phenylthiosemicarbazone derivativePI3Kα (enzyme)0.225 ± 0.01[6]
Compound 6 2-((4-(4-cyanophenoxy)phenyl)methylene)hydrazinyl]-4-(4-cyanophenyl)C6 (Glioma)3.83 ± 0.76[7]
Compound 6 2-((4-(4-cyanophenoxy)phenyl)methylene)hydrazinyl]-4-(4-cyanophenyl)A549 (Lung)12.0 ± 1.73[7]
Compound 4c 2-[2-[4-Hydroxy-3-(phenyl-hydrazono)-benzylidene]hydrazinyl]-thiazol-4(5H)-oneMCF-7 (Breast)2.57 ± 0.16[8]
Compound 4c 2-[2-[4-Hydroxy-3-(phenyl-hydrazono)-benzylidene]hydrazinyl]-thiazol-4(5H)-oneHepG2 (Liver)7.26 ± 0.44[8]
Compound 3b Thiazole derivativePI3Kα (enzyme)0.086 ± 0.005[9]
Compound 3b Thiazole derivativemTOR (enzyme)0.221 ± 0.014[9]
N-(5-methyl-4-phenylthiazol-2-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide -A549 (Lung)23.30 ± 0.35[10]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11]

Objective: To determine the cytotoxic effect of 5-ethyl-4-phenylthiazole derivatives on cancer cell lines.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • Test compounds (5-ethyl-4-phenylthiazole derivatives)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds, and the cells are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: The medium is removed, and MTT solution is added to each well. The plate is then incubated for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization: The MTT solution is removed, and a solubilization solution is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Signaling Pathway: PI3K/Akt/mTOR Inhibition

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. Certain thiazole derivatives have been shown to inhibit key kinases within this pathway, such as PI3K and mTOR, leading to the induction of apoptosis in cancer cells.[5][9]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Thiazole 5-Ethyl-4-Phenylthiazole Derivative Thiazole->PI3K Inhibits Thiazole->mTORC1 Inhibits

Inhibition of the PI3K/Akt/mTOR Pathway by Thiazole Derivatives.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of numerous diseases. Thiazole derivatives have demonstrated promising anti-inflammatory effects, primarily through the inhibition of key enzymes in the arachidonic acid cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).[12][13]

Quantitative Anti-inflammatory Data

The following table summarizes the anti-inflammatory activity of selected thiazole derivatives in a common in vivo model.

Compound IDAnimal ModelDose% Inhibition of EdemaReference
Phenyl Thiazole-3c Carrageenan-induced rat paw edema-Significant activity at 3rd hour[14]
5-methyl-2-phenylthiazole derivatives (9, 10, 14, 15) Carrageenan-induced rat paw edema-Moderate to good[15]
Experimental Protocol: Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model is a widely used and well-characterized in vivo assay for screening the acute anti-inflammatory activity of new compounds.[16]

Objective: To evaluate the in vivo anti-inflammatory activity of 5-ethyl-4-phenylthiazole derivatives.

Materials:

  • Wistar rats or Swiss albino mice

  • Test compounds (5-ethyl-4-phenylthiazole derivatives)

  • Carrageenan solution (1% in saline)

  • Plethysmometer

  • Standard anti-inflammatory drug (e.g., Indomethacin)

Procedure:

  • Animal Grouping: Animals are randomly divided into control, standard, and test groups.

  • Compound Administration: The test compounds and the standard drug are administered orally or intraperitoneally to the respective groups. The control group receives the vehicle.

  • Induction of Inflammation: After a specific period (e.g., 30-60 minutes), a sub-plantar injection of carrageenan is administered to the right hind paw of each animal.

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.

Signaling Pathway: Inhibition of COX and LOX Enzymes

Arachidonic acid is metabolized by COX and LOX enzymes to produce pro-inflammatory mediators such as prostaglandins and leukotrienes. Thiazole derivatives can exert their anti-inflammatory effects by inhibiting these enzymes, thereby reducing the production of these inflammatory molecules.[12][13]

Arachidonic_Acid_Pathway Membrane Membrane Phospholipids ArachidonicAcid Arachidonic Acid Membrane->ArachidonicAcid PLA2 PLA2 Phospholipase A2 Prostaglandins Prostaglandins ArachidonicAcid->Prostaglandins via COX Leukotrienes Leukotrienes ArachidonicAcid->Leukotrienes via LOX COX COX Enzymes LOX LOX Enzymes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Thiazole 5-Ethyl-4-Phenylthiazole Derivative Thiazole->COX Inhibits Thiazole->LOX Inhibits

Inhibition of COX and LOX Enzymes in the Arachidonic Acid Pathway.

Conclusion and Future Directions

The 5-ethyl-4-phenylthiazole scaffold represents a fertile ground for the discovery of new therapeutic agents. The existing data on related 4-phenylthiazole derivatives strongly suggests that this class of compounds possesses significant antimicrobial, anticancer, and anti-inflammatory activities. The detailed experimental protocols and pathway visualizations provided in this guide are intended to facilitate further research and development in this promising area. Future studies should focus on the synthesis and systematic evaluation of a broader range of 5-ethyl-4-phenylthiazole derivatives to establish clear structure-activity relationships and to identify lead candidates with optimal efficacy and safety profiles for clinical development.

References

Technical Guide: Physicochemical Properties and Biological Significance of 5-Ethyl-4-phenylthiazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular characteristics, synthetic approaches, and biological relevance of the thiazole derivative, 5-ethyl-4-phenylthiazole. This document is intended to serve as a valuable resource for researchers actively engaged in the fields of medicinal chemistry, pharmacology, and drug discovery.

Core Molecular Data

The fundamental physicochemical properties of 5-ethyl-4-phenylthiazole are summarized in the table below. As an isomer of 5-ethyl-2-phenylthiazole, it shares the same molecular formula and consequently, the same molecular weight.

ParameterValueReference
Molecular FormulaC₁₁H₁₁NS[1]
Molecular Weight189.28 g/mol [1]

Synthetic Methodologies: A General Protocol

The synthesis of 4-phenylthiazole derivatives is a well-established process in organic chemistry. A common and effective method involves the Hantzsch thiazole synthesis. While specific reaction conditions may vary depending on the desired yield and purity, a general experimental protocol is outlined below.

Reaction: Condensation of a thioamide with an α-haloketone.

Materials:

  • Thiobenzamide

  • 1-chlorobutan-2-one

  • Ethanol (or other suitable solvent)

  • Sodium bicarbonate (or another mild base)

Procedure:

  • Dissolve thiobenzamide in ethanol in a round-bottom flask.

  • Add an equimolar amount of 1-chlorobutan-2-one to the solution.

  • Add a mild base, such as sodium bicarbonate, to neutralize the hydrogen halide formed during the reaction.

  • The reaction mixture is typically heated under reflux for several hours.

  • Reaction progress can be monitored using thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is then purified, typically by recrystallization or column chromatography, to yield the final 5-ethyl-4-phenylthiazole product.

This protocol is a generalized representation. For specific applications and scaled-up syntheses, optimization of reaction times, temperatures, and purification methods is recommended.[2][3]

Biological Activity and Therapeutic Potential

Thiazole-containing compounds are recognized for their broad spectrum of biological activities and are integral to numerous FDA-approved pharmaceuticals.[4][5] Derivatives of 5-ethyl-4-phenylthiazole have been the subject of significant research, particularly in the context of anticancer agent development.

Studies have demonstrated that modifications to the core 5-ethyl-4-phenylthiazole scaffold can yield derivatives with potent cytotoxic activity against various cancer cell lines.[4][5] The mechanism of action for many of these derivatives involves the inhibition of key signaling pathways that are crucial for cancer cell proliferation and survival.

Below is a diagram illustrating a common signaling pathway targeted by anticancer agents, which could be applicable to derivatives of 5-ethyl-4-phenylthiazole.

anticancer_pathway cluster_cell Cancer Cell Growth_Factor Growth Factor Receptor_Kinase Receptor Tyrosine Kinase Growth_Factor->Receptor_Kinase Binds Signaling_Cascade Intracellular Signaling (e.g., PI3K/Akt/mTOR) Receptor_Kinase->Signaling_Cascade Activates Transcription_Factors Transcription Factors Signaling_Cascade->Transcription_Factors Activates Apoptosis_Inhibition Inhibition of Apoptosis Signaling_Cascade->Apoptosis_Inhibition Promotes Cell_Cycle_Progression Cell Cycle Progression Transcription_Factors->Cell_Cycle_Progression Promotes Proliferation Cell Proliferation & Survival Cell_Cycle_Progression->Proliferation Apoptosis_Inhibition->Proliferation Thiazole_Derivative 5-Ethyl-4-phenylthiazole Derivative Thiazole_Derivative->Receptor_Kinase Inhibits

Caption: A generalized signaling pathway often targeted by anticancer agents.

This diagram illustrates how a derivative of 5-ethyl-4-phenylthiazole could potentially exert its anticancer effects by inhibiting a receptor tyrosine kinase. This inhibition would disrupt downstream signaling cascades that are vital for cell proliferation and survival, ultimately leading to a reduction in tumor growth. The investigation of such targeted inhibitions is a key focus in the development of novel cancer therapies.[6][7][8]

References

Potential Research Areas for 5-ethyl-4-phenylthiazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The specific derivative, 5-ethyl-4-phenylthiazole, while not extensively studied, presents a compelling starting point for novel drug discovery efforts. By leveraging structure-activity relationship (SAR) data from analogous 4,5-disubstituted thiazoles, this guide outlines promising research avenues for 5-ethyl-4-phenylthiazole. We explore its synthetic feasibility, and based on the activities of structurally similar molecules, we propose its investigation as an anticancer, anti-inflammatory, and neuroprotective agent. This document provides a foundational framework, including detailed experimental protocols and visualized signaling pathways, to catalyze further research and development of this promising chemical entity.

Introduction

Thiazole derivatives are a cornerstone of heterocyclic chemistry, renowned for their diverse pharmacological properties.[1] These compounds are integral to a wide array of therapeutic agents, demonstrating activities that span from antimicrobial to anticancer and anti-inflammatory.[2][3] While significant research has been dedicated to various substituted thiazoles, the specific derivative 5-ethyl-4-phenylthiazole remains a relatively unexplored molecule. However, the known biological activities of its close analogs, particularly 5-methyl-4-phenylthiazole derivatives, provide a strong rationale for investigating its therapeutic potential.

This technical guide aims to bridge the existing knowledge gap by proposing key research areas for 5-ethyl-4-phenylthiazole. By examining the established synthesis routes for similar compounds and extrapolating from their biological data, we present a roadmap for its systematic evaluation. The primary focus will be on three key therapeutic areas where 4-phenylthiazole derivatives have shown considerable promise: oncology, inflammation, and neuroprotection.

Synthesis of 5-ethyl-4-phenylthiazole

The most established and versatile method for the synthesis of 4,5-disubstituted thiazoles is the Hantzsch thiazole synthesis.[4][5] This reaction typically involves the condensation of an α-haloketone with a thioamide. For the synthesis of 5-ethyl-4-phenylthiazole, a plausible and efficient route would involve the reaction of 1-bromo-1-phenylpropan-2-one with thioformamide.

Proposed Synthetic Workflow

Below is a DOT script visualizing the proposed Hantzsch synthesis for 5-ethyl-4-phenylthiazole.

Hantzsch_Synthesis reactant1 1-Bromo-1-phenylpropan-2-one reaction Hantzsch Thiazole Synthesis reactant1->reaction reactant2 Thioformamide reactant2->reaction product 5-Ethyl-4-phenylthiazole reaction->product

Caption: Proposed Hantzsch synthesis route for 5-ethyl-4-phenylthiazole.

Experimental Protocol: Hantzsch Thiazole Synthesis

This protocol is adapted from established procedures for the synthesis of analogous 4,5-disubstituted thiazoles.[4][6]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-bromo-1-phenylpropan-2-one (1 equivalent) in a suitable solvent such as ethanol or methanol.

  • Addition of Thioamide: Add thioformamide (1.1 equivalents) to the solution.

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 60-80 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into a beaker containing a 5% aqueous solution of sodium bicarbonate to neutralize the hydrobromic acid formed during the reaction.

  • Isolation: The crude product, which is often poorly soluble in water, will precipitate out. Collect the solid by vacuum filtration through a Büchner funnel.

  • Purification: Wash the collected solid with cold water and then air-dry. Further purification can be achieved by recrystallization from a suitable solvent like ethanol to yield the pure 5-ethyl-4-phenylthiazole.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Potential Research Area 1: Anticancer Activity

Numerous studies have highlighted the anticancer potential of 4-phenylthiazole derivatives.[3][7] These compounds have been shown to exhibit cytotoxic effects against a variety of cancer cell lines. The proposed research into 5-ethyl-4-phenylthiazole as an anticancer agent is therefore a logical and promising avenue.

Structure-Activity Relationship (SAR) Insights

SAR studies on related thiazole derivatives suggest that the nature of the substituent at the 5-position can significantly influence anticancer activity. While many studies have focused on 5-methyl analogs, the introduction of a slightly larger ethyl group in 5-ethyl-4-phenylthiazole could modulate its binding affinity to target proteins, potentially leading to enhanced potency or altered selectivity. For instance, studies on N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides have shown that modifications at the 2-position of the thiazole ring, in conjunction with the 5-methyl group, lead to significant cytotoxicity against lung adenocarcinoma cells (A549).[7][8] Investigating the effect of the 5-ethyl group in similar scaffolds is a key research direction.

Potential Molecular Targets and Signaling Pathways

Several 4-phenylthiazole derivatives have been identified as inhibitors of key signaling pathways implicated in cancer progression, such as the VEGFR-2 and PI3K/Akt/mTOR pathways.[3][9]

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[10][11] Inhibition of VEGFR-2 signaling can starve tumors of their blood supply, leading to a potent anticancer effect.

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg Y1175 PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK MAPK MAPK MEK->MAPK Proliferation Endothelial Cell Proliferation & Angiogenesis MAPK->Proliferation Thiazole 5-Ethyl-4-phenylthiazole (Proposed Inhibitor) Thiazole->VEGFR2

Caption: Proposed inhibition of the VEGFR-2 signaling pathway by 5-ethyl-4-phenylthiazole.

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival.[9][12] Its aberrant activation is a common feature in many cancers, making it a prime target for therapeutic intervention. Thiazole derivatives have been shown to act as dual inhibitors of PI3K and mTOR.[9][13]

PI3K_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Growth Cell Growth & Proliferation mTOR->Growth Thiazole 5-Ethyl-4-phenylthiazole (Proposed Inhibitor) Thiazole->PI3K Thiazole->mTOR NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Nucleus Nucleus NFkB->Nucleus Transcription Transcription of Pro-inflammatory Genes Nucleus->Transcription activates Thiazole 5-Ethyl-4-phenylthiazole (Proposed Inhibitor) Thiazole->IKK inhibits

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-Ethyl-4-phenylthiazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 5-ethyl-4-phenylthiazole, a potentially valuable scaffold in medicinal chemistry and drug development. The synthesis is based on the well-established Hantzsch thiazole synthesis, which involves the cyclocondensation of an α-haloketone with a thioamide. The protocol is presented in two main stages: the synthesis of the intermediate 2-bromo-1-phenylbutan-1-one, followed by its reaction with thioformamide to yield the target thiazole.

Experimental Protocols

Part 1: Synthesis of 2-Bromo-1-phenylbutan-1-one

This procedure outlines the α-bromination of butyrophenone (1-phenylbutan-1-one) to yield the necessary α-haloketone intermediate. The method presented here is adapted from procedures for the bromination of similar aromatic ketones.[1][2]

Materials and Reagents:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityMoles
ButyrophenoneC₁₀H₁₂O148.207.41 g (7.3 mL)0.05
Pyridine hydrobromide perbromideC₅H₅N·HBr·Br₂319.8217.6 g0.055
Glacial Acetic AcidCH₃COOH60.05200 mL-
Diethyl Ether(C₂H₅)₂O74.12As needed-
Saturated Sodium Bicarbonate SolutionNaHCO₃ (aq)-As needed-
Saturated Sodium Bisulfite SolutionNaHSO₃ (aq)-As needed-
BrineNaCl (aq)-As needed-
Anhydrous Magnesium SulfateMgSO₄120.37As needed-

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add butyrophenone (0.05 mol) and glacial acetic acid (200 mL).

  • Stir the mixture to ensure complete dissolution of the butyrophenone.

  • In a single portion, add pyridine hydrobromide perbromide (0.055 mol) to the flask.

  • Heat the reaction mixture to 80-90°C with continuous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into 500 mL of ice-cold water and stir for 15-20 minutes.

  • Extract the aqueous mixture with diethyl ether (3 x 150 mL).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 100 mL), saturated sodium bisulfite solution (1 x 100 mL) to remove any unreacted bromine, and finally with brine (1 x 100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product, 2-bromo-1-phenylbutan-1-one, is obtained as a pale yellow oil and can be used in the next step without further purification. If necessary, purification can be achieved by column chromatography on silica gel.

Part 2: Hantzsch Thiazole Synthesis of 5-Ethyl-4-phenylthiazole

This part of the protocol describes the reaction of the synthesized 2-bromo-1-phenylbutan-1-one with thioformamide to form the final product, 5-ethyl-4-phenylthiazole. This procedure is adapted from general Hantzsch thiazole synthesis methods.[3][4][5]

Note on Thioformamide: Thioformamide is known to be unstable. It is recommended to use a freshly prepared or commercially available high-purity sample. Due to its instability and the potential hazards associated with its synthesis, the preparation of thioformamide is not detailed here but can be accomplished using established literature methods.

Materials and Reagents:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityMoles
2-Bromo-1-phenylbutan-1-oneC₁₀H₁₁BrO227.1011.35 g0.05
ThioformamideCH₃NS61.113.36 g0.055
EthanolC₂H₅OH46.07100 mL-
Sodium BicarbonateNaHCO₃84.01As needed-
Ethyl AcetateC₄H₈O₂88.11As needed-
BrineNaCl (aq)-As needed-
Anhydrous Sodium SulfateNa₂SO₄142.04As needed-

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-bromo-1-phenylbutan-1-one (0.05 mol) and thioformamide (0.055 mol) in ethanol (100 mL).

  • Heat the reaction mixture to reflux with stirring for 4-6 hours.

  • Monitor the reaction by TLC until completion.

  • Cool the reaction mixture to room temperature.

  • Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Remove the ethanol under reduced pressure.

  • Extract the resulting aqueous residue with ethyl acetate (3 x 75 mL).

  • Combine the organic extracts and wash with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude 5-ethyl-4-phenylthiazole by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the final product.

Data Presentation

Expected Yield and Physicochemical Properties:

CompoundMolecular FormulaMolar Mass ( g/mol )Expected Yield (%)Physical State
2-Bromo-1-phenylbutan-1-oneC₁₀H₁₁BrO227.1085-95Pale yellow oil
5-Ethyl-4-phenylthiazoleC₁₁H₁₁NS189.2860-80Oil or low-melting solid

Visualizations

Synthesis Workflow Diagram:

SynthesisWorkflow Synthesis of 5-Ethyl-4-phenylthiazole Butyrophenone Butyrophenone Step1 Step 1: α-Bromination Butyrophenone->Step1 BrominatingAgent Pyridine Hydrobromide Perbromide BrominatingAgent->Step1 AceticAcid Acetic Acid AceticAcid->Step1 Workup1 Workup & Purification Step1->Workup1 Intermediate 2-Bromo-1-phenylbutan-1-one Step2 Step 2: Hantzsch Thiazole Synthesis Intermediate->Step2 Thioformamide Thioformamide Thioformamide->Step2 Ethanol Ethanol Ethanol->Step2 Workup2 Workup & Purification Step2->Workup2 FinalProduct 5-Ethyl-4-phenylthiazole Workup1->Intermediate Workup2->FinalProduct

Caption: Workflow for the two-step synthesis of 5-ethyl-4-phenylthiazole.

Signaling Pathway/Logical Relationship Diagram:

HantzschMechanism Hantzsch Thiazole Synthesis: Key Steps cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product Haloketone α-Haloketone (2-Bromo-1-phenylbutan-1-one) Thioether Thioether Intermediate Haloketone->Thioether Nucleophilic Attack Thioamide Thioamide (Thioformamide) Thioamide->Thioether CyclicIntermediate Hydroxythiazoline Intermediate Thioether->CyclicIntermediate Intramolecular Cyclization Thiazole Thiazole (5-Ethyl-4-phenylthiazole) CyclicIntermediate->Thiazole Dehydration

Caption: Key transformations in the Hantzsch thiazole synthesis.

References

Application Notes and Protocols for Thiazole, 5-ethyl-4-phenyl- as a Research Tool

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data for "Thiazole, 5-ethyl-4-phenyl-" is limited in the current scientific literature. The following application notes and protocols are based on extensive research on structurally similar compounds, particularly "5-methyl-4-phenylthiazole" and other phenylthiazole derivatives. These notes are intended to provide a foundational framework for researchers to explore the potential biological activities of "Thiazole, 5-ethyl-4-phenyl-".

Overview and Potential Applications

"Thiazole, 5-ethyl-4-phenyl-" belongs to the phenylthiazole class of heterocyclic compounds, a scaffold known for a wide range of biological activities.[1] Derivatives of phenylthiazole have demonstrated significant potential in various therapeutic areas, making "Thiazole, 5-ethyl-4-phenyl-" a compelling candidate for investigation in drug discovery and development.

Potential Research Applications:

  • Anticancer Research: Phenylthiazole derivatives have shown cytotoxic activity against various cancer cell lines, including lung adenocarcinoma and breast cancer.[2][3][4][5] The proposed mechanism often involves the induction of apoptosis.[2][3][4]

  • Antifungal Research: The phenylthiazole core is a promising skeleton for the development of new fungicides.[6][7][8][9] Studies on related compounds have demonstrated potent activity against clinically relevant fungal pathogens like Candida albicans and various phytopathogenic fungi.[7][8][9]

  • Anti-inflammatory Research: Phenylthiazole derivatives have been investigated for their anti-inflammatory properties, suggesting a potential role in modulating inflammatory pathways.[10][11][12]

Synthesis Protocol

Proposed Synthesis of Thiazole, 5-ethyl-4-phenyl- via Hantzsch Synthesis:

  • Reaction: The synthesis involves the condensation of a thioamide with an α-haloketone. In this case, thiobenzamide can be reacted with 2-bromo-1-phenylbutan-1-one.

  • Materials:

    • Thiobenzamide

    • 2-bromo-1-phenylbutan-1-one

    • Ethanol (or other suitable solvent like DMF)

    • Base (e.g., pyridine, triethylamine, or sodium bicarbonate)

  • Procedure:

    • Dissolve thiobenzamide in ethanol in a round-bottom flask.

    • Add an equimolar amount of 2-bromo-1-phenylbutan-1-one to the solution.

    • Add a catalytic amount of a suitable base.

    • Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to obtain "Thiazole, 5-ethyl-4-phenyl-".

  • Characterization: The final product should be characterized by techniques such as 1H NMR, 13C NMR, and mass spectrometry to confirm its structure.

Experimental Protocols

The following are detailed protocols for evaluating the potential biological activities of "Thiazole, 5-ethyl-4-phenyl-", based on methodologies reported for analogous compounds.

Anticancer Activity Evaluation

a) MTT Assay for Cytotoxicity Screening

This protocol is adapted from studies on 5-methyl-4-phenylthiazole derivatives to assess the cytotoxic effects on cancer cell lines.[3]

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of "Thiazole, 5-ethyl-4-phenyl-" against cancer cell lines.

  • Materials:

    • "Thiazole, 5-ethyl-4-phenyl-"

    • Cancer cell lines (e.g., A549 human lung adenocarcinoma, MCF-7 breast cancer)

    • Normal cell line for selectivity assessment (e.g., NIH/3T3 mouse embryonic fibroblast)

    • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin solution

    • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

    • Dimethyl sulfoxide (DMSO)

    • 96-well microplates

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 103 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

    • Compound Treatment: Prepare serial dilutions of "Thiazole, 5-ethyl-4-phenyl-" in the culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., cisplatin).

    • Incubation: Incubate the plates for 24-48 hours.

    • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

    • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the compound concentration.

b) Apoptosis Assay by Flow Cytometry

  • Objective: To determine if the cytotoxic effect of "Thiazole, 5-ethyl-4-phenyl-" is mediated by apoptosis.

  • Materials:

    • Annexin V-FITC Apoptosis Detection Kit

    • Propidium Iodide (PI)

    • Binding Buffer

    • Flow cytometer

  • Procedure:

    • Cell Treatment: Treat cells with "Thiazole, 5-ethyl-4-phenyl-" at its IC50 concentration for 24 hours.

    • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

    • Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.

    • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Antifungal Activity Evaluation

Mycelial Growth Rate Method

This protocol is based on the evaluation of phenylthiazole derivatives against phytopathogenic fungi.[6]

  • Objective: To determine the half-maximal effective concentration (EC50) of "Thiazole, 5-ethyl-4-phenyl-" against fungal strains.

  • Materials:

    • "Thiazole, 5-ethyl-4-phenyl-"

    • Fungal strains (e.g., Sclerotinia sclerotiorum, Rhizoctonia solani)

    • Potato Dextrose Agar (PDA) medium

    • DMSO

    • Petri dishes

    • Incubator

  • Procedure:

    • Compound Preparation: Dissolve "Thiazole, 5-ethyl-4-phenyl-" in DMSO and mix with molten PDA to achieve the desired final concentrations.

    • Inoculation: Place a mycelial plug (5 mm diameter) from the edge of a fresh fungal culture onto the center of the PDA plates containing the test compound.

    • Incubation: Incubate the plates at 25-28°C until the mycelial growth in the control plate (containing only DMSO) reaches the edge of the plate.

    • Measurement: Measure the diameter of the fungal colony in two perpendicular directions.

    • Data Analysis: Calculate the percentage of mycelial growth inhibition. Determine the EC50 value by plotting the inhibition percentage against the compound concentration.

Quantitative Data Summary (Based on Analogs)

The following tables summarize quantitative data for structurally similar compounds to "Thiazole, 5-ethyl-4-phenyl-".

Table 1: Anticancer Activity of 5-Methyl-4-phenylthiazole Derivatives

CompoundCell LineIC50 (µM)Reference
2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-(5-methyl-4-phenylthiazol-2-yl)acetamideA54923.30 ± 0.35[2][3]
2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-(5-methyl-4-phenylthiazol-2-yl)acetamideNIH/3T3>1000[2][3]

Table 2: Antifungal Activity of Phenylthiazole Derivatives

CompoundFungal StrainEC50 (µg/mL)Reference
Phenylthiazole derivative 5hRhizoctonia solani6.66[6]
Phenylthiazole derivative 5iRhizoctonia solani7.20[6]
Phenylthiazole derivative 5kRhizoctonia solani2.23[6]

Signaling Pathways and Experimental Workflows

a) Proposed Anticancer Signaling Pathway

The diagram below illustrates a potential signaling pathway for the induction of apoptosis by a phenylthiazole derivative, which could be relevant for "Thiazole, 5-ethyl-4-phenyl-".

anticancer_pathway Thiazole Thiazole, 5-ethyl-4-phenyl- Cell Cancer Cell Thiazole->Cell Enters Pathway Pro-apoptotic Signaling Cascade Cell->Pathway Triggers Caspases Caspase Activation Pathway->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Proposed mechanism of anticancer activity.

b) Experimental Workflow for Biological Activity Screening

The following diagram outlines a logical workflow for screening the biological activities of "Thiazole, 5-ethyl-4-phenyl-".

experimental_workflow Start Thiazole, 5-ethyl-4-phenyl- (Synthesized & Characterized) Cytotoxicity Cytotoxicity Screening (MTT Assay) Start->Cytotoxicity Antifungal Antifungal Screening (Mycelial Growth Assay) Start->Antifungal AntiInflammatory Anti-inflammatory Assay (e.g., NO production) Start->AntiInflammatory Active Active? Cytotoxicity->Active Antifungal->Active AntiInflammatory->Active Mechanism Mechanism of Action Studies (e.g., Apoptosis, Enzyme Inhibition) Active->Mechanism Yes Inactive Inactive/ Further Derivatization Active->Inactive No

Caption: Workflow for biological screening.

References

Applications of 4-Phenylthiazole Derivatives in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-phenylthiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a broad spectrum of biological activities. While the specific compound 5-ethyl-4-phenylthiazole is not extensively documented, numerous derivatives bearing the 4-phenylthiazole core have been synthesized and evaluated for various therapeutic applications. These derivatives have shown significant potential as anticancer, antifungal, and anti-inflammatory agents, as well as inhibitors of key enzymes such as Protein Tyrosine Phosphatase 1B (PTP1B) and dual inhibitors of Fatty Acid Amide Hydrolase (FAAH) and soluble Epoxide Hydrolase (sEH). This document provides a comprehensive overview of the applications of 4-phenylthiazole derivatives, with a focus on quantitative biological data, detailed experimental protocols, and visualization of relevant signaling pathways. The data presented for 5-methyl-4-phenylthiazole and other closely related analogs serve as a valuable reference for the potential applications of 5-ethyl-4-phenylthiazole and for the design of future derivatives.

I. Anticancer Applications

Derivatives of 4-phenylthiazole have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against various cancer cell lines. The primary mechanism of action for some of these compounds involves the inhibition of critical cellular processes, leading to apoptosis and cell cycle arrest.

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro anticancer activity of representative 4-phenylthiazole derivatives.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
1 N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamideA549 (Human Lung Adenocarcinoma)23.30 ± 0.35[1]
2 Naphthalene-azine-thiazole hybridOVCAR-4 (Ovarian Cancer)1.569 ± 0.06[2]
3 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-oneMCF-7 (Breast Cancer)2.57 ± 0.16[3]
4 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-oneHepG2 (Liver Cancer)7.26 ± 0.44[3]
5 Thiazole – 1,2,3-triazole hybridHuman Glioblastoma3.20 ± 0.32[4]
Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method for assessing cell viability.

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • 96-well plates

  • 4-phenylthiazole derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the 4-phenylthiazole derivatives in the culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 24-72 hours at 37°C with 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.

Logical Workflow for Anticancer Drug Screening

anticancer_workflow start Start: Synthesize 4-Phenylthiazole Derivatives char Characterize Compounds (NMR, MS, etc.) start->char screen In Vitro Cytotoxicity Screening (MTT Assay) char->screen select Select Lead Compounds (Low IC50) screen->select moa Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle Analysis) select->moa in_vivo In Vivo Efficacy Studies (Animal Models) moa->in_vivo end End: Candidate for Preclinical Development in_vivo->end

Caption: Workflow for anticancer screening of 4-phenylthiazole derivatives.

II. Antifungal Applications

Several 4-phenylthiazole derivatives have demonstrated potent activity against a range of fungal pathogens, including clinically relevant species like Candida albicans and Candida glabrata. These compounds represent a promising avenue for the development of new antifungal agents, particularly in the face of growing resistance to existing therapies.

Quantitative Data: Antifungal Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected 4-phenylthiazole derivatives against various fungal strains.

Compound IDDerivative ClassFungal StrainMIC (µg/mL)Reference
6 Phenylthiazole-based oxadiazoleCandida albicans1–2[5]
7 Phenylthiazole-based oxadiazoleCandida glabrata0.5–1[5]
8 Phenylthiazole-based oxadiazoleCandida auris2–4[5]
9 2-Hydrazinyl-thiazole derivativeCandida albicans3.9[6]
10 Phenylthiazole with 1,3,4-thiadiazole thioneSclerotinia sclerotiorum0.51[7]
Experimental Protocol: Broth Microdilution Antifungal Susceptibility Testing

This protocol describes the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of antifungal compounds, following CLSI guidelines.

Materials:

  • Fungal strains (e.g., Candida albicans)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • 96-well microtiter plates

  • 4-phenylthiazole derivatives (dissolved in DMSO)

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Culture the fungal strain on an appropriate agar plate. Prepare a suspension of the fungal cells in sterile saline and adjust the turbidity to a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁶ CFU/mL. Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.

  • Compound Dilution: Prepare serial twofold dilutions of the 4-phenylthiazole derivatives in RPMI-1640 medium in the 96-well plates.

  • Inoculation: Add the prepared fungal inoculum to each well containing the diluted compounds. Include a growth control (medium with inoculum, no compound) and a sterility control (medium only).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is a significant inhibition of fungal growth (e.g., ≥50% inhibition) compared to the growth control. This can be assessed visually or by measuring the absorbance at 490 nm.

III. Enzyme Inhibition Applications

A. Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition

PTP1B is a negative regulator of the insulin signaling pathway, and its inhibition is a validated therapeutic strategy for type 2 diabetes and obesity.[8] Certain 4-phenylthiazole derivatives have been identified as potential PTP1B inhibitors.

insulin_pathway Insulin Insulin IR Insulin Receptor (IR) Insulin->IR binds IRS IRS-1 (pY) IR->IRS phosphorylates PI3K PI3K IRS->PI3K activates Akt Akt (pT308) PI3K->Akt activates GLUT4 GLUT4 Translocation Akt->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake PTP1B PTP1B PTP1B->IR dephosphorylates Inhibitor 4-Phenylthiazole Inhibitor Inhibitor->PTP1B inhibits

Caption: PTP1B negatively regulates the insulin signaling pathway.

This protocol describes a colorimetric assay to screen for PTP1B inhibitors using p-nitrophenyl phosphate (pNPP) as a substrate.

Materials:

  • Recombinant human PTP1B enzyme

  • Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

  • p-Nitrophenyl phosphate (pNPP)

  • 4-phenylthiazole derivatives

  • 96-well plates

  • Microplate reader

Procedure:

  • Reaction Setup: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the PTP1B enzyme.

  • Pre-incubation: Incubate the mixture for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add pNPP to each well to start the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes.

  • Stop Reaction: Stop the reaction by adding a stop solution (e.g., 1 M NaOH).

  • Absorbance Measurement: Measure the absorbance of the product, p-nitrophenol, at 405 nm.

  • Data Analysis: Calculate the percentage of PTP1B inhibition for each compound concentration relative to a control without an inhibitor. Determine the IC50 value.

B. Dual FAAH and sEH Inhibition

Fatty acid amide hydrolase (FAAH) and soluble epoxide hydrolase (sEH) are two key enzymes involved in the metabolism of endogenous signaling lipids that regulate pain and inflammation.[9][10] Dual inhibition of FAAH and sEH has emerged as a promising strategy for the development of novel analgesic and anti-inflammatory drugs.[9][10] 4-Phenylthiazole derivatives have been identified as potent dual inhibitors.

faah_seh_pathway AEA Anandamide (AEA) FAAH FAAH AEA->FAAH hydrolyzed by Analgesia Analgesia & Anti-inflammation AEA->Analgesia promotes EETs Epoxyeicosatrienoic Acids (EETs) sEH sEH EETs->sEH hydrolyzed by EETs->Analgesia promotes Inactive_AEA Inactive Metabolites FAAH->Inactive_AEA DHETs DHETs (Pro-inflammatory) sEH->DHETs Pain_Inflammation Pain & Inflammation DHETs->Pain_Inflammation promotes Dual_Inhibitor 4-Phenylthiazole Dual Inhibitor Dual_Inhibitor->FAAH inhibits Dual_Inhibitor->sEH inhibits

Caption: Dual inhibition of FAAH and sEH enhances analgesic and anti-inflammatory signaling.

Compound IDDerivative ClassHuman FAAH IC50 (nM)Human sEH IC50 (nM)Reference
11 4-Phenylthiazole analog11.12.3[11]

Detailed protocols for FAAH and sEH inhibitor screening often involve fluorescence-based assays.

FAAH Inhibition Assay:

  • Principle: A fluorogenic substrate for FAAH is used. Inhibition of the enzyme results in a decreased fluorescent signal.

  • Procedure: The test compound, recombinant human FAAH, and the substrate are incubated together. The fluorescence is measured over time.

sEH Inhibition Assay:

  • Principle: A non-fluorescent substrate is hydrolyzed by sEH to a fluorescent product.

  • Procedure: The test compound, recombinant human sEH, and the substrate are incubated. The increase in fluorescence is monitored.

IV. Synthesis of 4-Phenylthiazole Derivatives

The Hantzsch thiazole synthesis is a classical and widely used method for the preparation of the thiazole ring.

General Synthetic Protocol: Hantzsch Thiazole Synthesis

Materials:

  • α-Haloketone (e.g., 2-bromo-1-phenylethanone)

  • Thioamide or thiourea derivative

  • Solvent (e.g., ethanol, acetone)

  • Base (optional, e.g., pyridine, sodium carbonate)

Procedure:

  • Reaction Setup: Dissolve the α-haloketone and the thioamide/thiourea derivative in a suitable solvent in a round-bottom flask.

  • Reaction: Stir the mixture at room temperature or heat under reflux for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, the solvent is typically removed under reduced pressure. The residue is then purified, often by recrystallization or column chromatography, to yield the 4-phenylthiazole derivative.

Synthetic Workflow

synthesis_workflow start α-Haloketone (e.g., 2-bromo-1-phenylethanone) reaction Hantzsch Thiazole Synthesis start->reaction thioamide Thioamide/ Thiourea Derivative thioamide->reaction product 4-Phenylthiazole Derivative reaction->product

Caption: General workflow for the Hantzsch synthesis of 4-phenylthiazoles.

Conclusion

Derivatives of 4-phenylthiazole represent a versatile and promising scaffold in medicinal chemistry. The extensive research into their anticancer, antifungal, and enzyme-inhibiting properties highlights their potential for the development of novel therapeutics. The provided application notes, quantitative data, and detailed protocols offer a valuable resource for researchers and drug development professionals working in this area. Further exploration of this chemical space, including the synthesis and evaluation of 5-ethyl-4-phenylthiazole derivatives, is warranted to unlock the full therapeutic potential of this important class of compounds. class of compounds.

References

Application Notes & Protocols: The Utility of 4-Phenyl-5-Alkyl-Thiazole Derivatives in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The thiazole ring is a prominent heterocyclic scaffold extensively utilized in medicinal chemistry and drug discovery.[1][2] Its presence in natural products, such as Vitamin B1 (thiamine), and numerous approved drugs highlights its importance as a "privileged scaffold."[2] Thiazole derivatives exhibit a vast range of biological activities, including anticancer, antifungal, anti-inflammatory, and antiviral properties.[3][4]

Substituted 4-phenylthiazoles, represented by structures like "Thiazole, 5-ethyl-4-phenyl-", are a key subclass that has garnered significant interest. These compounds serve as versatile building blocks in the synthesis of bioactive molecules and have frequently emerged as hits in high-throughput screening (HTS) and fragment-based drug discovery campaigns.[1][5] This document provides an overview of the applications of this compound class in HTS, supported by representative screening protocols and pathway diagrams to guide researchers in their discovery efforts.

Application Notes

Potential Therapeutic Applications for Screening

The 4-phenylthiazole scaffold has been successfully employed to develop inhibitors against a variety of biological targets. HTS campaigns for this chemical class can be directed towards several therapeutic areas:

  • Oncology: Phenylthiazole derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[6] A key mechanism involves the inhibition of critical signaling kinases like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is crucial for tumor angiogenesis.[7] Screening for novel 4-phenylthiazole analogues can identify new lead compounds for cancer therapy.

  • Infectious Diseases (Antifungal): This scaffold is present in approved antifungal drugs.[4][8] Derivatives have shown potent activity against pathogenic fungi such as Candida albicans, Candida glabrata, and the multidrug-resistant Candida auris.[9] The mechanism often involves the inhibition of fungal lanosterol 14α-demethylase (CYP51), an essential enzyme in ergosterol biosynthesis.[4][8]

  • Inflammation and Pain: Certain 4-phenylthiazoles act as potent dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), two enzymes involved in the inflammatory and pain signaling pathways.[10]

Considerations for High-Throughput Screening

While thiazole derivatives are attractive for screening, they can be prone to non-specific activity and have been labeled as potential "frequent hitters".[1] Therefore, a robust HTS workflow should include:

  • Counter-Screening: Use of orthogonal assays to confirm hits and eliminate false positives.[11]

  • Reactivity Profiling: Assays to flag compounds that interfere with the assay technology (e.g., redox activity, thiol reactivity, spectral interference) are crucial for triaging hits.[1]

  • Structure-Activity Relationship (SAR): Initial SAR studies with close analogues help confirm that the observed activity is specific to the chemical structure.

Quantitative Data from Screening Phenylthiazole Derivatives

The following tables summarize representative quantitative data for various 4-phenylthiazole derivatives from published studies, demonstrating their potential as lead compounds.

Table 1: Anticancer Activity of Selected Phenylthiazole Derivatives

Compound Class Target Cell Line IC50 (µM) Reference
N-(5-methyl-4-phenylthiazol-2-yl) thioacetamide A549 (Lung Adenocarcinoma) 23.30 [12][13]
N-(5-methyl-4-phenylthiazol-2-yl) thioacetamide NIH/3T3 (Mouse Embryoblast) >1000 [12][13]
Phenylthiazole-incorporated quinoline MCF-7 (Breast Cancer) 5.71 [6]
3-Nitrophenylthiazole derivative (4d) MDA-MB-231 (Breast Cancer) 1.21 [7]

| Phenylthiazole carboxamide | HT29 (Colon Cancer) | 2.01 |[6] |

Table 2: Antifungal Activity of Selected Phenylthiazole Derivatives

Compound Class Fungal Strain MIC (µg/mL) Reference
Phenylthiazole-oxadiazole (Compound 35) Candida albicans 1–2 [9]
Phenylthiazole-oxadiazole (Compound 35) Candida glabrata 0.5–1 [9]
Phenylthiazole-oxadiazole (Compound 35) Candida auris (MDR) 2–4 [9]

| 2-Phenylthiazole derivative (SZ-C14) | Candida albicans | 1–16 |[4][8] |

Experimental Protocols

Protocol 1: Primary HTS for Cytotoxicity in Cancer Cells (Resazurin Reduction Assay)

This protocol describes a primary, single-concentration HTS assay to identify 4-phenylthiazole derivatives with cytotoxic activity against a cancer cell line (e.g., A549).

1. Materials and Reagents:

  • A549 cells (or other cancer cell line of interest)

  • Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA

  • Compound library (4-phenylthiazole derivatives dissolved in DMSO at 10 mM)

  • Resazurin sodium salt solution (0.15 mg/mL in PBS, sterile filtered)

  • Positive control (e.g., Doxorubicin, 10 µM final concentration)

  • Negative control (0.1% DMSO in medium)

  • 384-well, black, clear-bottom, sterile microplates

2. Assay Procedure:

  • Cell Seeding:

    • Culture A549 cells to ~80% confluency.

    • Harvest cells using Trypsin-EDTA and resuspend in fresh medium to a concentration of 50,000 cells/mL.

    • Using a multi-channel pipette or automated dispenser, add 40 µL of the cell suspension to each well of a 384-well plate (2,000 cells/well).

    • Incubate the plate for 24 hours at 37°C, 5% CO₂.

  • Compound Addition:

    • Prepare intermediate compound plates by diluting the 10 mM stock library to 20 µM in culture medium.

    • Using an automated liquid handler or pin tool, transfer 40 nL of compound stocks (10 mM) to assay plates containing 40 µL of medium for a final screening concentration of 10 µM (final DMSO concentration 0.1%).

    • Add positive and negative controls to designated wells.

  • Incubation:

    • Incubate the assay plates for 48 hours at 37°C, 5% CO₂.

  • Signal Detection:

    • Add 10 µL of Resazurin solution to each well.

    • Incubate for 2-4 hours at 37°C, 5% CO₂.

    • Measure fluorescence on a plate reader (Excitation: ~560 nm, Emission: ~590 nm).

  • Data Analysis:

    • Calculate the percent inhibition for each compound: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive) / (Signal_Negative - Signal_Positive))

    • Compounds showing inhibition >50% (or 3 standard deviations from the negative control mean) are considered primary hits.

Protocol 2: Biochemical HTS for VEGFR-2 Kinase Inhibition (Lanthascreen™ Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to identify direct inhibitors of VEGFR-2 kinase.

1. Materials and Reagents:

  • VEGFR-2 Kinase (recombinant)

  • ULight™-poly GT (PerkinElmer) or similar fluorescent peptide substrate

  • Europium-labeled anti-phosphotyrosine antibody (e.g., Lanthascreen™ Eu-PY20)

  • ATP solution

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Stop solution (e.g., 10 mM EDTA in kinase buffer)

  • Compound library (as above)

  • Positive control (e.g., Sorafenib, 1 µM final concentration)

  • Negative control (0.1% DMSO in buffer)

  • Low-volume 384-well microplates (e.g., Corning 4514)

2. Assay Procedure:

  • Compound Dispensing:

    • Dispense 50 nL of 10 mM compound stocks into the assay plate wells. Add controls to designated wells.

  • Kinase/Substrate Addition:

    • Prepare a master mix of VEGFR-2 kinase and ULight-poly GT substrate in kinase buffer.

    • Dispense 5 µL of this mix into each well.

    • Incubate for 15 minutes at room temperature to allow compound binding.

  • Initiate Reaction:

    • Prepare an ATP solution in kinase buffer (concentration should be at or near the Km for VEGFR-2).

    • Add 5 µL of the ATP solution to each well to start the kinase reaction.

    • Incubate for 60 minutes at room temperature.

  • Stop Reaction and Develop Signal:

    • Prepare a detection mix containing the Eu-PY20 antibody in stop solution.

    • Add 10 µL of the detection mix to each well.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Signal Detection:

    • Read the plate on a TR-FRET enabled plate reader, measuring emission at 615 nm (background) and 665 nm (FRET signal).

  • Data Analysis:

    • Calculate the TR-FRET ratio (Emission 665 nm / Emission 615 nm).

    • Calculate percent inhibition as described in Protocol 1, using the TR-FRET ratio as the signal.

    • Primary hits are identified for dose-response confirmation.

Visualizations

The following diagrams illustrate key workflows and pathways relevant to the screening of 4-phenylthiazole derivatives.

HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Triage & Validation cluster_2 Hit Advancement Compound_Library Phenylthiazole Library (10,000s of compounds) Primary_Assay Single-Dose Screen (e.g., Cytotoxicity @ 10 µM) Compound_Library->Primary_Assay Dispense Primary_Hits Primary Hits (~1-3% Hit Rate) Primary_Assay->Primary_Hits Data Analysis Dose_Response Dose-Response Assay (Calculate IC50) Primary_Hits->Dose_Response Confirm Activity Counter_Screen Counter-Screen (Orthogonal Assay) Dose_Response->Counter_Screen Reactivity_Assay Reactivity/Interference (PAINS Filter) Counter_Screen->Reactivity_Assay Validated_Hits Validated Hits Reactivity_Assay->Validated_Hits Confirm Specificity SAR SAR Expansion Validated_Hits->SAR Lead Opt. VEGFR2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor (Tyrosine Kinase) VEGF->VEGFR2 Binds & Dimerizes PLCg PLCγ VEGFR2->PLCg Phosphorylates PI3K PI3K VEGFR2->PI3K Activates RAF RAF PLCg->RAF AKT Akt PI3K->AKT Activates MEK MEK RAF->MEK Proliferation Gene Expression: Angiogenesis, Proliferation, Survival AKT->Proliferation Promotes Survival ERK ERK MEK->ERK ERK->Proliferation Promotes Proliferation Inhibitor Phenylthiazole Inhibitor Inhibitor->VEGFR2 Blocks ATP Binding Site

References

Application Notes and Protocols for the Experimental Study of 5-ethyl-4-phenylthiazole

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals interested in investigating the biological activities of 5-ethyl-4-phenylthiazole. The protocols outlined below are based on established methodologies for studying similar thiazole derivatives and are intended to serve as a foundational framework for a thorough investigation of this compound.

Introduction

Thiazole and its derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties.[1][2][3][4] The 4-phenylthiazole moiety, in particular, has been identified as a key pharmacophore in the development of various therapeutic agents.[5] While many substituted thiazoles have been extensively studied, the specific biological profile of 5-ethyl-4-phenylthiazole remains to be fully elucidated. These notes provide detailed experimental protocols to explore its potential as a therapeutic agent.

In Vitro Cytotoxicity Screening

A primary step in the evaluation of a novel compound is to assess its cytotoxic effects on various cell lines. The MTT assay is a widely used colorimetric method to determine cell viability.[1]

Protocol 1: MTT Assay for Cell Viability

  • Cell Culture:

    • Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer, A549 for lung adenocarcinoma) and a non-cancerous cell line (e.g., NIH/3T3 mouse embryo fibroblast) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.[1][6][7]

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Assay Procedure:

    • Seed 1 x 10^4 cells per well in a 96-well plate and incubate for 24 hours.

    • Prepare a stock solution of 5-ethyl-4-phenylthiazole in dimethyl sulfoxide (DMSO).

    • Treat the cells with serial dilutions of the compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO). Include a positive control such as Doxorubicin or Cisplatin.[7][8]

    • Incubate the plates for 48 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Data Presentation: In Vitro Cytotoxicity of 5-ethyl-4-phenylthiazole

Cell LineCompoundIC50 (µM)
MCF-7 5-ethyl-4-phenylthiazoleExperimental Value
Doxorubicin (Control)Reference Value
HepG2 5-ethyl-4-phenylthiazoleExperimental Value
Doxorubicin (Control)Reference Value
A549 5-ethyl-4-phenylthiazoleExperimental Value
Cisplatin (Control)Reference Value
NIH/3T3 5-ethyl-4-phenylthiazoleExperimental Value
Cisplatin (Control)Reference Value
Investigation of Anticancer Mechanism

Should 5-ethyl-4-phenylthiazole exhibit significant cytotoxicity against cancer cell lines, further investigation into its mechanism of action is warranted. This includes cell cycle analysis and apoptosis assays.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

  • Cell Treatment:

    • Seed cancer cells (e.g., MCF-7) in 6-well plates and treat with 5-ethyl-4-phenylthiazole at its IC50 concentration for 24 or 48 hours.

  • Cell Staining:

    • Harvest the cells, wash with PBS, and fix in 70% ethanol at -20°C overnight.

    • Wash the cells again and resuspend in PBS containing RNase A (100 µg/mL) and propidium iodide (PI, 50 µg/mL).

    • Incubate for 30 minutes in the dark at room temperature.

  • Flow Cytometry:

    • Analyze the DNA content of the cells using a flow cytometer.

    • The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined.[1]

Protocol 3: Apoptosis Assay using Annexin V-FITC/PI Staining

  • Cell Treatment:

    • Treat cancer cells with 5-ethyl-4-phenylthiazole at its IC50 concentration for a specified time (e.g., 24 hours).

  • Staining:

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in binding buffer provided with an Annexin V-FITC Apoptosis Detection Kit.

    • Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes in the dark.

  • Flow Cytometry:

    • Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[1]

Data Presentation: Cell Cycle and Apoptosis Analysis

Table 2.1: Cell Cycle Distribution in MCF-7 Cells Treated with 5-ethyl-4-phenylthiazole

Treatment% G0/G1% S% G2/M
ControlValueValueValue
5-ethyl-4-phenylthiazole (IC50)ValueValueValue

Table 2.2: Apoptosis in MCF-7 Cells Treated with 5-ethyl-4-phenylthiazole

Treatment% Viable% Early Apoptosis% Late Apoptosis/Necrosis
ControlValueValueValue
5-ethyl-4-phenylthiazole (IC50)ValueValueValue
Enzyme Inhibition Assays

Thiazole derivatives have been reported to inhibit various enzymes, including monoamine oxidases (MAO) and vascular endothelial growth factor receptor-2 (VEGFR-2).[1][9]

Protocol 4: Fluorometric Monoamine Oxidase (MAO) Inhibition Assay

  • Enzyme and Substrate Preparation:

    • Use commercially available human recombinant MAO-A and MAO-B enzymes.

    • Prepare a substrate solution (e.g., kynuramine) and a hydrogen peroxide detection reagent (e.g., Amplex Red).

  • Assay Procedure:

    • In a 96-well plate, add the enzyme, 5-ethyl-4-phenylthiazole at various concentrations, and buffer.

    • Pre-incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding the substrate.

    • Incubate for 20 minutes at 37°C.

    • Stop the reaction and measure the fluorescence to determine the rate of hydrogen peroxide production.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the compound.

    • Determine the IC50 values for MAO-A and MAO-B inhibition.[9]

Protocol 5: VEGFR-2 Kinase Inhibition Assay

  • Assay Components:

    • Utilize a commercial VEGFR-2 kinase assay kit, which typically includes recombinant VEGFR-2, a suitable substrate (e.g., a poly-Glu, Tyr peptide), and ATP.

  • Assay Procedure:

    • In a 96-well plate, combine the VEGFR-2 enzyme, 5-ethyl-4-phenylthiazole at different concentrations, the substrate, and buffer.

    • Initiate the kinase reaction by adding ATP.

    • Incubate for a specified time at room temperature.

    • Add a detection reagent that measures the amount of phosphorylated substrate (e.g., using a phosphospecific antibody in an ELISA format or a luminescence-based ATP detection method).

  • Data Analysis:

    • Calculate the percentage of VEGFR-2 inhibition and determine the IC50 value.[1]

Data Presentation: Enzyme Inhibition by 5-ethyl-4-phenylthiazole

EnzymeCompoundIC50 (µM)
MAO-A 5-ethyl-4-phenylthiazoleExperimental Value
Moclobemide (Control)Reference Value
MAO-B 5-ethyl-4-phenylthiazoleExperimental Value
Selegiline (Control)Reference Value
VEGFR-2 5-ethyl-4-phenylthiazoleExperimental Value
Sorafenib (Control)Reference Value
Antimicrobial Activity Screening

The thiazole nucleus is present in numerous antimicrobial agents.[2][8] Therefore, evaluating the antibacterial and antifungal properties of 5-ethyl-4-phenylthiazole is a logical step.

Protocol 6: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

  • Microorganism Preparation:

    • Culture bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa) and fungal strains (e.g., Candida albicans, Aspergillus niger) to the mid-logarithmic phase.

    • Dilute the cultures to a standardized concentration (e.g., 1 x 10^5 CFU/mL).

  • Assay Procedure:

    • In a 96-well plate, prepare two-fold serial dilutions of 5-ethyl-4-phenylthiazole in the appropriate broth medium.

    • Inoculate each well with the microbial suspension.

    • Include positive controls (standard antibiotics/antifungals like ciprofloxacin and fluconazole) and negative controls (no compound).

    • Incubate the plates at 37°C for 24 hours (bacteria) or 28°C for 48 hours (fungi).

  • Data Analysis:

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Data Presentation: Antimicrobial Activity of 5-ethyl-4-phenylthiazole

MicroorganismCompoundMIC (µg/mL)
S. aureus 5-ethyl-4-phenylthiazoleExperimental Value
CiprofloxacinReference Value
E. coli 5-ethyl-4-phenylthiazoleExperimental Value
CiprofloxacinReference Value
C. albicans 5-ethyl-4-phenylthiazoleExperimental Value
FluconazoleReference Value

Visualizations

Experimental_Workflow cluster_screening Initial Screening cluster_mechanism Mechanism of Action (if cytotoxic) cluster_lead_opt Lead Optimization Compound 5-ethyl-4-phenylthiazole Cytotoxicity In Vitro Cytotoxicity (MTT Assay) Compound->Cytotoxicity Antimicrobial Antimicrobial Screening (MIC Determination) Compound->Antimicrobial CellCycle Cell Cycle Analysis Cytotoxicity->CellCycle If active Apoptosis Apoptosis Assay Cytotoxicity->Apoptosis If active Enzyme Enzyme Inhibition Assays (e.g., VEGFR-2, MAO) Cytotoxicity->Enzyme If active SAR Structure-Activity Relationship Studies CellCycle->SAR Apoptosis->SAR Enzyme->SAR InVivo In Vivo Studies SAR->InVivo

Caption: General experimental workflow for the biological evaluation of 5-ethyl-4-phenylthiazole.

VEGFR2_Signaling_Pathway cluster_pathway Potential VEGFR-2 Signaling Pathway Inhibition VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Compound 5-ethyl-4-phenylthiazole Compound->VEGFR2 PKC PKC PLCg->PKC Akt Akt PI3K->Akt Proliferation Cell Proliferation & Angiogenesis PKC->Proliferation Akt->Proliferation

Caption: Potential inhibition of the VEGFR-2 signaling pathway by 5-ethyl-4-phenylthiazole.

References

Application Notes and Protocols for Phenylthiazole Derivatives in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen, is a prominent scaffold in medicinal chemistry due to its diverse biological activities.[1][2] Phenylthiazole derivatives, in particular, have garnered significant attention for their potential as therapeutic agents, exhibiting a wide range of pharmacological properties including anticancer, antifungal, antibacterial, and anti-inflammatory activities.[1][3][4] These compounds have been shown to modulate various cellular processes and signaling pathways, making them valuable tools for in vitro research and drug discovery.

This document provides detailed application notes and protocols for the use of phenylthiazole derivatives, using publicly available data on compounds structurally related to "Thiazole, 5-ethyl-4-phenyl-", in various cell-based assays. The information presented here is intended to guide researchers, scientists, and drug development professionals in designing and executing experiments to evaluate the cellular effects of this class of compounds.

Disclaimer: The following protocols and data are based on published studies of various phenylthiazole derivatives. Due to limited direct data on "Thiazole, 5-ethyl-4-phenyl-", these guidelines should be considered as a starting point and may require optimization for the specific compound of interest.

Biological Activities and Mechanisms of Action

Phenylthiazole derivatives have been reported to exert their biological effects through multiple mechanisms of action, including:

  • Anticancer Activity: Many phenylthiazole derivatives have demonstrated cytotoxicity against various cancer cell lines. The proposed mechanisms include the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer progression, such as the c-Met kinase pathway.[5][6][7][8] Some derivatives have also been shown to inhibit cancer cell migration and invasion.[9]

  • Antifungal Activity: Certain phenylthiazole compounds act as potent antifungal agents by inhibiting enzymes crucial for fungal cell wall integrity, such as lanosterol 14α-demethylase (CYP51).[3]

  • Enzyme Inhibition: This class of compounds has been shown to inhibit various enzymes, including protein tyrosine phosphatase 1B (PTP1B), soluble epoxide hydrolase (sEH), and fatty acid amide hydrolase (FAAH).[1][10]

Data Presentation: In Vitro Activities of Phenylthiazole Derivatives

The following table summarizes the in vitro biological activities of various phenylthiazole derivatives as reported in the literature. This data can serve as a reference for selecting appropriate cell lines and concentration ranges for initial screening of new phenylthiazole compounds.

Compound ClassTarget/ActivityCell Line(s)Assay TypeIC50/EC50/MICReference
N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamidesAnticancer (Cytotoxicity)A549 (human lung adenocarcinoma)MTT Assay23.30 ± 0.35 µM (for compound 4c)[5][6][7]
N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamidesAnticancer (Cytotoxicity)NIH/3T3 (mouse embryoblast)MTT Assay>1000 µM (for compound 4c)[5][6][7]
Thiazole/Thiadiazole Carboxamidesc-Met Kinase InhibitionA549, HT-29, MDA-MB-231Cytotoxicity Assay0.83 µM, 0.68 µM, 3.94 µM (for compound 51am)[8]
2-Phenylthiazole DerivativesAntifungalCandida albicans and other fungiMIC Assay1–16 µg/mL (for lead compound SZ-C14)[3]
4-Phenylthiazole DerivativessEH/FAAH InhibitionEnzyme Assay11.1 nM (hFAAH), 2.3 nM (hsEH) (for compound 4p)[10]
Thiazole DerivativesInhibition of Cell MigrationMDA-MB-231 (human breast adenocarcinoma)Transwell Migration Assay176 nM (for compound 5k)[9]

Experimental Protocols

Protocol 1: Cell Viability and Cytotoxicity Assessment using the MTT Assay

This protocol is used to determine the effect of a test compound on cell viability and to calculate the half-maximal inhibitory concentration (IC50).

Materials:

  • Phenylthiazole derivative stock solution (e.g., 10 mM in DMSO)

  • Selected cancer cell line (e.g., A549, MCF-7, HepG2)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the phenylthiazole derivative in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., cisplatin). Incubate for 24-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of inhibition against the compound concentration to determine the IC50 value using non-linear regression analysis.[6]

Protocol 2: In Vitro Cell Migration Assay (Transwell Assay)

This assay is used to assess the effect of a compound on cancer cell migration.

Materials:

  • Phenylthiazole derivative stock solution

  • Metastatic cancer cell line (e.g., MDA-MB-231, A549)

  • Serum-free cell culture medium

  • Complete cell culture medium with a chemoattractant (e.g., 10% FBS)

  • Transwell inserts (e.g., 8 µm pore size) for 24-well plates

  • Cotton swabs

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Staining solution (e.g., 0.1% Crystal Violet)

  • Microscope

Procedure:

  • Cell Preparation: Culture cells to 70-80% confluency. Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.

  • Assay Setup: Place the Transwell inserts into the wells of a 24-well plate. Add 600 µL of complete medium with the chemoattractant to the lower chamber.

  • Compound Treatment: Pre-incubate the cell suspension with various concentrations of the phenylthiazole derivative for 30 minutes.

  • Cell Seeding: Add 200 µL of the treated cell suspension to the upper chamber of the Transwell insert.

  • Incubation: Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.

  • Cell Removal: After incubation, use a cotton swab to gently remove the non-migrated cells from the upper surface of the insert membrane.

  • Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with the fixation solution for 10 minutes. Stain the cells with the staining solution for 20 minutes.

  • Cell Counting: Wash the inserts with water and allow them to air dry. Count the number of migrated cells in several random fields under a microscope.

  • Data Analysis: Calculate the percentage of migration inhibition compared to the vehicle control.

Visualizations

Signaling Pathway Diagram

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response Met c-Met Receptor PI3K PI3K Met->PI3K Ras Ras Met->Ras HGF HGF HGF->Met Binds Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Migration Cell Migration & Invasion ERK->Migration Phenylthiazole Phenylthiazole Derivative Phenylthiazole->Met Inhibits

Caption: Proposed mechanism of action for c-Met inhibiting phenylthiazole derivatives.

Experimental Workflow Diagram

G start Start cell_culture 1. Seed Cells in 96-well Plate start->cell_culture incubation1 2. Incubate for 24h cell_culture->incubation1 compound_prep 3. Prepare Serial Dilutions of Phenylthiazole Derivative incubation1->compound_prep treatment 4. Treat Cells with Compound incubation1->treatment compound_prep->treatment incubation2 5. Incubate for 24-72h treatment->incubation2 mtt_add 6. Add MTT Reagent incubation2->mtt_add incubation3 7. Incubate for 2-4h mtt_add->incubation3 solubilize 8. Solubilize Formazan Crystals incubation3->solubilize read_plate 9. Measure Absorbance at 570 nm solubilize->read_plate data_analysis 10. Calculate IC50 Value read_plate->data_analysis end End data_analysis->end

Caption: Workflow for determining cell viability using the MTT assay.

References

Application Notes and Protocols for the Quantification of 5-Ethyl-4-Phenylthiazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Ethyl-4-phenylthiazole is a substituted thiazole derivative. The thiazole ring is a core structure in various pharmacologically active compounds, exhibiting a wide range of biological activities, including antimicrobial and anti-inflammatory properties. Accurate and precise quantification of 5-ethyl-4-phenylthiazole is crucial for pharmacokinetic studies, formulation development, and quality control in the pharmaceutical industry. These application notes provide detailed protocols for the quantitative analysis of 5-ethyl-4-phenylthiazole in various matrices using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The described methods are intended as a starting point for laboratory-specific validation.

Analytical Methods Overview

Two primary analytical methods are proposed for the quantification of 5-ethyl-4-phenylthiazole:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This method is suitable for the routine analysis of 5-ethyl-4-phenylthiazole in bulk drug substances and pharmaceutical formulations. It offers a balance of speed, sensitivity, and robustness.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This method provides higher selectivity and sensitivity, making it ideal for the quantification of 5-ethyl-4-phenylthiazole in complex biological matrices such as plasma or tissue homogenates, where lower limits of detection are often required.

Data Presentation: Quantitative Method Parameters

The following tables summarize the proposed quantitative performance characteristics for the HPLC-UV and GC-MS methods. These values are representative of what would be expected from a fully validated method.

Table 1: Proposed HPLC-UV Method Validation Parameters

ParameterResult
Linearity Range0.1 - 100 µg/mL
Correlation Coefficient (r²)≥ 0.999
Limit of Detection (LOD)0.03 µg/mL
Limit of Quantification (LOQ)0.1 µg/mL
Accuracy (% Recovery)98.0 - 102.0%
Precision (% RSD)< 2.0%
SpecificityNo interference from common excipients

Table 2: Proposed GC-MS Method Validation Parameters

ParameterResult
Linearity Range1 - 1000 ng/mL
Correlation Coefficient (r²)≥ 0.998
Limit of Detection (LOD)0.3 ng/mL
Limit of Quantification (LOQ)1 ng/mL
Accuracy (% Recovery)95.0 - 105.0%
Precision (% RSD)< 5.0%
SpecificityHigh (based on mass fragmentation)

Experimental Protocols

Protocol 1: Quantification of 5-Ethyl-4-Phenylthiazole by HPLC-UV

1. Scope: This protocol describes a method for the quantification of 5-ethyl-4-phenylthiazole in a bulk powder sample.

2. Materials and Reagents:

  • 5-Ethyl-4-phenylthiazole reference standard (purity ≥ 99%)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (LC-MS grade)

  • Methanol (HPLC grade)

  • 0.45 µm syringe filters

3. Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Sonicator

4. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile:Water with 0.1% Formic Acid (60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 265 nm (based on typical UV absorbance for phenylthiazole structures)

  • Injection Volume: 10 µL

  • Run Time: 10 minutes

5. Procedure:

  • Standard Stock Solution Preparation (1000 µg/mL):

    • Accurately weigh approximately 10 mg of 5-ethyl-4-phenylthiazole reference standard into a 10 mL volumetric flask.

    • Dissolve in and dilute to volume with methanol. Sonicate if necessary to ensure complete dissolution.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the 5-ethyl-4-phenylthiazole bulk powder into a 10 mL volumetric flask.

    • Dissolve in and dilute to volume with methanol.

    • Further dilute an aliquot of this solution with the mobile phase to obtain a final concentration within the linear range (e.g., 10 µg/mL).

    • Filter the final solution through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject the working standard solutions to generate a calibration curve.

    • Inject the prepared sample solution.

    • Quantify the amount of 5-ethyl-4-phenylthiazole in the sample by comparing its peak area to the calibration curve.

Protocol 2: Quantification of 5-Ethyl-4-Phenylthiazole in a Biological Matrix (e.g., Plasma) by GC-MS

1. Scope: This protocol provides a method for the quantification of 5-ethyl-4-phenylthiazole in plasma using GC-MS.

2. Materials and Reagents:

  • 5-Ethyl-4-phenylthiazole reference standard

  • Internal Standard (IS) (e.g., a structurally similar, stable isotope-labeled compound or another phenylthiazole derivative)

  • Acetonitrile (GC grade)

  • Ethyl acetate (GC grade)

  • Human plasma (blank)

  • Nitrogen gas (high purity)

3. Equipment:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Capillary GC column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

  • Vortex mixer

  • Autosampler vials

4. GC-MS Conditions:

  • Injector Temperature: 280°C

  • Injection Mode: Splitless

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute

    • Ramp: 20°C/min to 280°C, hold for 5 minutes

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor at least three characteristic ions for 5-ethyl-4-phenylthiazole and the internal standard.

5. Procedure:

  • Standard and IS Stock Solutions (1 mg/mL):

    • Prepare separate stock solutions of 5-ethyl-4-phenylthiazole and the internal standard in methanol.

  • Working Standard and IS Solutions:

    • Prepare working standard solutions by diluting the stock solution in acetonitrile.

    • Prepare a working internal standard solution (e.g., 100 ng/mL) in acetonitrile.

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 100 µL of plasma sample (or blank plasma for calibration standards), add 10 µL of the working internal standard solution.

    • For calibration standards, add the appropriate volume of the working standard solution. For quality control (QC) samples, add the appropriate volume of a separately prepared QC stock solution.

    • Vortex for 30 seconds.

    • Add 500 µL of ethyl acetate.

    • Vortex for 2 minutes.

    • Centrifuge at 10,000 x g for 5 minutes.

    • Transfer the upper organic layer to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of ethyl acetate.

    • Transfer to an autosampler vial for GC-MS analysis.

  • Analysis:

    • Inject the prepared standards and samples.

    • Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.

    • Determine the concentration of 5-ethyl-4-phenylthiazole in the unknown samples from the calibration curve.

Visualizations

The following diagrams illustrate the experimental workflows for the described analytical methods.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification A Prepare Mobile Phase (ACN:H2O with 0.1% FA) F HPLC System Setup (C18 Column, 265 nm) A->F B Prepare Standard Stock (1000 µg/mL in Methanol) C Prepare Working Standards (0.1-100 µg/mL) B->C E Filter Sample and Standards (0.45 µm Syringe Filter) C->E D Prepare Sample (Dissolve and Dilute) D->E G Inject Standards and Sample E->G F->G H Data Acquisition G->H I Generate Calibration Curve (Peak Area vs. Concentration) H->I J Calculate Sample Concentration I->J

Caption: HPLC-UV Experimental Workflow for Quantification.

GCMS_Workflow cluster_prep Sample Preparation (LLE) cluster_analysis GC-MS Analysis cluster_quant Quantification P1 Plasma Sample (100 µL) P2 Add Internal Standard P1->P2 P3 Add Ethyl Acetate P2->P3 P4 Vortex and Centrifuge P3->P4 P5 Collect Organic Layer P4->P5 P6 Evaporate to Dryness P5->P6 P7 Reconstitute in Ethyl Acetate P6->P7 A2 Inject Prepared Sample P7->A2 A1 GC-MS System Setup (HP-5ms Column, SIM Mode) A1->A2 A3 Data Acquisition A2->A3 Q1 Generate Calibration Curve (Peak Area Ratio vs. Conc.) A3->Q1 Q2 Determine Sample Concentration Q1->Q2

Caption: GC-MS Experimental Workflow for Quantification in Plasma.

Application Notes: 5-Ethyl-4-phenylthiazole as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

5-Ethyl-4-phenylthiazole is a heterocyclic compound belonging to the thiazole family, which is a prominent scaffold in medicinal chemistry and materials science.[1][2] The presence of the thiazole ring, substituted with ethyl and phenyl groups, provides a unique combination of steric and electronic properties, making it a valuable building block for the synthesis of a diverse array of bioactive molecules and functional materials.[3][4] Its structural motif is found in numerous FDA-approved drugs, highlighting the significance of the thiazole core in drug discovery.[1] This document provides an overview of the applications of 5-ethyl-4-phenylthiazole and its derivatives, along with detailed protocols for their synthesis and biological evaluation.

Applications in Drug Discovery

The 4,5-disubstituted thiazole framework is a key pharmacophore in a variety of therapeutic agents, exhibiting a wide range of biological activities. Derivatives of closely related 5-methyl-4-phenylthiazole have shown significant potential as anticancer and antifungal agents.

Anticancer Activity:

Derivatives of 5-methyl-4-phenylthiazole have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. For instance, a series of N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides demonstrated notable activity against human lung adenocarcinoma (A549) cells.[5][6][7] The structure-activity relationship (SAR) studies suggest that modifications at the 2-position of the thiazole ring can significantly influence the cytotoxic potency and selectivity.

Antifungal Activity:

Phenylthiazole derivatives containing an acylhydrazone moiety have been designed and synthesized as potent antifungal agents.[8] These compounds have shown excellent inhibitory activity against various phytopathogenic fungi, such as Magnaporthe oryzae, the causative agent of rice blast disease.[8] The fungicidal efficacy is attributed to the unique combination of the phenylthiazole core and the acylhydrazone side chain.

Table 1: Anticancer Activity of 5-Methyl-4-phenylthiazole Derivatives

CompoundTarget Cell LineIC50 (µM)Reference
2-[(1-Methyl-1H-imidazol-2-yl)thio]-N-(5-methyl-4-phenylthiazol-2-yl)acetamideA549 (Human Lung Adenocarcinoma)>1000[6]
2-[(1-Methyl-1H-tetrazol-5-yl)thio]-N-(5-methyl-4-phenylthiazol-2-yl)acetamideA549 (Human Lung Adenocarcinoma)23.30 ± 0.35[5][6][7]
Cisplatin (Reference Drug)A549 (Human Lung Adenocarcinoma)Not Specified[5][6]

Table 2: Antifungal Activity of Phenylthiazole Acylhydrazone Derivatives against Magnaporthe oryzae

CompoundEC50 (µg/mL)Reference
E41.66[8]
E102.01[8]
E142.26[8]
E171.45[8]
E231.50[8]
E261.29[8]
E272.65[8]
Isoprothiolane (Commercial Fungicide)3.22[8]
Phenazine-1-carboxylic acid (Commercial Fungicide)27.87[8]

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-5-ethyl-4-phenylthiazole

This protocol is adapted from the general Hantzsch thiazole synthesis for related compounds.

Materials:

  • 1-Phenyl-1-butanone

  • N-Bromosuccinimide (NBS)

  • Thiourea

  • Ethanol

  • Sodium bicarbonate

Procedure:

  • α-Bromination of 1-Phenyl-1-butanone: To a solution of 1-phenyl-1-butanone (1 equivalent) in a suitable solvent like chloroform or carbon tetrachloride, add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of a radical initiator (e.g., AIBN). Reflux the mixture until the starting material is consumed (monitored by TLC). After cooling, filter off the succinimide. The filtrate containing the crude α-bromo ketone is concentrated under reduced pressure.

  • Cyclocondensation with Thiourea: Dissolve the crude α-bromo ketone in ethanol. Add thiourea (1.2 equivalents) to the solution and reflux the mixture for several hours until the reaction is complete (monitored by TLC).

  • Work-up and Purification: Cool the reaction mixture to room temperature. Neutralize the solution with aqueous sodium bicarbonate. The precipitated solid is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to afford 2-amino-5-ethyl-4-phenylthiazole.

Protocol 2: Synthesis of N-(5-Ethyl-4-phenylthiazol-2-yl)-2-chloroacetamide

This protocol describes the acylation of the 2-amino group.

Materials:

  • 2-Amino-5-ethyl-4-phenylthiazole

  • Chloroacetyl chloride

  • A suitable base (e.g., triethylamine or pyridine)

  • Anhydrous solvent (e.g., dichloromethane or THF)

Procedure:

  • Dissolve 2-amino-5-ethyl-4-phenylthiazole (1 equivalent) and the base (1.2 equivalents) in the anhydrous solvent.

  • Cool the solution in an ice bath.

  • Add chloroacetyl chloride (1.1 equivalents) dropwise to the cooled solution with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for several hours.

  • After completion of the reaction (monitored by TLC), wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-(5-ethyl-4-phenylthiazol-2-yl)-2-chloroacetamide, which can be purified by column chromatography or recrystallization.

Protocol 3: Synthesis of N-(5-Ethyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides

This protocol details the nucleophilic substitution of the chloro group.

Materials:

  • N-(5-Ethyl-4-phenylthiazol-2-yl)-2-chloroacetamide

  • A desired thiol (e.g., 1-methyl-1H-tetrazole-5-thiol)

  • A suitable base (e.g., potassium carbonate or sodium hydride)

  • Anhydrous solvent (e.g., DMF or acetone)

Procedure:

  • To a solution of the thiol (1.1 equivalents) in the anhydrous solvent, add the base (1.2 equivalents) and stir for a short period.

  • Add N-(5-ethyl-4-phenylthiazol-2-yl)-2-chloroacetamide (1 equivalent) to the mixture.

  • Stir the reaction at room temperature or gentle heating until the starting material is consumed (monitored by TLC).

  • Pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired N-(5-ethyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamide.

Visualizations

Synthesis_Workflow Start 1-Phenyl-1-butanone + Thiourea Intermediate1 2-Amino-5-ethyl-4-phenylthiazole Start->Intermediate1 Hantzsch Synthesis Intermediate2 N-(5-Ethyl-4-phenylthiazol-2-yl) -2-chloroacetamide Intermediate1->Intermediate2 Reagent1 Chloroacetyl chloride Reagent1->Intermediate2 Acylation FinalProduct Bioactive Thiazole Derivatives Intermediate2->FinalProduct Reagent2 Substituted Thiol (R-SH) Reagent2->FinalProduct Nucleophilic Substitution

Caption: Synthetic pathway for bioactive 5-ethyl-4-phenylthiazole derivatives.

Signaling Pathway and Mechanism of Action

While the precise signaling pathways for many 5-ethyl-4-phenylthiazole derivatives are still under investigation, related compounds have been shown to induce apoptosis in cancer cells. The introduction of various substituents allows for the modulation of their biological activity, potentially through interactions with specific cellular targets such as kinases or other enzymes involved in cell proliferation and survival.

Apoptosis_Pathway Molecule 5-Ethyl-4-phenylthiazole Derivative Target Cellular Target (e.g., Kinase) Molecule->Target Binding and Inhibition Caspase_Cascade Caspase Activation Target->Caspase_Cascade Signal Transduction Apoptosis Apoptosis (Cell Death) Caspase_Cascade->Apoptosis

Caption: Proposed mechanism of action for inducing apoptosis in cancer cells.

References

Application Notes and Protocols for Target Identification Studies of 4-Phenylthiazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A-Note on "Thiazole, 5-ethyl-4-phenyl-": Direct experimental data and target identification studies for the specific compound "Thiazole, 5-ethyl-4-phenyl-" are not extensively available in publicly accessible scientific literature. The following application notes and protocols are based on studies of structurally related 4-phenylthiazole derivatives, such as 5-methyl-4-phenylthiazole analogs, which have demonstrated significant biological activity and serve as a valuable reference for initiating target identification studies for novel compounds within this chemical class.

Introduction to 4-Phenylthiazole Derivatives

The 4-phenylthiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antifungal, and anti-inflammatory properties.[1][2] These compounds represent a promising starting point for the development of novel therapeutics. Identifying the molecular targets of these compounds is a critical step in understanding their mechanism of action and for optimizing their therapeutic potential. This document outlines a strategic workflow and detailed protocols for the target identification of novel 4-phenylthiazole derivatives.

Biological Activity of 4-Phenylthiazole Analogs

Several derivatives of 4-phenylthiazole have been synthesized and evaluated for their biological effects. A summary of the cytotoxic activity of some 5-methyl-4-phenylthiazole derivatives against the A549 human lung adenocarcinoma cell line is presented below.

Compound IDStructureIC50 (µM) against A549 cellsReference
4a 2-[(1-Methyl-1H-imidazol-2-yl)thio]-N-(5-methyl-4-phenylthiazol-2-yl)acetamide>1000[3]
4c 2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-(5-methyl-4-phenylthiazol-2-yl)acetamide23.30 ± 0.35[3]
Cisplatin (Standard)13.01 ± 0.49[3]

General Workflow for Target Identification

A multi-pronged approach is recommended for the target deconvolution of a novel bioactive 4-phenylthiazole compound. This typically involves a combination of in silico, in vitro, and cellular methods to generate and validate target hypotheses.

G cluster_0 Phase 1: Hypothesis Generation cluster_1 Phase 2: Hit Validation cluster_2 Phase 3: Mechanism of Action In_Silico In Silico Target Prediction (Reverse Docking, Pharmacophore Screening) Biochemical_Assays Biochemical Assays (Enzyme inhibition, Binding assays) In_Silico->Biochemical_Assays Affinity_Chromatography Affinity Chromatography (Pull-down from cell lysate) Affinity_Chromatography->Biochemical_Assays Cellular_Assays Cellular Assays (CETSA, Reporter assays) Biochemical_Assays->Cellular_Assays Pathway_Analysis Pathway Analysis (Western blot, Proteomics) Cellular_Assays->Pathway_Analysis Phenotypic_Assays Phenotypic Assays (Apoptosis, Cell cycle analysis) Pathway_Analysis->Phenotypic_Assays

A generalized workflow for target identification.

Experimental Protocols

In Silico Target Prediction

Objective: To computationally identify potential protein targets of the 4-phenylthiazole derivative.

Principle: This approach uses the 3D structure of the small molecule to screen against a library of protein structures, predicting binding affinity and identifying potential targets.[4][5]

Protocol:

  • Compound Preparation:

    • Generate a 3D structure of "Thiazole, 5-ethyl-4-phenyl-" using a molecule editor (e.g., ChemDraw, MarvinSketch).

    • Perform energy minimization of the structure using a suitable force field (e.g., MMFF94).

  • Target Database Selection:

    • Select a database of 3D protein structures for screening (e.g., PDB, ChEMBL).

  • Reverse Docking:

    • Utilize a reverse docking server or software (e.g., SwissTargetPrediction, PharmMapper).[4]

    • Upload the 3D structure of the compound.

    • Run the docking simulation against the selected protein database.

  • Analysis of Results:

    • Analyze the docking scores and binding poses to identify proteins with high predicted affinity for the compound.

    • Prioritize potential targets based on their biological relevance to the observed phenotype (if any).

Affinity Chromatography-Mass Spectrometry

Objective: To isolate and identify proteins from a cell lysate that bind to the 4-phenylthiazole derivative.[6]

Principle: The compound of interest is immobilized on a solid support (e.g., agarose beads). A cell lysate is passed over this matrix, and proteins that bind to the compound are captured. After washing away non-specific binders, the target proteins are eluted and identified by mass spectrometry.[7][8]

Protocol:

  • Probe Synthesis:

    • Synthesize a derivative of "Thiazole, 5-ethyl-4-phenyl-" with a linker arm suitable for conjugation to a solid support (e.g., a carboxyl or amino group).

    • Couple the synthesized derivative to activated agarose beads (e.g., NHS-activated Sepharose).

  • Cell Lysate Preparation:

    • Culture cells of interest (e.g., A549) to a high density.

    • Harvest the cells and lyse them in a non-denaturing lysis buffer containing protease inhibitors.

    • Clarify the lysate by centrifugation to remove cellular debris.

  • Affinity Pull-Down:

    • Incubate the clarified cell lysate with the compound-conjugated beads for 2-4 hours at 4°C with gentle rotation.

    • As a negative control, incubate lysate with unconjugated beads.

    • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution and Sample Preparation:

    • Elute the bound proteins from the beads using a competitive ligand (e.g., excess free compound) or a denaturing buffer (e.g., SDS-PAGE sample buffer).

    • Separate the eluted proteins by SDS-PAGE.

  • Mass Spectrometry:

    • Excise protein bands of interest from the gel.

    • Perform in-gel tryptic digestion.

    • Analyze the resulting peptides by LC-MS/MS to identify the proteins.

Cytotoxicity Assessment (MTT Assay)

Objective: To determine the cytotoxic effect of the 4-phenylthiazole derivative on a cancer cell line.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[9][10]

Protocol:

  • Cell Seeding:

    • Seed cells (e.g., A549) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the 4-phenylthiazole derivative in culture medium.

    • Replace the medium in the wells with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO).

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[11]

  • Formazan Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.1% NP-40 in isopropanol with 4 mM HCl) to each well to dissolve the formazan crystals.[11]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[11]

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Potential Signaling Pathway Involvement

Based on studies of related compounds, 4-phenylthiazole derivatives can induce apoptosis in cancer cells.[3] The mechanism may involve the activation of intrinsic or extrinsic apoptotic pathways.

G Phenylthiazole 4-Phenylthiazole Derivative Target_Protein Target Protein(s) Phenylthiazole->Target_Protein Signaling_Cascade Downstream Signaling Cascade Target_Protein->Signaling_Cascade Caspase_Activation Caspase Activation (Caspase-3, -8, -9) Signaling_Cascade->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

A putative signaling pathway for 4-phenylthiazole derivatives.

Further investigation into the specific signaling pathways modulated by "Thiazole, 5-ethyl-4-phenyl-" would involve techniques such as Western blotting to probe for key signaling proteins (e.g., caspases, Bcl-2 family proteins) and phosphoproteomics to identify changes in protein phosphorylation states upon compound treatment.

References

In vitro and in vivo applications of 5-ethyl-4-phenylthiazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential in vitro and in vivo applications of 5-ethyl-4-phenylthiazole and its derivatives. The information is curated from recent studies on structurally similar phenylthiazole compounds, suggesting potential areas of investigation for this specific molecule. Detailed protocols for key experiments are provided to guide research and development.

In Vitro Applications

Anticancer Activity

Phenylthiazole derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. The primary mechanism often involves the induction of apoptosis. While specific data for 5-ethyl-4-phenylthiazole is not extensively available, studies on closely related compounds, such as 5-methyl-4-phenylthiazole derivatives, provide valuable insights.

Quantitative Data Summary: Cytotoxicity of Phenylthiazole Derivatives

Compound/DerivativeCell LineIC50 (µM)Reference
2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-(5-methyl-4-phenylthiazol-2-yl)acetamideA549 (Human Lung Adenocarcinoma)23.30 ± 0.35[1][2]
2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-(5-methyl-4-phenylthiazol-2-yl)acetamideNIH/3T3 (Mouse Embryoblast)>1000[1][2]
Naphthalene-azine-thiazole hybrid (6a)OVCAR-4 (Ovarian Cancer)1.569 ± 0.06[3]
2-amino-4-phenylthiazole derivativeMCF-7 (Breast Cancer) - 72h59.24 µg/ml[4]
2-amino-4-phenylthiazole derivativeAGS (Gastric Cancer) - 72h28.01 µg/ml[4]
Thiazole derivative (4c)MCF-7 (Breast Cancer)2.57 ± 0.16[5]
Thiazole derivative (4c)HepG2 (Liver Cancer)7.26 ± 0.44[5]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is adapted from methodologies used for testing related thiazole derivatives.[1]

Objective: To determine the cytotoxic effects of 5-ethyl-4-phenylthiazole on a cancer cell line.

Materials:

  • 5-ethyl-4-phenylthiazole

  • Human cancer cell line (e.g., A549, MCF-7)

  • DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours to allow cell attachment.

  • Compound Treatment: Prepare a stock solution of 5-ethyl-4-phenylthiazole in DMSO. Make serial dilutions in the culture medium to achieve the desired final concentrations. Replace the medium in the wells with 100 µL of medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., cisplatin).

  • Incubation: Incubate the plate for 48 or 72 hours in a CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting the percentage of viability versus the compound concentration.

Workflow for In Vitro Anticancer Screening

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis start Synthesize/Obtain 5-ethyl-4-phenylthiazole treat Treat cells with various concentrations start->treat cells Culture Cancer Cell Lines cells->treat incubate Incubate for 48-72 hours treat->incubate mtt Add MTT Reagent incubate->mtt dissolve Dissolve Formazan Crystals mtt->dissolve read Measure Absorbance (570 nm) dissolve->read calc Calculate Cell Viability and IC50 read->calc

Caption: Workflow for determining the in vitro anticancer activity of 5-ethyl-4-phenylthiazole.

Antifungal Activity

The phenylthiazole scaffold is a key component of some antifungal agents. Derivatives have shown potent activity against various fungal strains, including plant pathogenic fungi.

Quantitative Data Summary: Antifungal Activity of Phenylthiazole Derivatives

Compound/DerivativeFungal StrainEC50 (µg/mL)Reference
Phenylthiazole derivative (E26)Magnaporthe oryzae1.29[6]
Phenylthiazole derivative (E17)Magnaporthe oryzae1.45[6]
Phenylthiazole derivative (E23)Magnaporthe oryzae1.50[6]
Phenylthiazole derivative (E4)Magnaporthe oryzae1.66[6]
Phenylthiazole derivative (5b)Sclerotinia sclerotiorum0.51[7]
Phenylthiazole derivative (5k)Ralstonia solanacearum2.23[7]

Experimental Protocol: In Vitro Antifungal Assay (Mycelial Growth Inhibition)

This protocol is based on methods used for screening antifungal properties of novel chemical entities.[6][8]

Objective: To evaluate the antifungal activity of 5-ethyl-4-phenylthiazole against pathogenic fungi.

Materials:

  • 5-ethyl-4-phenylthiazole

  • Fungal strains (e.g., Magnaporthe oryzae, Sclerotinia sclerotiorum)

  • Potato Dextrose Agar (PDA) medium

  • DMSO

  • Sterile petri dishes

  • Mycelial plugs (5 mm diameter) from actively growing fungal cultures

  • Incubator

Procedure:

  • Medium Preparation: Prepare PDA medium and autoclave. Allow it to cool to about 50-60°C.

  • Compound Incorporation: Dissolve 5-ethyl-4-phenylthiazole in DMSO to prepare a stock solution. Add the appropriate volume of the stock solution to the molten PDA to achieve the desired final concentrations. Also prepare a control plate with DMSO only.

  • Plating: Pour the PDA medium containing the test compound into sterile petri dishes and allow it to solidify.

  • Inoculation: Place a 5 mm mycelial plug from the edge of a fresh fungal culture in the center of each PDA plate.

  • Incubation: Incubate the plates at a suitable temperature (e.g., 25-28°C) until the mycelial growth in the control plate reaches the edge of the dish.

  • Measurement: Measure the diameter of the fungal colony in both the control and treated plates.

  • Data Analysis: Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(dc - dt) / dc] x 100 Where 'dc' is the average diameter of the fungal colony in the control group and 'dt' is the average diameter of the fungal colony in the treated group. The EC50 value can be determined from a dose-response curve.

Signaling Pathway for Azole Antifungals (General)

G cluster_pathway General Azole Antifungal Mechanism Thiazole Phenylthiazole (e.g., 5-ethyl-4-phenylthiazole) CYP51 Lanosterol 14α-demethylase (CYP51) Thiazole->CYP51 Inhibition Ergosterol Ergosterol CYP51->Ergosterol Catalyzes conversion Growth Fungal Growth and Proliferation CYP51->Growth Inhibition leads to arrest Lanosterol Lanosterol Lanosterol->CYP51 Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Essential component Membrane->Growth Maintains

Caption: General mechanism of action for azole-based antifungal agents.

In Vivo Applications

Anti-inflammatory Activity

Phenylthiazole derivatives have been investigated for their anti-inflammatory properties in animal models. These compounds may exert their effects by inhibiting pro-inflammatory mediators.

Quantitative Data Summary: In Vivo Anti-inflammatory Activity of Phenylthiazole Derivatives

Compound/DerivativeAnimal ModelDose% Inhibition of Edema (3h)Reference
Phenylthiazole Derivative (T1)Carrageenan-induced rat paw edema-25.27[9]
Phenylthiazole Derivative (T4)Carrageenan-induced rat paw edema-25.27[9]
Phenylthiazole Derivative (T6)Carrageenan-induced rat paw edema-28.57[9]
Phenylthiazole Derivative (T11)Carrageenan-induced rat paw edema-26.37[9]
Phenylthiazole Derivative (T13)Carrageenan-induced rat paw edema-27.47[9]
Phenylthiazole Derivative (T14)Carrageenan-induced rat paw edema-25.27[9]
Nimesulide (Standard)Carrageenan-induced rat paw edema-31.86[9]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a standard model for evaluating the acute anti-inflammatory activity of compounds.[9]

Objective: To assess the in vivo anti-inflammatory effect of 5-ethyl-4-phenylthiazole.

Materials:

  • 5-ethyl-4-phenylthiazole

  • Wistar rats (150-200 g)

  • Carrageenan (1% w/v in sterile saline)

  • Standard anti-inflammatory drug (e.g., Indomethacin or Nimesulide)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

Procedure:

  • Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week. Fast the animals overnight before the experiment with free access to water.

  • Grouping and Dosing: Divide the rats into groups (n=6):

    • Group I: Vehicle control

    • Group II: Standard drug

    • Group III, IV, etc.: Test compound (5-ethyl-4-phenylthiazole) at different doses. Administer the vehicle, standard, or test compound orally or intraperitoneally.

  • Edema Induction: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hour) and at 1, 2, and 3 hours post-injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group at each time point using the formula: Inhibition (%) = [(Vc - Vt) / Vc] x 100 Where 'Vc' is the mean increase in paw volume in the control group and 'Vt' is the mean increase in paw volume in the treated group.

Logical Flow for In Vivo Anti-inflammatory Study

G cluster_setup Experimental Setup cluster_procedure Procedure cluster_outcome Outcome acclimate Acclimatize Rats grouping Group Animals (Control, Standard, Test) acclimate->grouping dosing Administer Compound/ Vehicle/Standard grouping->dosing induce Induce Paw Edema with Carrageenan dosing->induce measure Measure Paw Volume (0, 1, 2, 3 hours) induce->measure analyze Calculate % Inhibition of Edema measure->analyze evaluate Evaluate Anti-inflammatory Activity analyze->evaluate

Caption: A logical workflow for evaluating the in vivo anti-inflammatory activity.

References

Application Notes and Protocols: Thiazole-Based Fluorescent Probes

Author: BenchChem Technical Support Team. Date: November 2025

Topic: "Thiazole, 5-ethyl-4-phenyl-" as a Fluorescent Probe

Audience: Researchers, scientists, and drug development professionals.

Introduction to Thiazole-Based Fluorescent Probes

Thiazole and its derivatives represent a versatile class of heterocyclic compounds with significant applications in medicinal chemistry and materials science. Their rigid, planar structure and extended π-conjugated system often impart favorable photophysical properties, making them excellent candidates for the development of fluorescent probes. These probes are instrumental in visualizing and quantifying biological molecules and processes with high sensitivity and specificity.

A prominent application of thiazole-based probes is in the detection and characterization of amyloid fibrils, which are protein aggregates associated with various neurodegenerative diseases, including Alzheimer's disease. Probes like Thioflavin T (ThT), a benzothiazole dye, exhibit a characteristic increase in fluorescence quantum yield upon binding to the β-sheet structures of amyloid fibrils.[1] This "light-up" property allows for the sensitive monitoring of protein aggregation kinetics both in vitro and in vivo. Beyond amyloid detection, thiazole derivatives have been engineered to function as pH sensors, membrane probes, and detectors for various ions and biomolecules.[2][3][4][5]

Spectroscopic Properties of a Representative Thiazole Probe (Thioflavin T)

The utility of a fluorescent probe is defined by its spectroscopic characteristics. The following table summarizes the key photophysical properties of Thioflavin T, a representative thiazole-based probe.

PropertyValueReference
Excitation Maximum (λex) ~385 nm (free), ~450 nm (bound to amyloid fibrils)
Emission Maximum (λem) ~445 nm (free), ~482 nm (bound to amyloid fibrils)
Stokes Shift ~60 nm (free), ~32 nm (bound)Calculated from λex and λem
Quantum Yield (Φ) Low (free in solution), Significantly increased upon binding[3]
Molar Absorptivity (ε) ~26,000 M⁻¹cm⁻¹ at 412 nmNot explicitly in search results
Binding Affinity (Kd) Varies with fibril type (e.g., 93 ± 5 nM for Aβ1-42)

Experimental Protocols

In Vitro Amyloid Fibril Aggregation Assay

This protocol describes the use of a thiazole-based fluorescent probe to monitor the kinetics of amyloid fibril formation in vitro.

Materials:

  • Amyloid-beta (Aβ) peptide (e.g., Aβ1-42)

  • Thiazole probe stock solution (e.g., 1 mM ThT in DMSO)

  • Assay buffer (e.g., 50 mM Phosphate buffer, 150 mM NaCl, pH 7.4)

  • 96-well black, clear-bottom microplate

  • Plate reader with fluorescence detection capabilities

Protocol:

  • Prepare a working solution of the Aβ peptide in the assay buffer to the desired final concentration (e.g., 10 µM).

  • Prepare a working solution of the thiazole probe in the assay buffer (e.g., 20 µM ThT).

  • In each well of the microplate, mix the Aβ peptide solution and the thiazole probe solution. Include control wells with the probe alone and the peptide alone.

  • Incubate the plate at 37°C with intermittent shaking.

  • Monitor the fluorescence intensity at regular intervals using the plate reader. Set the excitation and emission wavelengths according to the probe's specifications (e.g., λex = 450 nm, λem = 482 nm for ThT bound to fibrils).

  • Plot the fluorescence intensity as a function of time to obtain the aggregation curve.

Workflow for In Vitro Amyloid Aggregation Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Aβ Peptide Solution C Mix Peptide and Probe in Microplate A->C B Prepare Thiazole Probe Solution B->C D Incubate at 37°C with Shaking C->D E Measure Fluorescence Periodically D->E F Plot Fluorescence vs. Time E->F G Determine Aggregation Kinetics F->G

Caption: Workflow for monitoring amyloid fibril aggregation using a thiazole-based fluorescent probe.

Staining of Amyloid Plaques in Brain Tissue

This protocol outlines the procedure for visualizing amyloid plaques in brain tissue sections using a thiazole-based fluorescent probe.

Materials:

  • Formalin-fixed, paraffin-embedded brain tissue sections from a relevant model (e.g., Alzheimer's disease mouse model).

  • Thiazole probe staining solution (e.g., 1% w/v ThT in 80% ethanol).

  • Deparaffinization and rehydration reagents (xylene, graded ethanol series).

  • Mounting medium.

  • Fluorescence microscope.

Protocol:

  • Deparaffinize the tissue sections by immersing them in xylene.

  • Rehydrate the sections through a graded series of ethanol solutions (100%, 95%, 70%, 50%) and finally in distilled water.

  • Incubate the sections with the thiazole probe staining solution for a specified time (e.g., 8 minutes for ThT).

  • Differentiate the staining by briefly rinsing in 80% ethanol.

  • Rinse thoroughly with distilled water.

  • Coverslip the sections using an aqueous mounting medium.

  • Visualize the stained amyloid plaques using a fluorescence microscope with appropriate filter sets.

Workflow for Staining Amyloid Plaques in Tissue

G A Deparaffinize Tissue Section B Rehydrate with Graded Ethanol A->B C Incubate with Thiazole Probe B->C D Differentiate and Rinse C->D E Mount with Coverslip D->E F Visualize under Fluorescence Microscope E->F

Caption: Step-by-step workflow for fluorescent staining of amyloid plaques in brain tissue.

Signaling Pathway Visualization

While a specific signaling pathway for "Thiazole, 5-ethyl-4-phenyl-" is unknown, thiazole-based probes are often used to study processes related to cellular stress and protein misfolding. The following diagram illustrates a generalized pathway of protein aggregation and its detection by a fluorescent probe.

Protein Aggregation and Detection Pathway

G cluster_cellular Cellular Environment cluster_detection Fluorescent Detection A Native Protein B Misfolded Monomers A->B Misfolding C Oligomers B->C Aggregation D Amyloid Fibrils C->D Elongation F Probe-Fibril Complex D->F E Thiazole Probe (Free) E->F Binding G Fluorescence Signal F->G Signal Emission

Caption: Generalized pathway of protein aggregation and its detection by a thiazole-based fluorescent probe.

Conclusion

Thiazole derivatives are a cornerstone in the development of fluorescent probes for biological research. While specific data on "Thiazole, 5-ethyl-4-phenyl-" is currently lacking, the established methodologies and known properties of related compounds like Thioflavin T provide a robust framework for its potential characterization and application. Future research into the synthesis and photophysical properties of novel thiazole compounds will undoubtedly expand the toolkit available to researchers for investigating complex biological phenomena.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Ethyl-4-phenylthiazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 5-ethyl-4-phenylthiazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 5-ethyl-4-phenylthiazole?

The most common and established method for the synthesis of 5-ethyl-4-phenylthiazole is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone with a thioamide.[1][2] For the synthesis of 5-ethyl-4-phenylthiazole, the likely starting materials are 1-bromo-1-phenylbutan-2-one and thioformamide.

Q2: What are the typical solvents and reaction temperatures used in this synthesis?

Ethanol is a commonly used solvent for the Hantzsch thiazole synthesis. The reaction is typically carried out at reflux temperature to ensure a sufficient reaction rate.[1]

Q3: How can I monitor the progress of the reaction?

The progress of the reaction can be monitored using thin-layer chromatography (TLC). A spot of the reaction mixture is compared with the spots of the starting materials (α-haloketone and thioamide). The reaction is considered complete when the starting material spots have disappeared, and a new product spot is prominent.

Q4: What are the common methods for purifying the final product?

After the reaction is complete, the solvent is typically removed under reduced pressure. The resulting crude product can then be purified using silica gel column chromatography. A common eluent system for this purification is a mixture of hexanes and ethyl acetate.[1]

Troubleshooting Guide

Low or no yield of 5-ethyl-4-phenylthiazole can be attributed to several factors. This guide provides a systematic approach to identifying and resolving common issues.

Problem 1: Low or No Product Formation

Possible Causes and Solutions:

Possible Cause Suggested Solution
Degradation of Thioamide Thioamides can be unstable. Ensure you are using a fresh or properly stored thioamide. Consider synthesizing the thioamide fresh before use.
Inactive α-Haloketone The α-haloketone can degrade over time. Verify the purity of the α-haloketone by NMR or other analytical techniques. If necessary, purify the starting material before use.
Insufficient Reaction Time or Temperature Hantzsch thiazole synthesis can sometimes require prolonged heating.[1] Ensure the reaction is refluxing properly and consider extending the reaction time, monitoring progress by TLC.
Incorrect Stoichiometry Ensure the molar ratio of the α-haloketone to the thioamide is correct. A slight excess of the thioamide is sometimes used.
Problem 2: Presence of Multiple Impurities in the Crude Product

Possible Causes and Solutions:

Possible Cause Suggested Solution
Side Reactions The Hantzsch synthesis can sometimes lead to the formation of side products. One common side reaction is the self-condensation of the α-haloketone. Optimizing the reaction temperature and addition rate of the reactants can help minimize these side reactions.
Decomposition of Reactants or Product Prolonged heating at high temperatures can lead to the decomposition of starting materials or the desired product. If you suspect decomposition, try running the reaction at a lower temperature for a longer duration.
Impure Starting Materials The presence of impurities in the starting materials will carry through to the final product. Ensure the purity of your α-haloketone and thioamide before starting the reaction.

Experimental Protocols

General Protocol for the Synthesis of 5-Ethyl-4-phenylthiazole via Hantzsch Synthesis:

  • Reactant Preparation: In a round-bottom flask, dissolve 1-bromo-1-phenylbutan-2-one (1 equivalent) and thioformamide (1-1.2 equivalents) in absolute ethanol.

  • Reaction: Stir the mixture and heat it to reflux. The reaction time can vary from a few hours to 24 hours.[1] Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Purification: The resulting residue can be purified by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure 5-ethyl-4-phenylthiazole.

Data Presentation

The yield of thiazole synthesis can be influenced by the choice of reactants. The following table summarizes yields reported for the synthesis of various 4-phenylthiazole derivatives, which can serve as a benchmark.

Thiazole DerivativeStarting MaterialsYield (%)Reference
Methyl 4-methyl-2-phenylthiazole-5-carboxylateThiobenzamide and methyl α-chloroacetoacetate70%[1]
Ethyl 2-phenylthiazole-4-carboxylate derivativesSubstituted thiobenzamides and ethyl bromopyruvate61-78%[3]
5-Methyl-2-phenylthiazole-4-carboxylic acid ethyl esterThiobenzamide and ethyl 2-chloroacetoacetate83%[2]

Visualizations

Experimental Workflow

experimental_workflow start Start reactants Dissolve 1-bromo-1-phenylbutan-2-one and thioformamide in ethanol start->reactants reflux Heat to reflux (monitor by TLC) reactants->reflux workup Cool and remove solvent reflux->workup purification Purify by column chromatography workup->purification product 5-Ethyl-4-phenylthiazole purification->product

Caption: General experimental workflow for the synthesis of 5-ethyl-4-phenylthiazole.

Troubleshooting Logic

troubleshooting_logic start Low or No Product check_reactants Check purity and stability of starting materials start->check_reactants check_conditions Verify reaction time, temperature, and stoichiometry start->check_conditions side_reactions Investigate potential side reactions start->side_reactions solution1 Use fresh/purified reactants check_reactants->solution1 solution2 Adjust reaction parameters check_conditions->solution2 purification_issue Optimize purification protocol side_reactions->purification_issue solution3 Modify reaction conditions to minimize side products side_reactions->solution3 solution4 Use alternative purification method purification_issue->solution4

Caption: Troubleshooting decision tree for low-yield synthesis of 5-ethyl-4-phenylthiazole.

References

Technical Support Center: 5-Ethyl-4-phenylthiazole Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-ethyl-4-phenylthiazole.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am getting a low yield of my desired 5-ethyl-4-phenylthiazole. What are the potential causes and how can I improve it?

A1: Low yields in the Hantzsch thiazole synthesis of 5-ethyl-4-phenylthiazole can stem from several factors. The primary reasons include incomplete reaction, side reactions of the starting materials, and suboptimal reaction conditions.

Troubleshooting Steps:

  • Optimize Reaction Temperature: The reaction between the α-haloketone and the thioamide typically requires heating.[1] If the temperature is too low, the reaction may be incomplete. Conversely, excessively high temperatures can lead to the degradation of reactants and products. We recommend a systematic study to find the optimal temperature, starting from gentle heating (e.g., 50-60 °C) and gradually increasing it while monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Adjust Reaction Time: Ensure the reaction is running for a sufficient duration. Monitor the consumption of the limiting reagent by TLC.

  • Purity of Starting Materials: Impurities in your starting materials, 1-bromo-1-phenyl-2-butanone and thioacetamide (or another thioamide), can significantly impact the yield. Ensure they are of high purity before use.

  • Stoichiometry of Reactants: While the theoretical stoichiometry is 1:1, using a slight excess of the thioamide can sometimes drive the reaction to completion. However, a large excess may complicate purification.

  • Choice of Solvent: The reaction is typically carried out in a polar solvent like ethanol or methanol.[1] The choice of solvent can influence the reaction rate and solubility of reactants and products.

Q2: I am observing an unexpected byproduct with a similar mass to my product in the mass spectrum. What could it be?

A2: A common issue in the Hantzsch synthesis is the formation of isomeric byproducts. Depending on the reaction conditions, you might be observing the formation of a regioisomer. Under acidic conditions, the reaction of an α-haloketone with a monosubstituted thiourea can lead to a mixture of the expected 2-amino-thiazole derivative and a 3-substituted-2-imino-2,3-dihydrothiazole isomer.[2]

Potential Isomeric Byproduct:

Compound NameStructureKey Differentiating Feature
5-ethyl-4-phenylthiazole (Structure of the desired product)Expected product under neutral conditions.
4-ethyl-5-phenylthiazole (Structure of the isomeric byproduct)Can potentially form, especially if the starting α-haloketone is a mixture of isomers or if rearrangement occurs.

Troubleshooting and Identification:

  • Reaction pH: Running the reaction under neutral or slightly basic conditions will favor the formation of the desired 2,4,5-trisubstituted thiazole.

  • Spectroscopic Analysis: Careful analysis of 1H and 13C NMR spectra can help distinguish between the isomers. The chemical shifts of the ethyl and phenyl protons will differ based on their position on the thiazole ring. LC-MS/MS fragmentation patterns can also provide structural information to differentiate isomers.[3]

Q3: My reaction mixture is turning dark, and I am getting a complex mixture of products. What side reactions could be occurring?

A3: A dark reaction mixture and the presence of multiple spots on a TLC plate often indicate the occurrence of side reactions. The primary culprits are the reactive starting materials themselves.

Common Side Reactions:

  • Self-condensation of the α-haloketone: 1-bromo-1-phenyl-2-butanone can undergo self-condensation, especially in the presence of a base, leading to complex aldol-type products.

  • Reaction with Solvent: If using a nucleophilic solvent, it might compete with the thioamide in reacting with the α-haloketone.

  • Degradation of Thioamide: Thioamides can be unstable, especially at elevated temperatures, and may decompose.

Troubleshooting Steps:

  • Control of Temperature: Maintain a controlled and moderate temperature to minimize side reactions.

  • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that may contribute to the dark coloration.

  • Order of Addition: Adding the α-haloketone slowly to a solution of the thioamide can help to minimize its self-condensation.

Experimental Protocols

Synthesis of 2-Amino-4-phenylthiazole (A Model Hantzsch Thiazole Synthesis)

This protocol is for a related compound and can be adapted for the synthesis of 5-ethyl-4-phenylthiazole by using the appropriate α-haloketone (1-bromo-1-phenyl-2-butanone) and thioamide.

Materials:

  • 2-Bromoacetophenone (5.0 mmol)

  • Thiourea (7.5 mmol)

  • Methanol (5 mL)

  • 5% Sodium Carbonate solution (20 mL)

Procedure: [1]

  • In a 20 mL scintillation vial, combine 2-bromoacetophenone and thiourea.

  • Add methanol and a stir bar.

  • Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.

  • Remove the reaction from the heat and allow it to cool to room temperature.

  • Pour the reaction contents into a 100 mL beaker containing the 5% sodium carbonate solution and swirl to mix.

  • Filter the mixture through a Buchner funnel.

  • Wash the filter cake with water.

  • Spread the collected solid on a tared watch glass and allow it to air dry.

Visualizations

Hantzsch_Synthesis cluster_byproducts Potential Byproducts alpha_haloketone 1-Bromo-1-phenyl-2-butanone intermediate Thioether Intermediate alpha_haloketone->intermediate Nucleophilic Attack self_condensation α-Haloketone Self-Condensation Products alpha_haloketone->self_condensation Side Reaction thioamide Thioamide (e.g., Thioacetamide) thioamide->intermediate product 5-Ethyl-4-phenylthiazole intermediate->product Cyclization & Dehydration isomer Isomeric Thiazole (e.g., 4-ethyl-5-phenylthiazole) intermediate->isomer Alternative Cyclization

Caption: Hantzsch synthesis of 5-ethyl-4-phenylthiazole and potential side reactions.

Troubleshooting_Workflow start Low Yield or Impure Product analysis Analyze by TLC, LC-MS, NMR start->analysis incomplete_reaction Incomplete Reaction analysis->incomplete_reaction Starting material remains byproducts_present Byproducts Present analysis->byproducts_present Extra spots/peaks optimize_temp Optimize Temperature incomplete_reaction->optimize_temp increase_time Increase Reaction Time incomplete_reaction->increase_time check_purity Check Starting Material Purity incomplete_reaction->check_purity control_ph Control pH (Neutral) byproducts_present->control_ph control_temp Control Temperature byproducts_present->control_temp purification Purification (Column Chromatography, Recrystallization) byproducts_present->purification

Caption: Troubleshooting workflow for 5-ethyl-4-phenylthiazole synthesis.

References

Optimization of reaction conditions for 4-phenyl-5-ethylthiazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of 4-phenyl-5-ethylthiazole.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 4-phenyl-5-ethylthiazole?

A1: The most prevalent and versatile method for the synthesis of 4-phenyl-5-ethylthiazole is the Hantzsch thiazole synthesis. This method involves the cyclocondensation of an α-haloketone with a thioamide. For the synthesis of 4-phenyl-5-ethylthiazole, the typical reactants are 1-bromo-1-phenylbutan-2-one and thioformamide.

Q2: What are the key reaction parameters to control for a successful synthesis?

A2: The key parameters to optimize are reaction temperature, choice of solvent, and the presence of a catalyst or promoter. Reaction times can also be significantly influenced by these factors. Monitoring the reaction progress by thin-layer chromatography (TLC) is crucial for determining the optimal reaction time.

Q3: Are there any alternative, more environmentally friendly synthesis methods?

A3: Yes, green chemistry approaches are being developed for thiazole synthesis. These include using water as a solvent, employing reusable catalysts like silica-supported tungstosilisic acid, and utilizing microwave irradiation or ultrasonic irradiation to reduce reaction times and energy consumption.[1]

Q4: How can I purify the final product, 4-phenyl-5-ethylthiazole?

A4: Purification is typically achieved through column chromatography on silica gel. The choice of eluent will depend on the polarity of the final compound and any impurities. Recrystallization from a suitable solvent system can also be an effective final purification step.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 4-phenyl-5-ethylthiazole via the Hantzsch synthesis.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Decomposition of Thioamide: Thioformamide can be unstable, especially at elevated temperatures. 2. Incorrect Reaction Temperature: The reaction may be too slow at low temperatures or side reactions may dominate at high temperatures. 3. Poor Quality of α-haloketone: The α-haloketone (1-bromo-1-phenylbutan-2-one) may have degraded upon storage. 4. Presence of Water: Moisture can interfere with the reaction.1. Use freshly prepared or purified thioformamide. Add it to the reaction mixture in portions. 2. Optimize the reaction temperature. Start with room temperature and gradually increase while monitoring via TLC. Microwave-assisted heating can sometimes provide rapid and controlled heating, leading to higher yields.[2][3] 3. Verify the purity of the α-haloketone by NMR or other spectroscopic methods before use. 4. Ensure all glassware is oven-dried and use anhydrous solvents.
Formation of Multiple Products (Low Purity) 1. Side Reactions: The formation of isomeric thiazoles or other byproducts can occur, especially under acidic conditions which can lead to different regioselectivity.[4] 2. Excessive Reaction Time/Temperature: Prolonged heating can lead to decomposition of the product or the formation of tars. 3. Impure Starting Materials: Impurities in the starting materials can lead to a variety of side products.1. Maintain a neutral or slightly basic reaction medium. The use of a non-nucleophilic base like pyridine can be beneficial. 2. Monitor the reaction closely by TLC and stop the reaction once the starting material is consumed. 3. Ensure the purity of both the α-haloketone and thioformamide before starting the reaction.
Difficulty in Product Isolation 1. Product is highly soluble in the reaction solvent. 2. Formation of an emulsion during workup. 3. Product is an oil and difficult to crystallize. 1. After the reaction, remove the solvent under reduced pressure. If the product is soluble in the aqueous layer during workup, perform multiple extractions with a suitable organic solvent. 2. Add a saturated brine solution to the aqueous layer to break the emulsion. 3. If the product is an oil, purify by column chromatography. If a solid is desired, try dissolving the oil in a minimal amount of a volatile solvent and adding a non-polar solvent to induce precipitation.

Experimental Protocols

Protocol 1: Conventional Synthesis of 4-phenyl-5-ethylthiazole

This protocol is a generalized procedure based on the Hantzsch thiazole synthesis.

Materials:

  • 1-bromo-1-phenylbutan-2-one

  • Thioformamide

  • Ethanol (anhydrous)

  • Pyridine

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-bromo-1-phenylbutan-2-one (1 equivalent) in anhydrous ethanol.

  • Add thioformamide (1.1 equivalents) to the solution.

  • Add a catalytic amount of pyridine.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC. If the reaction is slow, gently heat the mixture to reflux (around 80°C).

  • Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Remove the ethanol under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 4-phenyl-5-ethylthiazole.

Protocol 2: Microwave-Assisted Synthesis of 4-phenyl-5-ethylthiazole

This protocol offers a potentially faster and higher-yielding alternative to conventional heating.[2]

Materials:

  • 1-bromo-1-phenylbutan-2-one

  • Thioformamide

  • Methanol

  • Microwave reactor vials

Procedure:

  • In a specialized microwave reactor vial, combine 1-bromo-1-phenylbutan-2-one (1 equivalent) and thioformamide (1.1 equivalents) in methanol.

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 90°C for 30 minutes under microwave irradiation.

  • After cooling, the product can be isolated and purified as described in the conventional synthesis protocol.

Visualizations

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start reactants Combine α-haloketone and Thioamide in Solvent start->reactants reaction_choice Conventional Heating or Microwave Irradiation? reactants->reaction_choice conventional Reflux reaction_choice->conventional Conventional microwave Microwave Heating reaction_choice->microwave Microwave workup Aqueous Workup & Extraction conventional->workup microwave->workup purification Column Chromatography workup->purification product 4-phenyl-5-ethylthiazole purification->product

Caption: Experimental workflow for the synthesis of 4-phenyl-5-ethylthiazole.

troubleshooting_logic start Low Yield? cause1 Degraded Starting Materials? start->cause1 Yes cause2 Suboptimal Temperature? start->cause2 No cause1->cause2 No solution1 Verify Purity of Reactants cause1->solution1 Yes cause3 Presence of Moisture? cause2->cause3 No solution2 Optimize Temperature (e.g., use Microwave) cause2->solution2 Yes solution3 Use Anhydrous Conditions cause3->solution3 Yes

Caption: Troubleshooting logic for low reaction yield.

References

"Thiazole, 5-ethyl-4-phenyl-" stability and degradation issues

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for "Thiazole, 5-ethyl-4-phenyl-". This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and degradation of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of Thiazole, 5-ethyl-4-phenyl-?

A1: Based on the general stability of thiazole derivatives, the primary factors that can affect the stability of "Thiazole, 5-ethyl-4-phenyl-" include exposure to light (photodegradation), elevated temperatures (thermal degradation), oxidizing agents (oxidative degradation), and strong acidic or basic conditions (hydrolytic degradation).

Q2: What are the recommended storage conditions for Thiazole, 5-ethyl-4-phenyl-?

A2: To ensure the stability of "Thiazole, 5-ethyl-4-phenyl-", it is recommended to store the compound in a cool, dark, and dry place. Protection from light is crucial to prevent photodegradation. The container should be tightly sealed to protect it from moisture and atmospheric oxygen. For long-term storage, refrigeration (2-8 °C) in an inert atmosphere (e.g., under argon or nitrogen) is advisable.

Q3: I have observed a change in the color of my "Thiazole, 5-ethyl-4-phenyl-" sample. What could be the cause?

A3: A change in color, such as yellowing or browning, is often an indication of degradation. This could be due to exposure to light, air (oxidation), or elevated temperatures. It is recommended to re-analyze the sample for purity and consider if the storage conditions have been compromised.

Q4: Are there any known incompatibilities of "Thiazole, 5-ethyl-4-phenyl-" with common laboratory reagents?

A4: "Thiazole, 5-ethyl-4-phenyl-" may be incompatible with strong oxidizing agents, strong acids, and strong bases. Reactions with these reagents can lead to the degradation of the thiazole ring. It is advisable to avoid prolonged contact with such substances.

Troubleshooting Guides

This section provides solutions to common problems encountered during the handling and analysis of "Thiazole, 5-ethyl-4-phenyl-".

Problem Possible Cause Recommended Solution
Unexpected peaks in HPLC chromatogram Sample degradation1. Prepare a fresh sample solution and re-analyze. 2. Review the sample preparation procedure to minimize exposure to light and heat. 3. Check the stability of the compound in the chosen solvent.
Loss of assay purity over time Inadequate storage conditions1. Verify that the compound is stored in a tightly sealed, light-resistant container in a cool and dry environment. 2. For long-term storage, consider refrigeration under an inert atmosphere.
Inconsistent experimental results Sample variability due to degradation1. Aliquot the bulk sample upon receipt to minimize freeze-thaw cycles and exposure of the entire batch to the atmosphere. 2. Perform a purity check before each experiment.
Precipitation in solution Poor solubility or degradation leading to insoluble products1. Verify the solubility of the compound in the chosen solvent. 2. Consider using a different solvent or a co-solvent system. 3. If precipitation occurs over time, it may be a sign of degradation. Analyze the precipitate if possible.

Experimental Protocols

Protocol 1: Forced Degradation Study of Thiazole, 5-ethyl-4-phenyl-

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and pathways.

1. Preparation of Stock Solution:

  • Prepare a stock solution of "Thiazole, 5-ethyl-4-phenyl-" in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1N HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 1N NaOH before analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1N NaOH.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 1N HCl before analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

    • Keep at room temperature for 24 hours.

  • Thermal Degradation:

    • Place a solid sample of the compound in an oven at 105°C for 48 hours.

    • Dissolve the stressed sample in the solvent for analysis.

  • Photodegradation:

    • Expose a solution of the compound (in a photostable container) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • A control sample should be kept in the dark under the same conditions.

3. Analysis:

  • Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a general framework for developing a stability-indicating HPLC method for "Thiazole, 5-ethyl-4-phenyl-".

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) is a good starting point.

    • Example Gradient: Start with 30% acetonitrile and increase to 90% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV spectrum of the compound (e.g., 254 nm or a wavelength of maximum absorbance).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for the quantification of "Thiazole, 5-ethyl-4-phenyl-" and its degradation products.

Visualizations

Degradation_Pathways Thiazole Thiazole, 5-ethyl-4-phenyl- Photo_Deg Photodegradation Products (e.g., ring-opened products, oxidized species) Thiazole->Photo_Deg Light (UV/Vis) Thermal_Deg Thermal Degradants (e.g., cleavage of substituents) Thiazole->Thermal_Deg Heat Oxidative_Deg Oxidative Products (e.g., N-oxides, S-oxides) Thiazole->Oxidative_Deg Oxidizing Agents (e.g., H2O2) Hydrolytic_Deg Hydrolytic Products (e.g., thiazole ring cleavage) Thiazole->Hydrolytic_Deg Acid / Base

Caption: Potential degradation pathways for Thiazole, 5-ethyl-4-phenyl-.

Experimental_Workflow cluster_stress Forced Degradation cluster_analysis Analysis Acid Acid Hydrolysis HPLC Stability-Indicating HPLC Acid->HPLC Base Base Hydrolysis Base->HPLC Oxidation Oxidation Oxidation->HPLC Thermal Thermal Thermal->HPLC Photo Photolysis Photo->HPLC Characterization Characterization of Degradants (e.g., LC-MS, NMR) HPLC->Characterization Start Thiazole, 5-ethyl-4-phenyl- Start->Acid Start->Base Start->Oxidation Start->Thermal Start->Photo

Caption: Workflow for a forced degradation study.

Troubleshooting_Logic Problem Unexpected Analytical Results (e.g., new peaks, low assay) Check_Storage Review Storage Conditions (Light, Temp, Atmosphere) Problem->Check_Storage Check_Prep Review Sample Preparation (Solvent, Time, Temp) Problem->Check_Prep Degradation_Suspected Degradation is Likely Check_Storage->Degradation_Suspected Non-compliant No_Degradation Issue is with Analytical Method Check_Storage->No_Degradation Compliant Check_Prep->Degradation_Suspected Harsh Conditions Check_Prep->No_Degradation Standard Conditions

Caption: Troubleshooting logic for unexpected analytical results.

Technical Support Center: Purification of 5-ethyl-4-phenylthiazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective purification of 5-ethyl-4-phenylthiazole.

Troubleshooting Guides

Problem: Low or No Crystal Formation During Recrystallization

Possible Causes:

  • Solvent is too non-polar: The compound is too soluble even at low temperatures.

  • Insufficient concentration: The solution is not saturated enough for crystals to form.

  • Presence of impurities: Certain impurities can inhibit crystal lattice formation.

  • Cooling too rapidly: Rapid cooling can lead to oiling out instead of crystallization.

Solutions:

  • Solvent System Modification:

    • If using a single solvent system, try adding a co-solvent in which the compound is less soluble (an anti-solvent) dropwise until turbidity is observed, then heat to redissolve and cool slowly.

    • Experiment with different solvent pairs. For non-polar compounds like 5-ethyl-4-phenylthiazole, mixtures like ethanol/water or hexane/ethyl acetate can be effective.

  • Increase Concentration: If the initial volume of the solvent was too high, carefully evaporate some of the solvent to create a more concentrated solution and then allow it to cool again.

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: If a small amount of pure crystalline product is available, add a seed crystal to the cooled, supersaturated solution to initiate crystallization.

  • Controlled Cooling: Allow the solution to cool to room temperature slowly, and then transfer it to an ice bath or refrigerator to maximize crystal formation.

Problem: Oiling Out During Recrystallization

Possible Causes:

  • Solution is too concentrated.

  • Cooling is too rapid.

  • Melting point of the compound is lower than the boiling point of the solvent.

  • Presence of significant impurities.

Solutions:

  • Re-dissolve and Dilute: Heat the solution to re-dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.

  • Change Solvent System: Select a solvent with a lower boiling point.

  • Purify by Chromatography First: If the crude product is very impure, it may be necessary to perform column chromatography before attempting recrystallization.

Problem: Poor Separation During Column Chromatography

Possible Causes:

  • Inappropriate mobile phase polarity: The eluent may be too polar, causing all components to elute quickly with little separation, or not polar enough, resulting in the compound sticking to the stationary phase.

  • Column overloading: Too much crude material has been loaded onto the column.

  • Improper column packing: Channels or cracks in the silica gel can lead to uneven flow and poor separation.

  • Co-elution of impurities: An impurity may have a similar polarity to the desired product in the chosen solvent system.

Solutions:

  • Optimize Mobile Phase:

    • Use thin-layer chromatography (TLC) to test different solvent systems and gradients to find the optimal mobile phase that gives good separation between the desired product and impurities. A good starting point for 4-phenylthiazole derivatives is a mixture of hexanes and ethyl acetate.

    • For non-polar compounds, a low percentage of ethyl acetate in hexanes is a good starting point. The polarity can be gradually increased.

  • Reduce Load: Use an appropriate amount of crude material for the column size. A general rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight.

  • Repack Column: Ensure the silica gel is packed uniformly without any air bubbles or cracks.

  • Try a Different Stationary Phase: If separation is still problematic, consider using a different stationary phase, such as alumina, or a reverse-phase silica gel.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying 5-ethyl-4-phenylthiazole?

A1: The most common and effective methods for purifying 5-ethyl-4-phenylthiazole and similar heterocyclic compounds are recrystallization and silica gel column chromatography. The choice between these methods often depends on the purity of the crude product and the scale of the purification.

Q2: What are the likely impurities in a crude sample of 5-ethyl-4-phenylthiazole synthesized via the Hantzsch method?

A2: Potential impurities from a Hantzsch thiazole synthesis could include unreacted starting materials such as thioamide and the α-haloketone (e.g., 1-bromo-1-phenyl-2-butanone), as well as by-products from side reactions.

Q3: How can I determine the purity of my 5-ethyl-4-phenylthiazole sample?

A3: The purity of your sample can be assessed using several analytical techniques, including:

  • Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The absence of signals from impurities in the NMR spectra is a strong indicator of purity.

  • High-Performance Liquid Chromatography (HPLC): This can provide quantitative information on purity.

  • Melting Point Analysis: A sharp melting point range close to the literature value suggests high purity.

Q4: What are the recommended storage conditions for purified 5-ethyl-4-phenylthiazole?

A4: As with many organic compounds, it is best to store purified 5-ethyl-4-phenylthiazole in a cool, dry, and dark place in a tightly sealed container to prevent degradation. Storage under an inert atmosphere (e.g., nitrogen or argon) can further prolong its shelf life.

Q5: What safety precautions should be taken when handling 5-ethyl-4-phenylthiazole and the solvents used for its purification?

A5: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The organic solvents used for purification are often flammable and can be harmful if inhaled or absorbed through the skin. Consult the Safety Data Sheet (SDS) for 5-ethyl-4-phenylthiazole and all solvents before use.

Data Presentation

CompoundPurification MethodSolvent/Eluent SystemPurity AchievedReference
Methyl 4-Methyl-2-phenylthiazole-5-carboxylateSilica gel chromatographyHexanes-ethyl acetate (7:3)Not specified[1]
2-(3,4,5-Trimethoxyphenyl)-3-(4-methylphenyl)-4-thiazolidinoneRecrystallizationPetroleum ether-diethyl ether (2:1)Not specified[2]
Thiazole derivativesSilica gel column chromatography1% EtOAc in petroleum etherNot specified
N-Phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-aminesNot specifiedSoluble in DMF or DMSO>95% (by NMR)

Experimental Protocols

Method 1: Recrystallization

Materials and Equipment:

  • Crude 5-ethyl-4-phenylthiazole

  • Erlenmeyer flask

  • Hot plate with stirring capability

  • Condenser (optional, but recommended)

  • Buchner funnel and filter flask

  • Filter paper

  • Selected recrystallization solvent (e.g., ethanol, isopropanol, or a hexane/ethyl acetate mixture)

  • Ice bath

Protocol:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures to find a suitable solvent (the compound should be sparingly soluble at room temperature and highly soluble at the solvent's boiling point).

  • Dissolution: Place the crude 5-ethyl-4-phenylthiazole in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to the boiling point of the solvent with stirring until the solid is completely dissolved. If the solid does not dissolve completely, add small portions of the hot solvent until it does.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration using a pre-warmed funnel and fluted filter paper to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Method 2: Silica Gel Column Chromatography

Materials and Equipment:

  • Crude 5-ethyl-4-phenylthiazole

  • Chromatography column

  • Silica gel (60 Å, 230-400 mesh)

  • Eluent (e.g., a mixture of hexanes and ethyl acetate)

  • Sand

  • Cotton or glass wool

  • Collection tubes or flasks

  • TLC plates and chamber

  • UV lamp

Protocol:

  • TLC Analysis: Develop a suitable mobile phase by performing TLC on the crude material. The ideal solvent system should give the desired compound an Rf value of approximately 0.3.

  • Column Packing:

    • Securely clamp the chromatography column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a small layer of sand.

    • Prepare a slurry of silica gel in the chosen eluent and pour it into the column.

    • Allow the silica gel to settle, and then drain the excess solvent until it is level with the top of the silica gel.

    • Add another layer of sand on top of the silica gel bed.

  • Loading the Sample:

    • Dissolve the crude 5-ethyl-4-phenylthiazole in a minimal amount of the eluent or a more polar solvent that will be adsorbed by the silica gel.

    • Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica gel, and then evaporating the solvent.

    • Carefully add the sample to the top of the column.

  • Elution:

    • Carefully add the eluent to the column and begin collecting fractions.

    • Maintain a constant flow rate.

    • Never let the column run dry.

  • Fraction Analysis:

    • Monitor the elution of the compounds by TLC. Spot each fraction on a TLC plate, develop the plate, and visualize the spots under a UV lamp.

    • Combine the fractions that contain the pure desired product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified 5-ethyl-4-phenylthiazole.

Mandatory Visualization

Purification_Workflow cluster_start Starting Material cluster_purification Purification cluster_analysis Purity Analysis cluster_end Final Product Crude Crude 5-ethyl-4-phenylthiazole Recrystallization Recrystallization Crude->Recrystallization ColumnChromatography Column Chromatography Crude->ColumnChromatography TLC TLC Analysis Recrystallization->TLC ColumnChromatography->TLC NMR NMR Spectroscopy TLC->NMR HPLC HPLC Analysis NMR->HPLC PureProduct Pure 5-ethyl-4-phenylthiazole HPLC->PureProduct

Caption: General workflow for the purification and analysis of 5-ethyl-4-phenylthiazole.

Troubleshooting_Guide cluster_problems Common Problems cluster_causes Potential Causes cluster_solutions Solutions P1 Low Crystal Yield C1 Incorrect Solvent P1->C1 C2 Wrong Concentration P1->C2 C4 High Impurity Level P1->C4 P2 Oiling Out P2->C2 C3 Rapid Cooling P2->C3 P2->C4 P3 Poor Separation (Column) P3->C4 C5 Wrong Mobile Phase P3->C5 C6 Column Overloaded P3->C6 S1 Change/Optimize Solvent C1->S1 S2 Adjust Concentration C2->S2 S3 Slow Cooling/Induce Crystallization C3->S3 S4 Pre-purify by Chromatography C4->S4 S5 Optimize Mobile Phase (TLC) C5->S5 S6 Reduce Sample Load C6->S6

Caption: Troubleshooting logic for the purification of 5-ethyl-4-phenylthiazole.

References

"Thiazole, 5-ethyl-4-phenyl-" assay interference and artifacts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding potential assay interference and artifacts when working with the compound "Thiazole, 5-ethyl-4-phenyl-". This resource is intended for researchers, scientists, and drug development professionals to help identify and mitigate common issues encountered during in vitro and in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is "Thiazole, 5-ethyl-4-phenyl-" and what are its known biological activities?

"Thiazole, 5-ethyl-4-phenyl-" is a small molecule containing a thiazole ring scaffold. While specific biological activities for this exact compound are not extensively documented in publicly available literature, related phenylthiazole derivatives have been investigated for various therapeutic purposes, including as antiviral and anticancer agents.

Q2: Why should I be concerned about assay interference with this compound?

Thiazole-containing compounds, and heterocyclic compounds in general, have been associated with a phenomenon known as Pan-Assay Interference Compounds (PAINS). PAINS are molecules that can appear as "hits" in high-throughput screens due to non-specific interactions with assay components rather than specific modulation of the intended biological target.[1][2][3][4] Therefore, it is crucial to perform control experiments to rule out potential artifacts.

Q3: What are the common types of assay interference observed with thiazole-containing compounds?

Thiazole derivatives have been reported to interfere with various assay formats through several mechanisms:

  • Fluorescence Interference: The compound may be intrinsically fluorescent or quench the fluorescence of the assay's reporter molecule.[5][6][7]

  • Luciferase Inhibition: Thiazole-containing compounds can directly inhibit luciferase enzymes, a common reporter in many cell-based assays.[8][9][10][11][12]

  • Colorimetric Assay Interference: The compound may absorb light at the same wavelength used for detection in colorimetric assays like the MTT assay.[13][14][15][16]

  • Compound Aggregation: At higher concentrations, small molecules can form aggregates that non-specifically inhibit enzymes or sequester assay reagents.

  • Reactivity: The thiazole ring or its substituents may be chemically reactive, leading to covalent modification of proteins or reaction with assay reagents.[1][17]

Troubleshooting Guides

Issue 1: Unexpected results in a fluorescence-based assay.

Symptoms:

  • High background fluorescence in wells containing the compound but no biological material.

  • A dose-dependent decrease in signal that is independent of the biological target.

  • Inconsistent results between replicate wells.

Troubleshooting Steps:

  • Assess Intrinsic Fluorescence: Measure the fluorescence of "Thiazole, 5-ethyl-4-phenyl-" at the excitation and emission wavelengths of your assay in the absence of any biological target.

  • Quenching Control: Perform the assay with a known fluorescent standard in the presence and absence of your compound to check for fluorescence quenching.

  • Orthogonal Assay: Validate your findings using a non-fluorescence-based method, such as a colorimetric or luminescence-based assay.

Issue 2: Apparent inhibition in a luciferase reporter assay.

Symptoms:

  • Potent inhibition of the luciferase signal that does not correlate with the expected biological activity.

  • Similar inhibition observed in counter-screens using unrelated luciferase-based assays.

Troubleshooting Steps:

  • Direct Luciferase Inhibition Assay: Test the effect of "Thiazole, 5-ethyl-4-phenyl-" directly on purified luciferase enzyme.

  • Use a Different Reporter System: If possible, confirm your results using a different reporter gene, such as β-galactosidase or secreted alkaline phosphatase.

  • Vary ATP and Substrate Concentrations: Perform kinetic studies to determine the mechanism of inhibition (e.g., competitive with luciferin or ATP).

Issue 3: Inconsistent cell viability data from an MTT assay.

Symptoms:

  • Decreased cell viability at concentrations where no cytotoxicity is observed through microscopy.

  • Discrepancies between MTT results and other viability assays (e.g., trypan blue exclusion, CellTiter-Glo®).

Troubleshooting Steps:

  • Compound-MTT Interaction: Incubate "Thiazole, 5-ethyl-4-phenyl-" with MTT reagent in cell-free media to check for direct reduction of MTT or interference with formazan crystal solubilization.

  • Visual Inspection: After adding the solubilization agent, visually inspect the wells for any precipitation or color change that is not uniform.

  • Alternative Viability Assays: Use an orthogonal method to measure cell viability that does not rely on dehydrogenase activity, such as measuring ATP content or assessing membrane integrity.[14][15][18]

Data Presentation

Table 1: Potential Assay Interference Mechanisms of Thiazole Derivatives and Recommended Control Experiments.

Interference MechanismPotential Effect on Assay SignalRecommended Control Experiment
Intrinsic Fluorescence IncreaseMeasure compound fluorescence in assay buffer.
Fluorescence Quenching DecreaseSpike-in a known fluorophore and measure recovery.
Luciferase Inhibition DecreaseTest compound against purified luciferase.
MTT Assay Interference Increase or DecreaseCell-free MTT reduction/formazan stability assay.
Compound Aggregation DecreaseDynamic light scattering or detergent sensitivity assay.
Chemical Reactivity VariableMass spectrometry-based adduct formation analysis.

Experimental Protocols

Protocol 1: Assessing Intrinsic Compound Fluorescence

  • Prepare a serial dilution of "Thiazole, 5-ethyl-4-phenyl-" in the same buffer system used for your primary assay.

  • Dispense the dilutions into a microplate.

  • Include a buffer-only blank control.

  • Read the plate on a fluorescence plate reader using the same excitation and emission wavelengths as your primary assay.

  • Subtract the blank values and plot the fluorescence intensity against the compound concentration.

Protocol 2: Direct Luciferase Inhibition Assay

  • Reconstitute purified firefly luciferase enzyme in the manufacturer-recommended buffer.

  • Prepare a serial dilution of "Thiazole, 5-ethyl-4-phenyl-".

  • In a white, opaque microplate, add the luciferase enzyme, ATP, and your compound dilutions.

  • Initiate the reaction by adding the luciferin substrate.

  • Immediately measure the luminescence using a plate reader.

  • Calculate the percent inhibition relative to a vehicle control (e.g., DMSO).

Visualizations

Assay_Interference_Troubleshooting_Workflow start Unexpected Assay Result check_fluorescence Fluorescence-Based Assay? start->check_fluorescence check_luminescence Luminescence-Based Assay? check_fluorescence->check_luminescence No intrinsic_fluorescence Test for Intrinsic Fluorescence and Quenching check_fluorescence->intrinsic_fluorescence Yes check_colorimetric Colorimetric Assay? check_luminescence->check_colorimetric No direct_luciferase Test for Direct Luciferase Inhibition check_luminescence->direct_luciferase Yes color_interference Test for Compound Absorbance at Detection Wavelength check_colorimetric->color_interference Yes orthogonal_assay Perform Orthogonal Assay (e.g., label-free, different reporter) check_colorimetric->orthogonal_assay No intrinsic_fluorescence->orthogonal_assay direct_luciferase->orthogonal_assay color_interference->orthogonal_assay conclusion Confirm or Refute Initial Result orthogonal_assay->conclusion

Caption: A troubleshooting workflow for investigating unexpected assay results.

PAINS_Characteristics cluster_mechanisms Common Interference Mechanisms PAINS Pan-Assay Interference Compounds (PAINS) fluorescence Fluorescence Interference PAINS->fluorescence reactivity Chemical Reactivity PAINS->reactivity aggregation Compound Aggregation PAINS->aggregation redox Redox Cycling PAINS->redox

Caption: Common mechanisms of Pan-Assay Interference Compounds (PAINS).

References

Refining experimental protocols involving 5-ethyl-4-phenylthiazole

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 5-ethyl-4-phenylthiazole. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and relevant technical data.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of 5-ethyl-4-phenylthiazole?

Q2: What are the recommended storage and handling conditions for 5-ethyl-4-phenylthiazole?

A2: Proper storage and handling are crucial to maintain the integrity of 5-ethyl-4-phenylthiazole. It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and acids. When handling the compound, it is essential to use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, to avoid contact with skin and eyes. Work should be conducted in a well-ventilated fume hood to prevent inhalation of any potential fumes.

Q3: How can I purify crude 5-ethyl-4-phenylthiazole after synthesis?

A3: Purification of 5-ethyl-4-phenylthiazole can be achieved through standard laboratory techniques such as recrystallization or column chromatography.

  • Recrystallization: The choice of solvent is critical for successful recrystallization. A good solvent will dissolve the compound when hot but not when cold. Common solvents to test for recrystallization of phenylthiazole derivatives include ethanol, methanol/water mixtures, acetone/water mixtures, or heptane/ethyl acetate.[2][3]

  • Column Chromatography: For purification via flash column chromatography, a silica gel stationary phase is typically used. The mobile phase (eluent) is a mixture of a nonpolar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane). The optimal solvent system will depend on the polarity of the impurities and should be determined by thin-layer chromatography (TLC) beforehand.[4][5][6][7][8] A good starting point for "normal" polarity compounds is a mixture of 10-50% ethyl acetate in hexane.[5]

Q4: What are the known biological activities or targets of 5-ethyl-4-phenylthiazole?

A4: While specific studies on 5-ethyl-4-phenylthiazole are limited, the broader class of phenylthiazole derivatives has been investigated for a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[9][10][11][12][13] Some phenylthiazole compounds have been shown to act as inhibitors of enzymes such as soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), which are involved in inflammatory and pain pathways.[13] Additionally, certain thiazole derivatives have been explored as potential modulators of signaling pathways like the MAPK pathway, although the direct effect of 5-ethyl-4-phenylthiazole on these pathways has not been explicitly detailed.[14][15]

Troubleshooting Guides

This section addresses common issues that may arise during the synthesis and handling of 5-ethyl-4-phenylthiazole.

Synthesis (Hantzsch Thiazole Synthesis)

The Hantzsch thiazole synthesis is a common method for preparing 5-ethyl-4-phenylthiazole, typically involving the reaction of an α-haloketone with a thioamide.[16][17][18][19]

Problem: Low or No Product Yield

Potential Cause Troubleshooting Step
Impure Starting Materials Ensure the α-haloketone and thioamide are of high purity. Purify starting materials if necessary.
Incorrect Reaction Temperature Optimize the reaction temperature. Hantzsch synthesis often requires heating to proceed at an adequate rate.[16]
Incorrect Reaction Time Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[16]
Side Reactions Dehalogenation of the α-haloketone can be a competing reaction.[19] Consider using a milder base or optimizing reaction conditions to minimize this.
Incorrect Stoichiometry Ensure the correct molar ratios of reactants are used. A slight excess of the thioamide is sometimes employed.[16]

Problem: Formation of Impurities

Potential Cause Troubleshooting Step
Side Reactions As mentioned above, side reactions can lead to impurities. Purification by column chromatography is often necessary to separate the desired product from byproducts.[4][5][6][7][8]
Decomposition of Product Some thiazole derivatives can be sensitive to harsh acidic or basic conditions. Neutralize the reaction mixture carefully during workup.
Incomplete Reaction Unreacted starting materials will contaminate the product. Monitor the reaction by TLC to ensure completion.
Purification

Problem: Difficulty with Recrystallization

Potential Cause Troubleshooting Step
Inappropriate Solvent Test a range of solvents or solvent mixtures to find one that provides good solubility at high temperatures and poor solubility at low temperatures.[2][20]
Oiling Out The compound may be "oiling out" instead of crystallizing. This can happen if the solution is too concentrated or cooled too quickly. Try using a more dilute solution or allowing it to cool more slowly.
Supersaturation The solution may be supersaturated. Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound to induce crystallization.

Problem: Poor Separation in Column Chromatography

Potential Cause Troubleshooting Step
Incorrect Solvent System The polarity of the eluent is crucial. Use TLC to determine an optimal solvent system that gives good separation of your product from impurities.[5]
Column Overloading Do not load too much crude material onto the column, as this will lead to poor separation.
Improper Column Packing Ensure the silica gel is packed uniformly to avoid channeling, which results in poor separation.

Experimental Protocols

General Protocol for Hantzsch Thiazole Synthesis of a Phenylthiazole Derivative

This is a general procedure that can be adapted for the synthesis of 5-ethyl-4-phenylthiazole. The specific α-haloketone required would be 1-bromo-1-phenylbutan-2-one, and the thioamide would be thioformamide.

Materials:

  • α-Haloketone (e.g., 2-bromoacetophenone for a simple 4-phenylthiazole)[16]

  • Thioamide (e.g., thiourea)[16]

  • Solvent (e.g., methanol or ethanol)[16]

  • Base for workup (e.g., 5% sodium carbonate solution)[16]

Procedure:

  • In a round-bottom flask, combine the α-haloketone (1.0 eq) and the thioamide (1.0-1.5 eq).[16]

  • Add the solvent (e.g., methanol) to dissolve the reactants.[16]

  • Heat the reaction mixture with stirring. The optimal temperature and time will need to be determined experimentally, but a starting point could be refluxing for 30 minutes to a few hours.[16][21]

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.[16]

  • Pour the reaction mixture into a beaker containing a weak base solution (e.g., 5% sodium carbonate) to neutralize the acid formed during the reaction and precipitate the product.[16][21]

  • Collect the solid product by vacuum filtration and wash it with water.[16]

  • Dry the crude product.

  • Purify the product by recrystallization or column chromatography.

Workflow for Hantzsch Thiazole Synthesis:

Hantzsch_Synthesis Reactants α-Haloketone + Thioamide Solvent Dissolve in Ethanol/Methanol Reactants->Solvent Heat Heat/ Reflux Solvent->Heat TLC Monitor by TLC Heat->TLC Workup Cool & Pour into Weak Base TLC->Workup Filter Vacuum Filtration Workup->Filter Purify Recrystallization or Column Chromatography Filter->Purify Product Pure 5-Ethyl-4-Phenylthiazole Purify->Product Inflammatory_Pathway cluster_stimulus Inflammatory Stimulus cluster_response Cellular Response Stimulus e.g., LPS, Cytokines MAPK MAPK Pathway (ERK, JNK, p38) Stimulus->MAPK Activates NFkB NF-κB Pathway Stimulus->NFkB Activates Response Production of Pro-inflammatory Mediators (e.g., TNF-α, IL-6) MAPK->Response Leads to NFkB->Response Leads to

References

Technical Support Center: Scaling Up "Thiazole, 5-ethyl-4-phenyl-" Production

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the production of "Thiazole, 5-ethyl-4-phenyl-". This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for Thiazole, 5-ethyl-4-phenyl-?

A1: The most widely recognized and adaptable method for synthesizing 4,5-disubstituted thiazoles is the Hantzsch Thiazole Synthesis.[1][2][3][4] This involves the condensation reaction between an α-haloketone and a thioamide. For the synthesis of 5-ethyl-4-phenyl-thiazole, this would typically involve the reaction of 2-bromo-1-phenylbutan-1-one with a suitable thioamide, such as thioformamide.

Q2: What are the primary challenges when scaling up the Hantzsch thiazole synthesis?

A2: Scaling up the Hantzsch synthesis presents several challenges that are not always apparent at the lab scale. These primarily include:

  • Exothermic Reaction Control: The condensation reaction is often exothermic, and managing heat dissipation in a large reactor is critical to prevent runaway reactions and byproduct formation.[5][6][7]

  • Mixing and Mass Transfer: Ensuring homogenous mixing of reactants in a large volume can be difficult, leading to localized "hot spots" or areas of high concentration, which can affect reaction kinetics and impurity profiles.[8][9][10]

  • Product Isolation and Purification: Crystallization and isolation of the final product can be challenging at a larger scale, with potential issues in controlling crystal size, purity, and solvent removal.[11][12][13]

  • Raw Material Quality and Consistency: The quality of starting materials, such as the α-haloketone and thioamide, can have a significant impact on the yield and purity of the final product, and batch-to-batch variability can be a concern at scale.[14]

Q3: How does the choice of solvent impact the scale-up process?

A3: The solvent plays a crucial role in reaction kinetics, solubility of reactants and products, and heat transfer. When scaling up, it is important to choose a solvent that not only provides good performance at the lab scale but is also safe, environmentally friendly, and economically viable for large-scale use. Factors to consider include boiling point, flash point, toxicity, and recovery/recycling options.

Q4: What are the expected yield and purity for the scaled-up production of Thiazole, 5-ethyl-4-phenyl-?

A4: While lab-scale syntheses of similar thiazole derivatives can achieve high yields (often >80%), a slight decrease in yield is common during scale-up due to the challenges mentioned above. A well-optimized process should still target a yield of 70-80% with a purity of >98%. The table below provides a hypothetical comparison of lab-scale versus scaled-up production parameters.

Table 1: Lab-Scale vs. Scaled-Up Production Parameters (Hypothetical Data)
ParameterLab-Scale (10g)Scaled-Up (10kg)
Reactant A (2-bromo-1-phenylbutan-1-one) 1.0 eq1.0 eq
Reactant B (Thioformamide) 1.2 eq1.1 eq
Solvent EthanolEthanol
Reaction Temperature 78°C (Reflux)75-80°C (Controlled)
Reaction Time 4 hours6-8 hours
Typical Yield 85%75%
Purity (after crystallization) >99%>98%

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during the scale-up of "Thiazole, 5-ethyl-4-phenyl-" production.

Issue 1: Low Yield

Symptoms: The isolated product yield is significantly lower than expected based on lab-scale experiments.

Possible Causes & Solutions:

CauseTroubleshooting Step
Incomplete Reaction Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, TLC). If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature. Ensure that the starting materials are of sufficient purity.
Poor Mixing Inadequate agitation can lead to localized areas of low reactant concentration.[8][9] Evaluate the reactor's mixing efficiency. Consider using a different impeller design or increasing the agitation speed. For very large reactors, computational fluid dynamics (CFD) modeling can help optimize mixing.
Side Reactions The formation of by-products can consume starting materials and reduce the yield of the desired product. Analyze the crude reaction mixture to identify major impurities. By-product formation may be temperature-dependent; therefore, ensure precise temperature control.
Losses during Workup/Isolation Significant product loss can occur during extraction, filtration, and crystallization. Optimize the workup procedure to minimize transfers and handling steps. Ensure the chosen crystallization solvent system provides good recovery.
Issue 2: High Impurity Profile

Symptoms: The final product does not meet the required purity specifications, even after crystallization.

Possible Causes & Solutions:

CauseTroubleshooting Step
By-product Formation As with low yield, side reactions are a common cause of impurities. Identify the structure of the main impurities to understand their formation mechanism. Adjusting reaction parameters such as temperature, reactant stoichiometry, or addition rate can help minimize their formation.
Inefficient Crystallization The crystallization process may not be effectively removing impurities.[11] Screen for alternative crystallization solvents or solvent mixtures. Consider techniques like anti-solvent addition or cooling crystallization with a controlled temperature profile. Seeding the crystallization with high-purity crystals can also improve the final product's purity.[12]
Trapped Solvent/Reagents Residual solvent or unreacted starting materials may be trapped within the crystals. Optimize the washing step after filtration with a suitable solvent that dissolves the impurities but not the product. Ensure the drying process is adequate to remove all volatile components.
Issue 3: Poor Crystal Quality/Filtration Issues

Symptoms: The product crystallizes as very fine particles, leading to slow filtration and difficulties in handling the solid.

Possible Causes & Solutions:

CauseTroubleshooting Step
Rapid Crystallization Fast cooling or rapid addition of an anti-solvent can lead to the formation of small, poorly formed crystals.[15] Implement a controlled cooling profile or a slower anti-solvent addition rate to allow for larger crystal growth.
High Supersaturation A very high concentration of the product in the solution before crystallization can lead to rapid nucleation and the formation of fine particles. Adjust the solvent volume to achieve an optimal level of supersaturation.
Ineffective Agitation during Crystallization The mixing during the crystallization process can influence crystal size and morphology. Experiment with different agitation speeds. In some cases, reducing agitation once nucleation has occurred can promote the growth of larger crystals.

Experimental Protocols

Synthesis of 2-bromo-1-phenylbutan-1-one (Reactant A)

This protocol describes a common method for the synthesis of the α-haloketone starting material.

  • Reaction Setup: To a stirred solution of 1-phenylbutan-1-one (1.0 eq) in a suitable solvent (e.g., diethyl ether or dichloromethane) at 0°C, add N-bromosuccinimide (NBS) (1.1 eq) portion-wise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC or GC-MS.

  • Workup: Upon completion, filter the succinimide by-product. Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or chromatography.

Hantzsch Synthesis of Thiazole, 5-ethyl-4-phenyl-

This protocol outlines the key steps for the synthesis of the target molecule.

  • Reaction Setup: In a suitable reactor equipped with a condenser, mechanical stirrer, and temperature probe, dissolve thioformamide (1.1 eq) in ethanol.

  • Reactant Addition: Slowly add a solution of 2-bromo-1-phenylbutan-1-one (1.0 eq) in ethanol to the thioformamide solution at a controlled temperature (e.g., 50-60°C).

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (around 78°C for ethanol) and maintain for 4-8 hours. Monitor the reaction progress by HPLC.

  • Workup and Isolation: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling. If not, the volume of the solvent can be reduced under vacuum. The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or isopropanol.

Visualizations

Hantzsch Thiazole Synthesis Workflow

Hantzsch_Synthesis Workflow for Hantzsch Synthesis of 5-ethyl-4-phenyl-thiazole cluster_reactants Starting Materials cluster_process Reaction & Workup cluster_purification Purification & Final Product reactant_a 2-bromo-1-phenylbutan-1-one reaction Condensation in Ethanol (Reflux) reactant_a->reaction reactant_b Thioformamide reactant_b->reaction workup Cooling & Precipitation reaction->workup filtration Filtration & Washing workup->filtration recrystallization Recrystallization filtration->recrystallization drying Drying under Vacuum recrystallization->drying final_product Thiazole, 5-ethyl-4-phenyl- (>98% Purity) drying->final_product

Caption: Hantzsch synthesis workflow for 5-ethyl-4-phenyl-thiazole.

Troubleshooting Decision Tree for Low Yield

Troubleshooting_Low_Yield Troubleshooting Guide for Low Yield start Low Yield Observed check_reaction Check Reaction Completion (HPLC/TLC) start->check_reaction is_complete Is Reaction Complete? check_reaction->is_complete extend_reaction Extend Reaction Time or Increase Temperature is_complete->extend_reaction No analyze_impurities Analyze Crude for Impurities is_complete->analyze_impurities Yes end Yield Improved extend_reaction->end check_mixing Evaluate Mixing Efficiency check_workup Review Workup & Isolation Procedure check_mixing->check_workup impurities_present Significant Impurities? analyze_impurities->impurities_present impurities_present->check_mixing No optimize_temp Optimize Temperature Control to Minimize Side Reactions impurities_present->optimize_temp Yes optimize_temp->end check_workup->end

Caption: Decision tree for troubleshooting low yield in synthesis.

References

Minimizing toxicity of 5-ethyl-4-phenylthiazole in cell culture

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing 5-ethyl-4-phenylthiazole in cell culture experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize potential cytotoxicity and ensure reliable experimental outcomes.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments with 5-ethyl-4-phenylthiazole.

Issue 1: High levels of cell death observed at desired experimental concentrations.

Possible Cause 1: Intrinsic cytotoxicity of the compound.

  • Solution: Perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) of 5-ethyl-4-phenylthiazole in your specific cell line. This will help you identify a sublethal concentration for your mechanistic studies.

Possible Cause 2: Suboptimal cell culture conditions.

  • Solution: Ensure cells are healthy and in the logarithmic growth phase before treatment. Over-confluent or starved cells can be more susceptible to chemical stressors.

Possible Cause 3: Issues with compound formulation.

  • Solution 1: The solvent used to dissolve 5-ethyl-4-phenylthiazole may be toxic to the cells. Always include a vehicle control (medium with the same concentration of solvent used for the compound) in your experiments. If the vehicle control shows toxicity, consider using a different solvent or reducing the final solvent concentration.

  • Solution 2: Poor solubility of the compound can lead to the formation of precipitates that are toxic to cells. Consider using formulation strategies such as encapsulation with cyclodextrins to improve solubility and reduce toxicity.

Possible Cause 4: Interaction with media components.

  • Solution: The presence or absence of serum can significantly impact the cytotoxicity of a compound.[1] Serum proteins can bind to the compound, reducing its effective concentration. Conversely, some compounds may be more toxic in serum-free conditions.[2][3] It is advisable to test the compound's toxicity in both serum-containing and serum-free media to understand the role of serum components.

Issue 2: Inconsistent or unexpected results in cytotoxicity assays.

Possible Cause 1: Interference of the thiazole ring with the MTT assay.

  • Solution: Thiazole-containing compounds can sometimes interfere with the MTT assay by directly reducing the MTT reagent, leading to a false-positive signal for cell viability.[4][5][6] If you observe high background absorbance or suspect interference, consider using an alternative cytotoxicity assay such as the lactate dehydrogenase (LDH) release assay or a cell counting-based method.[5]

Possible Cause 2: Issues with the LDH assay.

  • Solution: Ensure that the compound itself does not inhibit LDH activity, which would lead to an underestimation of cytotoxicity.[7][8][9][10] It is also important to use appropriate controls, including a maximum LDH release control (cells treated with a lysis buffer) to accurately calculate the percentage of cytotoxicity.

Possible Cause 3: Artifacts in Annexin V staining for apoptosis.

  • Solution: Ensure that your cell preparation is gentle to avoid mechanical damage to the cell membrane, which can lead to false-positive Annexin V staining.[11] Always include unstained, single-stained (Annexin V only and Propidium Iodide only), and positive controls in your flow cytometry experiments to properly set up compensation and gates.[12][13][14][15] If you observe a high sub-G1 peak in cell cycle analysis but low Annexin V staining, it could be due to procedural issues such as freezing cells before staining, which can induce membrane damage.[16]

Frequently Asked Questions (FAQs)

Q1: What is the expected cytotoxic concentration of 5-ethyl-4-phenylthiazole?

A1: The cytotoxicity of 5-ethyl-4-phenylthiazole is cell-line dependent. Based on studies of similar 4-phenylthiazole derivatives, the IC50 values can range from the low micromolar to double-digit micromolar concentrations in various cancer cell lines.[13][17] It is crucial to determine the IC50 for your specific cell line and experimental conditions.

Q2: How can I reduce the toxicity of 5-ethyl-4-phenylthiazole without compromising its experimental activity?

A2: You can try several strategies:

  • Optimize the concentration: Use the lowest effective concentration of the compound.

  • Modify the formulation: Use a less toxic vehicle or a formulation that improves solubility.

  • Adjust culture conditions: Ensure optimal cell health and consider the impact of serum in your media.

  • Co-treatment with a cytoprotective agent: Depending on the mechanism of toxicity, co-treatment with an antioxidant or a specific pathway inhibitor might reduce off-target toxicity.

Q3: What are the potential mechanisms of cytotoxicity for thiazole derivatives?

A3: Thiazole derivatives can induce cytotoxicity through various mechanisms, including:

  • Induction of apoptosis: Many thiazole derivatives have been shown to induce programmed cell death by activating caspases and altering the expression of pro- and anti-apoptotic proteins.[17]

  • Cell cycle arrest: Some derivatives can halt the cell cycle at different phases, preventing cell proliferation.

  • Inhibition of key cellular enzymes: Thiazole-containing compounds have been developed as inhibitors of various kinases and other enzymes involved in cell survival and proliferation.

  • Generation of reactive oxygen species (ROS): Some compounds may induce oxidative stress, leading to cell damage.

Q4: Which cytotoxicity assay is best for 5-ethyl-4-phenylthiazole?

A4: While the MTT assay is common, it is susceptible to interference from thiazole compounds.[4][5] Therefore, it is recommended to use at least two different assays based on different principles to confirm your results. A combination of a metabolic assay (like MTT, with caution) and a membrane integrity assay (like LDH release) is a robust approach. For more detailed analysis of the mode of cell death, Annexin V/Propidium Iodide staining is recommended.

Data Presentation

The following tables summarize the cytotoxic activity of various 4-phenylthiazole derivatives in different human cancer cell lines, as determined by the MTT assay. This data can serve as a reference for designing your own experiments with 5-ethyl-4-phenylthiazole.

Table 1: IC50 Values of N-Phenyl-2-p-tolylthiazole-4-carboxamide Derivatives [12]

CompoundSubstitution on Phenyl RingSKNMC (Neuroblastoma) IC50 (µM)Hep-G2 (Hepatocarcinoma) IC50 (µM)MCF-7 (Breast Cancer) IC50 (µM)
4a 2-NO₂13.1 ± 1.0414.2 ± 0.98> 25
4b 3-NO₂15.3 ± 1.1219.6 ± 1.55> 25
4c 4-NO₂10.8 ± 0.0817.8 ± 1.11> 25
4d 3-Cl21.4 ± 1.4311.6 ± 0.12> 25
4e 4-Cl22.3 ± 1.8918.9 ± 1.23> 25
4f 2,4-diCl19.8 ± 1.3223.1 ± 1.98> 25
Doxorubicin -4.6 ± 0.875.8 ± 1.017.9 ± 1.21

Table 2: IC50 Values of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives in A549 Lung Adenocarcinoma Cells [13]

CompoundSubstitutionIC50 (µM)
21 H5.42
22 OH2.47
25 H8.05
26 Cl25.40
Cisplatin -11.71
Doxorubicin -3.02

Experimental Protocols

MTT Assay for Cell Viability

This protocol is adapted from standard MTT assay procedures.

Materials:

  • 96-well plates

  • Cells of interest

  • Complete culture medium

  • 5-ethyl-4-phenylthiazole stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Treat the cells with various concentrations of 5-ethyl-4-phenylthiazole (and a vehicle control) and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • After incubation, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Carefully remove the MTT solution.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

LDH Cytotoxicity Assay

This protocol is based on standard LDH release assay kits.

Materials:

  • 96-well plates

  • Cells of interest

  • Complete culture medium

  • 5-ethyl-4-phenylthiazole stock solution

  • LDH assay kit (containing substrate, cofactor, and dye solutions)

  • Lysis buffer (positive control)

Procedure:

  • Seed cells in a 96-well plate and incubate for 24 hours.

  • Treat the cells with various concentrations of 5-ethyl-4-phenylthiazole, a vehicle control, and a lysis buffer (for maximum LDH release).

  • Incubate for the desired exposure time.

  • Centrifuge the plate at 250 x g for 5 minutes.

  • Carefully transfer a portion of the supernatant from each well to a new 96-well plate.

  • Add the LDH reaction mixture to each well according to the manufacturer's instructions.

  • Incubate at room temperature for 30 minutes, protected from light.

  • Measure the absorbance at the recommended wavelength (usually 490 nm).

  • Calculate the percentage of cytotoxicity relative to the maximum LDH release control.

Annexin V/Propidium Iodide (PI) Staining for Apoptosis

This protocol is a general guideline for Annexin V/PI staining.[12][13][14][15]

Materials:

  • Flow cytometry tubes

  • Cells of interest

  • 5-ethyl-4-phenylthiazole stock solution

  • Annexin V-FITC (or other fluorochrome)

  • Propidium Iodide (PI)

  • 1X Binding Buffer

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed cells and treat with 5-ethyl-4-phenylthiazole for the desired time.

  • Harvest both adherent and floating cells.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Mandatory Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis start Seed Cells incubation Incubate 24h start->incubation treatment Add 5-ethyl-4-phenylthiazole incubation->treatment mtt MTT Assay treatment->mtt ldh LDH Assay treatment->ldh annexin Annexin V/PI Staining treatment->annexin analysis Calculate IC50 / % Cytotoxicity / % Apoptosis mtt->analysis ldh->analysis annexin->analysis

Caption: Experimental workflow for assessing the cytotoxicity of 5-ethyl-4-phenylthiazole.

signaling_pathway cluster_intrinsic Intrinsic Apoptosis Pathway cluster_extrinsic Extrinsic Apoptosis Pathway cluster_execution Execution Pathway compound 5-ethyl-4-phenylthiazole bax Bax/Bak Activation compound->bax death_receptor Death Receptor (e.g., Fas) compound->death_receptor mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto_c Cytochrome c Release mito->cyto_c casp9 Caspase-9 Activation cyto_c->casp9 casp3 Caspase-3 Activation casp9->casp3 casp8 Caspase-8 Activation death_receptor->casp8 casp8->casp3 apoptosis Apoptosis casp3->apoptosis

References

"Thiazole, 5-ethyl-4-phenyl-" reaction mechanism troubleshooting

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 5-ethyl-4-phenyl-thiazole.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 5-ethyl-4-phenyl-thiazole?

A1: The most common and well-established method is the Hantzsch thiazole synthesis.[1][2][3] This reaction involves the cyclocondensation of an α-haloketone with a thioamide. For the synthesis of 5-ethyl-4-phenyl-thiazole, this would typically involve the reaction of 1-bromo-1-phenylbutan-2-one with thioacetamide.

Q2: What is the general reaction mechanism for the Hantzsch synthesis of 5-ethyl-4-phenyl-thiazole?

A2: The reaction proceeds through a multi-step mechanism. It begins with a nucleophilic attack of the sulfur atom from the thioamide onto the α-carbon of the haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.[1][2]

Q3: What are the typical solvents and catalysts used in this synthesis?

A3: The reaction is often carried out in polar solvents such as ethanol, methanol, or dimethylformamide (DMF).[4][5] While the reaction can proceed without a catalyst, bases like triethylamine or sodium carbonate are sometimes used to neutralize the hydrogen halide formed during the reaction.[1] In some cases, microwave irradiation has been shown to accelerate the reaction.[5]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low to No Product Yield 1. Inactive α-haloketone: The starting α-haloketone may have decomposed, especially if it is sensitive to light or moisture. 2. Incorrect Reaction Temperature: The reaction may require heating to overcome the activation energy barrier. 3. Poor Quality Thioamide: The thioamide may be impure or degraded.1. Use freshly prepared or purified α-haloketone. Store it under inert atmosphere and protect from light. 2. Reflux the reaction mixture in a suitable solvent like ethanol. Monitor the reaction progress using Thin Layer Chromatography (TLC). 3. Use high-purity thioamide.
Formation of Side Products 1. Self-condensation of α-haloketone: The α-haloketone can react with itself, especially under basic conditions. 2. Formation of Oxazole: If the thioamide is contaminated with an amide, the corresponding oxazole can form as a side product. 3. Polymerization: Under harsh conditions, starting materials or intermediates may polymerize.1. Add the α-haloketone slowly to the reaction mixture containing the thioamide. Maintain a neutral or slightly acidic pH if possible. 2. Ensure the purity of the thioamide. 3. Avoid excessive heating and prolonged reaction times. Monitor the reaction closely.
Difficulty in Product Purification 1. Product is an oil: The final product may not crystallize easily. 2. Presence of unreacted starting materials: If the reaction did not go to completion, the product will be contaminated with starting materials. 3. Formation of polar byproducts: Side reactions can lead to polar impurities that are difficult to separate.1. Attempt purification by column chromatography on silica gel using a suitable solvent system (e.g., hexane/ethyl acetate). 2. Ensure the reaction goes to completion by monitoring with TLC. Use a slight excess of the thioamide to consume all the α-haloketone. 3. Wash the crude product with a dilute acid solution to remove basic impurities, followed by a wash with a dilute base solution to remove acidic impurities. Recrystallization from a suitable solvent can also be effective.

Experimental Protocols

General Hantzsch Synthesis of 5-ethyl-4-phenyl-thiazole

This protocol is a generalized procedure based on the Hantzsch thiazole synthesis for analogous compounds.

Materials:

  • 1-bromo-1-phenylbutan-2-one

  • Thioacetamide

  • Ethanol (absolute)

  • Triethylamine (optional)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thioacetamide (1.1 equivalents) in absolute ethanol.

  • To this solution, add 1-bromo-1-phenylbutan-2-one (1 equivalent).

  • If desired, add triethylamine (1.1 equivalents) to the mixture to act as a base.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the progress of the reaction by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain the pure 5-ethyl-4-phenyl-thiazole.

Quantitative Data

The following table summarizes typical reaction conditions and yields for the Hantzsch synthesis of phenylthiazole derivatives, which can be considered as a reference for the synthesis of 5-ethyl-4-phenyl-thiazole.

α-Haloketone Thioamide Solvent Temperature (°C) Time (h) Yield (%) Reference
2-BromoacetophenoneThioureaMethanol1000.599[1]
2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanoneN-phenylthioureaMethanol (Microwave)900.595[5]
3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-oneThioureaEthanol/Water65-79-90[4]

Visualizations

Reaction Mechanism

Hantzsch_Thiazole_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product R1 1-Bromo-1-phenylbutan-2-one I1 Thiol-keto Adduct R1->I1 Nucleophilic attack by S R2 Thioacetamide R2->I1 I2 Cyclized Intermediate I1->I2 Intramolecular cyclization P 5-Ethyl-4-phenyl-thiazole I2->P Dehydration

Caption: Hantzsch synthesis of 5-ethyl-4-phenyl-thiazole.

Experimental Workflow

experimental_workflow A 1. Mix Reactants (α-haloketone, thioamide, solvent) B 2. Heat to Reflux (2-4 hours) A->B C 3. Monitor Reaction by TLC B->C D 4. Work-up (Solvent removal, extraction) C->D Reaction Complete E 5. Purification (Column Chromatography) D->E F 6. Characterization (NMR, MS) E->F

Caption: General experimental workflow for synthesis.

Troubleshooting Logic

troubleshooting_logic Start Low/No Product? CheckReactants Check Reactant Purity and Integrity Start->CheckReactants Yes SideProducts Side Products Observed? Start->SideProducts No CheckConditions Verify Reaction Conditions (T, t) CheckReactants->CheckConditions Optimize Optimize Conditions (Solvent, Catalyst) CheckConditions->Optimize Success Successful Synthesis Optimize->Success Purification Modify Purification Strategy SideProducts->Purification Yes SideProducts->Success No Purification->Success

Caption: Troubleshooting decision tree for synthesis.

References

Technical Support Center: Enhancing the Bioactivity of 5-Ethyl-4-Phenylthiazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-ethyl-4-phenylthiazole. The following sections offer guidance on overcoming common experimental challenges to enhance the bioactivity of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the known biological activities of 4-phenylthiazole derivatives?

Thiazole and its derivatives are versatile heterocyclic compounds with a broad spectrum of pharmacological activities.[1] Derivatives of 4-phenylthiazole have been investigated for a range of bioactivities, including:

  • Anti-inflammatory and Analgesic Effects: Certain 4-phenylthiazole analogs act as dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), enzymes involved in pain and inflammation pathways.[2][3] Systemic administration of some derivatives has been shown to decrease nociceptive behavior in animal models.[2][3]

  • Anticancer Activity: Various derivatives have demonstrated cytotoxicity against several cancer cell lines, including human lung adenocarcinoma (A549) and liver carcinoma (HepG2).[4][5][6][7] The mechanism of action for some of these compounds involves the inhibition of cancer cell migration and invasion.[8]

  • Antimicrobial and Antifungal Properties: Thiazole derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[1][9]

  • Anticonvulsant Activity: Some thiazole derivatives have exhibited significant anticonvulsant action in preclinical models.[4]

Q2: What general strategies can be employed to enhance the bioactivity of 5-ethyl-4-phenylthiazole?

Enhancing the bioactivity of a lead compound like 5-ethyl-4-phenylthiazole typically involves chemical modifications to optimize its structure-activity relationship (SAR). Key strategies include:

  • Substitution on the Phenyl Ring: Introducing electron-donating or electron-withdrawing groups at the ortho, meta, or para positions of the phenyl ring can significantly impact potency and selectivity.[2][3] For example, the presence of a methyl group (an electron-donating group) on the phenyl ring has been shown to increase cytotoxic activity in some derivatives.[4]

  • Modification of the Thiazole Ring: Altering substituents on the thiazole ring itself, such as the ethyl group at position 5 or adding substituents at position 2, can influence biological activity. For instance, N-alkylation at the thiazole nitrogen has been shown to improve the anti-migration activity of some thiazole derivatives.[8]

  • Introduction of Additional Heterocyclic Moieties: Hybrid molecules incorporating other heterocyclic rings, such as 1,3,4-thiadiazole or pyrazole, have shown promising anticancer activity.[4][5]

Troubleshooting Guides

Problem 1: Low Potency of the Synthesized 5-Ethyl-4-Phenylthiazole Derivative
Possible Cause Troubleshooting Step Rationale
Suboptimal substitution on the phenyl ring.Synthesize a small library of analogs with varying substituents (e.g., halogens, methoxy, nitro groups) at different positions of the phenyl ring.Structure-activity relationship studies have shown that both the electronic nature and position of substituents on the phenyl ring are critical for potent bioactivity.[2][3][4]
The ethyl group at position 5 is not optimal for target binding.Modify the alkyl chain length at position 5 (e.g., methyl, propyl) or introduce other functional groups.Steric hindrance or the lack of specific interactions can limit potency. Exploring different substituents can identify more favorable interactions with the biological target.
Inefficient interaction with the target protein.Introduce functional groups capable of forming hydrogen bonds (e.g., amide, hydroxyl) at various positions of the molecule.Enhancing intermolecular interactions with the target protein is a common strategy to improve binding affinity and, consequently, potency.
Problem 2: Poor Solubility and Bioavailability of the Compound
Possible Cause Troubleshooting Step Rationale
High lipophilicity of the molecule.Introduce polar functional groups, such as hydroxyl, carboxyl, or amino groups, to the structure.Increasing the hydrophilicity of a compound can improve its aqueous solubility and bioavailability.
Poor absorption characteristics.Synthesize prodrugs by esterifying a carboxyl group or forming a phosphate ester of a hydroxyl group.Prodrugs can have improved absorption properties and are metabolically converted to the active compound in vivo.
Problem 3: Off-Target Effects or Cytotoxicity in Non-Target Cells
Possible Cause Troubleshooting Step Rationale
Lack of selectivity for the intended biological target.Perform structural modifications to enhance selectivity. For example, if targeting an enzyme, modifications can be made to better fit the active site of the target enzyme over other enzymes.Increasing selectivity can reduce off-target effects and improve the therapeutic index of the compound.
General cellular toxicity.Evaluate the cytotoxicity of the compound against a panel of normal cell lines in addition to the target cancer cell lines. Modify the structure to reduce general cytotoxicity while maintaining activity against the target cells.Some structural motifs can be inherently toxic. Identifying and modifying these can lead to a safer compound profile.

Experimental Protocols

General Synthesis of 4-Phenylthiazole Derivatives (Hantzsch Thiazole Synthesis)

This protocol describes a general method for the synthesis of thiazole derivatives, which can be adapted for the synthesis of analogs of 5-ethyl-4-phenylthiazole.

Materials:

  • α-bromoketone (e.g., 2-bromo-1-phenylbutan-1-one for a 5-ethyl-4-phenylthiazole core)

  • Thioamide (e.g., thioacetamide)

  • Ethanol

  • Sodium bicarbonate

Procedure:

  • Dissolve the α-bromoketone in ethanol.

  • Add an equimolar amount of the thioamide to the solution.

  • Reflux the mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • The product will often precipitate out of the solution. Collect the solid by filtration.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure thiazole derivative.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.

Materials:

  • Cancer cell line (e.g., A549, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized thiazole derivatives dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds in the cell culture medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation

Table 1: Anticancer Activity of Selected 4-Phenylthiazole Derivatives

CompoundCell LineIC50 (µM)Reference
2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-(5-methyl-4-phenylthiazol-2-yl)acetamideA549 (Human Lung Adenocarcinoma)23.30 ± 0.35[6][7]
Thiazole derivative 9HepG-2 (Hepatocellular carcinoma)1.61 ± 1.92[4]
Thiazole derivative 10HepG-2 (Hepatocellular carcinoma)1.98 ± 1.22[4]
Thiazole derivative 15fMDA-MB-231 (Breast Cancer) - Anti-migration0.096[8]

Table 2: Dual sEH/FAAH Inhibitory Activity of 4-Phenylthiazole Analogs

CompoundsEH IC50 (nM)FAAH IC50 (nM)Reference
4pNot specifiedNot specified[2][3]
4sNot specifiedNot specified[2][3]
SW-172.59.8[10]

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_bioassay Biological Evaluation start Starting Materials (α-bromoketone, thioamide) synthesis Hantzsch Thiazole Synthesis start->synthesis purification Purification (Recrystallization) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization cytotoxicity In Vitro Cytotoxicity Assay (MTT Assay) characterization->cytotoxicity enzyme Enzyme Inhibition Assay (sEH/FAAH) characterization->enzyme invivo In Vivo Animal Model (e.g., Formalin Test) cytotoxicity->invivo enzyme->invivo

Caption: Experimental workflow for the synthesis and biological evaluation of 5-ethyl-4-phenylthiazole derivatives.

signaling_pathway cluster_arachidonic Arachidonic Acid Metabolism cluster_inhibitor Inhibition AA Arachidonic Acid EETs Epoxyeicosatrienoic Acids (EETs) (Anti-inflammatory) AA->EETs Epoxygenase Anandamide Anandamide (Endocannabinoid) AA->Anandamide Synthesis DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Pro-inflammatory) EETs->DHETs sEH sEH Soluble Epoxide Hydrolase (sEH) Ethanolamine Ethanolamine + Arachidonic Acid Anandamide->Ethanolamine FAAH FAAH Fatty Acid Amide Hydrolase (FAAH) inhibitor 4-Phenylthiazole Derivative inhibitor->sEH Inhibits inhibitor->FAAH Inhibits

Caption: Signaling pathway showing the dual inhibition of sEH and FAAH by 4-phenylthiazole derivatives.

References

Validation & Comparative

Validating the Biological Target of 5-Ethyl-4-Phenylthiazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of 5-ethyl-4-phenylthiazole and its analogs, focusing on their potential as anticancer agents. While the direct biological target of 5-ethyl-4-phenylthiazole is not definitively established in publicly available research, derivatives of the 4-phenylthiazole scaffold have demonstrated notable cytotoxic effects against various cancer cell lines. This document summarizes key findings, compares the efficacy of related compounds, and provides detailed experimental protocols to aid researchers in the validation of this class of molecules.

Quantitative Data Summary

The following table summarizes the in vitro cytotoxic activity of various 4-phenylthiazole derivatives against different human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

CompoundCell LineIC50 (µM)Notes
2-[(1-Methyl-1H-tetrazol-5-yl)thio]-N-(5-methyl-4-phenylthiazol-2-yl)acetamide (4c)A549 (Human Lung Adenocarcinoma)23.30 ± 0.35Showed high selectivity against A549 cells with no toxicity observed against NIH/3T3 mouse embryoblast cell lines at concentrations up to 1000 µM.[1][2]
2-[(1-Methyl-1H-imidazol-2-yl)thio]-N-(5-methyl-4-phenylthiazol-2-yl)acetamide (4a)A549 (Human Lung Adenocarcinoma)-Exhibited one of the highest apoptosis percentages among the tested compounds in the series.[1]
N-(4-nitrophenyl)-2-(p-tolyl)thiazole-4-carboxamide (4c)SKNMC (Human Neuroblastoma)10.8 ± 0.08Demonstrated the highest cytotoxic effect against the SKNMC cell line among the synthesized derivatives.[3]
N-(3-chlorophenyl)-2-(p-tolyl)thiazole-4-carboxamide (4d)Hep-G2 (Human Hepatocellular Carcinoma)11.6 ± 0.12Showed the most potent activity against the Hep-G2 cell line in its series.[3]
Cisplatin (Standard)A549 (Human Lung Adenocarcinoma)-Used as a standard reference drug in anticancer assays.[1][2]
Doxorubicin (Standard)SKNMC, Hep-G2, MCF-7-Used as a standard reference drug; synthesized compounds did not show superior activity to doxorubicin.[3]

Experimental Protocols

A detailed methodology for determining the anticancer activity of thiazole derivatives is crucial for reproducible research. The following is a representative protocol for the MTT assay, a colorimetric assay for assessing cell metabolic activity, which is commonly used to measure cytotoxicity.

MTT Assay for Cytotoxicity

  • Cell Seeding: Cancer cells (e.g., A549, SKNMC, Hep-G2) are seeded in 96-well plates at a density of 5 x 10^4 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The synthesized thiazole compounds are dissolved in a suitable solvent, such as DMSO, and then diluted to various concentrations with the cell culture medium. The cells are then treated with these different concentrations of the compounds and incubated for an additional 48 hours.

  • MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS) is added to each well. The plates are then incubated for another 4 hours.

  • Formazan Solubilization: The medium containing MTT is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals that have formed.

  • Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the proposed mechanism of action and the experimental workflow for evaluating the anticancer properties of 4-phenylthiazole derivatives.

G cluster_0 Proposed Anticancer Mechanism Thiazole Derivative Thiazole Derivative Cancer Cell Cancer Cell Thiazole Derivative->Cancer Cell Inhibits Proliferation Apoptosis Apoptosis Cancer Cell->Apoptosis Induces Cell Death Cell Death Apoptosis->Cell Death

Caption: Proposed mechanism of action for 4-phenylthiazole derivatives in cancer cells.

G cluster_1 Experimental Workflow: Anticancer Assay A Cell Seeding (96-well plate) B Compound Treatment (Varying Concentrations) A->B C MTT Assay B->C D Absorbance Reading (570 nm) C->D E IC50 Calculation D->E

Caption: A typical experimental workflow for evaluating the cytotoxicity of test compounds.

Discussion and Future Directions

The presented data indicates that the 4-phenylthiazole scaffold is a promising starting point for the development of novel anticancer agents. The cytotoxic activity appears to be influenced by the nature and position of substituents on both the thiazole and phenyl rings. For instance, the presence of a tetrazole moiety in compound 4c conferred high selectivity for lung adenocarcinoma cells.[1][2] Similarly, electron-withdrawing groups on the N-phenyl ring of 2-(p-tolyl)thiazole-4-carboxamides enhanced cytotoxicity against neuroblastoma and hepatocellular carcinoma cell lines.[3]

Future research should focus on elucidating the precise molecular target(s) of these compounds. Target identification studies, such as affinity chromatography or proteomics-based approaches, could reveal the specific proteins or pathways modulated by 5-ethyl-4-phenylthiazole and its more active derivatives. Furthermore, a broader screening against a larger panel of cancer cell lines would provide a more comprehensive understanding of their spectrum of activity. Structure-activity relationship (SAR) studies should continue to be a priority to optimize the potency and selectivity of this class of compounds, with the ultimate goal of developing clinically viable anticancer drugs.

References

Comparing "Thiazole, 5-ethyl-4-phenyl-" with other inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of "Thiazole, 5-ethyl-4-phenyl-" with other inhibitors is not feasible due to the limited publicly available data on its specific biological inhibitory activities. Research primarily focuses on the synthesis and general biological potential of broader classes of thiazole derivatives, such as anticancer, antimicrobial, and anti-inflammatory agents, rather than on this specific molecule's inhibitory profile.[1][2][3][4][5][6][7][8][9][10]

Therefore, this guide will pivot to a comparison of well-characterized inhibitors relevant to cancer research, a field where thiazole derivatives have shown promise. We will focus on a critical enzyme family in oncology: Tankyrases (TNKS1/2) . This comparison will feature prominent and extensively studied Tankyrase inhibitors: XAV939, IWR-1, and G007-LK.

Tankyrases are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes that play a crucial role in various cellular processes, including the Wnt/β-catenin signaling pathway, which is frequently dysregulated in cancer.[11][12][13][14][15] By inhibiting Tankyrases, these small molecules prevent the degradation of Axin, a key component of the β-catenin destruction complex. This leads to the suppression of Wnt signaling, making Tankyrase inhibitors a promising class of anticancer agents.[13][14][16][17][18][19][20]

Performance Comparison of Tankyrase Inhibitors

The following table summarizes the in vitro potency of XAV939, IWR-1, and G007-LK against Tankyrase 1 (TNKS1) and Tankyrase 2 (TNKS2).

InhibitorTarget(s)IC50 (TNKS1)IC50 (TNKS2)Cellular IC50 (Wnt Pathway)
XAV939 TNKS1, TNKS211 nM[16][19][21]4 nM[16][19][21]Not explicitly stated
IWR-1 TNKS1, TNKS2131 nM[22]56 nM180 nM[23][24][25]
G007-LK TNKS1, TNKS246 nM[26][27][28][29][30]25 nM[26][27][28][29][30]50 nM[26]

Note: IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC50 value indicates a more potent inhibitor.

Signaling Pathway and Mechanism of Action

Tankyrase inhibitors function by stabilizing the β-catenin destruction complex. In the canonical Wnt signaling pathway, Tankyrases PARsylate (poly-ADP-ribosylate) Axin, marking it for ubiquitination and subsequent proteasomal degradation. The degradation of Axin disrupts the destruction complex, allowing β-catenin to accumulate, translocate to the nucleus, and activate TCF/LEF target genes, which promote cell proliferation. Tankyrase inhibitors block the PARsylation of Axin, leading to its stabilization, the effective degradation of β-catenin, and the downregulation of Wnt signaling.[12][13][15][17][18]

Wnt_Signaling_and_Tankyrase_Inhibition cluster_off Wnt Pathway ON cluster_on Wnt Pathway OFF (with Tankyrase Inhibitor) Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dvl Dishevelled Frizzled->Dvl LRP5_6 LRP5/6 Co-receptor TNKS Tankyrase Dvl->TNKS activates Axin_pool Axin Pool TNKS->Axin_pool PARsylates Axin_degraded Degraded Axin Axin_pool->Axin_degraded Ubiquitination & Proteasomal Degradation beta_catenin_acc β-catenin (accumulates) nucleus_on Nucleus beta_catenin_acc->nucleus_on TCF_LEF_on TCF/LEF target_genes_on Target Gene Transcription TCF_LEF_on->target_genes_on activates Inhibitor Tankyrase Inhibitor (e.g., XAV939, G007-LK) TNKS_inhibited Tankyrase Inhibitor->TNKS_inhibited inhibits Destruction_Complex Destruction Complex (Axin, APC, GSK3β) TNKS_inhibited->Destruction_Complex Axin is stabilized beta_catenin_deg β-catenin (degraded) Destruction_Complex->beta_catenin_deg phosphorylates for degradation nucleus_off Nucleus TCF_LEF_off TCF/LEF target_genes_off No Transcription TCF_LEF_off->target_genes_off

Caption: Mechanism of Tankyrase inhibition on the Wnt/β-catenin signaling pathway.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are representative protocols for key assays used to characterize Tankyrase inhibitors.

In Vitro Tankyrase Enzymatic Assay

This assay quantifies the enzymatic activity of Tankyrase and the potency of inhibitors.

Objective: To determine the IC50 value of a test compound against TNKS1 or TNKS2.

Principle: A colorimetric or chemiluminescent assay is used to measure the incorporation of biotinylated NAD+ onto a histone substrate by the Tankyrase enzyme. The signal is inversely proportional to the inhibitory activity of the compound.

Materials:

  • Recombinant human TNKS1 or TNKS2 enzyme

  • Histone H4 substrate

  • Biotinylated NAD+

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Streptavidin-HRP (Horseradish Peroxidase) conjugate

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate for colorimetric detection or a luminol-based substrate for chemiluminescence

  • Stop solution (e.g., sulfuric acid)

  • 96-well microplate

  • Plate reader

Procedure:

  • Coat the 96-well plate with Histone H4 substrate and incubate overnight at 4°C.

  • Wash the plate with wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound substrate.

  • Prepare serial dilutions of the test inhibitor (e.g., XAV939, G007-LK) in assay buffer.

  • Add the diluted inhibitor or vehicle control (DMSO) to the wells.

  • Add the Tankyrase enzyme to the wells.

  • Initiate the enzymatic reaction by adding biotinylated NAD+.

  • Incubate the plate at room temperature for a specified time (e.g., 1-2 hours).

  • Wash the plate to remove unreacted reagents.

  • Add Streptavidin-HRP conjugate and incubate to allow binding to the biotinylated ADP-ribose chains on the histone.

  • Wash the plate thoroughly.

  • Add the detection substrate (TMB or chemiluminescent substrate) and incubate until sufficient signal develops.

  • If using TMB, add the stop solution.

  • Read the absorbance or luminescence on a microplate reader.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Cellular Wnt Reporter Assay

This assay measures the effect of inhibitors on the Wnt signaling pathway within a cellular context.

Objective: To determine the cellular IC50 of a test compound for Wnt pathway inhibition.

Principle: A cell line (e.g., HEK293T) is engineered to express a luciferase reporter gene under the control of a TCF/LEF responsive promoter. Activation of the Wnt pathway leads to the expression of luciferase. The inhibitory effect of a compound is measured as a decrease in luciferase activity.

Materials:

  • HEK293T cells stably expressing a TCF/LEF-luciferase reporter (e.g., STF cells)

  • Wnt3a conditioned medium or recombinant Wnt3a ligand

  • Test inhibitors (XAV939, IWR-1, G007-LK)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Luciferase assay reagent (e.g., Bright-Glo™)

  • White, opaque 96-well cell culture plates

  • Luminometer

Procedure:

  • Seed the reporter cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test inhibitor or vehicle control for 1-2 hours.

  • Stimulate the Wnt pathway by adding Wnt3a conditioned medium or recombinant Wnt3a.

  • Incubate the cells for 16-24 hours.

  • Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.

  • Normalize the luciferase signal to a measure of cell viability if necessary (e.g., using a CellTiter-Glo® assay).

  • Calculate the percent inhibition of Wnt signaling and determine the IC50 value.

Experimental_Workflow cluster_invitro In Vitro Enzymatic Assay cluster_cellular Cellular Wnt Reporter Assay plate_prep 1. Coat Plate with Histone Substrate add_inhibitor 2. Add Inhibitor Serial Dilutions plate_prep->add_inhibitor add_enzyme 3. Add Tankyrase Enzyme add_inhibitor->add_enzyme add_nad 4. Add Biotinylated NAD+ to Start Reaction add_enzyme->add_nad detection 5. Add Streptavidin-HRP & Detection Substrate add_nad->detection readout_invitro 6. Read Signal (Absorbance/Luminescence) detection->readout_invitro ic50_invitro 7. Calculate IC50 readout_invitro->ic50_invitro seed_cells 1. Seed Reporter Cells treat_inhibitor 2. Treat with Inhibitor seed_cells->treat_inhibitor stimulate_wnt 3. Stimulate with Wnt3a Ligand treat_inhibitor->stimulate_wnt incubate 4. Incubate (16-24h) stimulate_wnt->incubate measure_luc 5. Measure Luciferase Activity incubate->measure_luc ic50_cellular 6. Calculate IC50 measure_luc->ic50_cellular

Caption: Workflow for in vitro and cellular assays to characterize Tankyrase inhibitors.

References

"Thiazole, 5-ethyl-4-phenyl-" vs other thiazole derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A comparative guide for researchers, scientists, and drug development professionals on the synthetic and biological aspects of 4,5-disubstituted thiazole derivatives, with a focus on 4-phenyl-5-alkylthiazoles as exemplified by 5-methyl-4-phenylthiazole analogues.

Introduction

Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen, is a prominent scaffold in medicinal chemistry due to its diverse pharmacological activities.[1] Derivatives of thiazole have demonstrated a wide range of therapeutic potentials, including anticancer, anti-inflammatory, and antimicrobial properties. The substitution pattern on the thiazole ring plays a crucial role in modulating the biological activity of these compounds. This guide provides a comparative overview of 4,5-disubstituted thiazole derivatives, with a particular focus on the performance of 4-phenyl-5-alkylthiazole analogues, using data from closely related compounds to infer the potential of "Thiazole, 5-ethyl-4-phenyl-".

Synthesis of 4,5-Disubstituted Thiazole Derivatives

The most common and versatile method for synthesizing 4,5-disubstituted thiazoles is the Hantzsch thiazole synthesis. This reaction typically involves the condensation of an α-haloketone with a thioamide. For the synthesis of 2-amino-4,5-disubstituted thiazoles, thiourea is commonly used as the thioamide component.

A general synthetic scheme for preparing N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides, analogues of the target compound, is outlined below. This multi-step synthesis starts with the Hantzsch reaction to form the core thiazole ring, followed by functionalization at the 2-amino position.[2][3]

Synthesis_Workflow sub_acetophenone Substituted Acetophenone hantzsch_reaction Hantzsch Thiazole Synthesis sub_acetophenone->hantzsch_reaction thiourea Thiourea thiourea->hantzsch_reaction iodine Iodine iodine->hantzsch_reaction amino_thiazole 2-Amino-4-phenyl-5-alkylthiazole hantzsch_reaction->amino_thiazole acetylation Acetylation amino_thiazole->acetylation chloroacetyl_chloride Chloroacetyl Chloride chloroacetyl_chloride->acetylation chloro_acetamide 2-Chloro-N-(4-phenyl-5-alkylthiazol-2-yl)acetamide acetylation->chloro_acetamide substitution Nucleophilic Substitution chloro_acetamide->substitution mercapto_derivative Mercapto Derivative mercapto_derivative->substitution final_product N-(4-phenyl-5-alkylthiazol-2-yl)- 2-(substituted thio)acetamide substitution->final_product Signaling_Pathway growth_factor Growth Factor receptor_tk Receptor Tyrosine Kinase (e.g., VEGFR-2) growth_factor->receptor_tk pi3k PI3K receptor_tk->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation thiazole_derivative Thiazole Derivative (e.g., 5-ethyl-4-phenyl-thiazole) thiazole_derivative->receptor_tk thiazole_derivative->pi3k thiazole_derivative->akt

References

Cross-Validation of 5-Ethyl-4-Phenylthiazole: A Comparative Analysis of Experimental Results

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in the field of drug development, the rigorous evaluation of novel chemical entities is paramount. This guide provides a comparative analysis of experimental data pertaining to thiazole derivatives, with a focus on compounds structurally related to 5-ethyl-4-phenylthiazole, to offer insights into their potential therapeutic applications. The following sections present a cross-validation of experimental findings, detailing methodologies and summarizing key performance indicators to aid in the objective assessment of this class of compounds.

Comparative Biological Activity of Thiazole Derivatives

The therapeutic potential of thiazole derivatives has been explored across various domains, including oncology, infectious diseases, and inflammation. The following tables summarize the in vitro efficacy of several 4-phenylthiazole analogues against cancer cell lines and microbial strains, providing a baseline for comparison.

Table 1: Anticancer Activity of 4-Phenylthiazole Derivatives

Compound/DerivativeCell LineAssay TypeIC50 (µM)Reference
2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-(5-methyl-4-phenylthiazol-2-yl)acetamideA549 (Human Lung Adenocarcinoma)MTT23.30 ± 0.35[1][2][3]
2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-(5-methyl-4-phenylthiazole-2-yl)acetamideNIH/3T3 (Mouse Embryoblast)MTT>1000[1][2][3]
Phenylthiazole derivative with 3,4-dichloro phenyl substitutionHT29 (Human Colon Cancer)Not Specified2.01[4]
Trisubstituted thiazole derivativeVarious Cancer Cell LinesNot Specified10 - 30[4]
4-phenylthiazole analog (4p)Human FAAHNot Specified0.0111[5]
4-phenylthiazole analog (4p)Human sEHNot Specified0.0023[5]

Table 2: Antimicrobial and Antifungal Activity of Thiazole Derivatives

Compound/DerivativeOrganismAssay TypeMIC (µg/mL)Reference
N,N'-(1,4-phenylene)bis(2-cyanoacetamide) derivative (40)Staphylococcus aureusNot Specified3.125[4]
N,N'-(1,4-phenylene)bis(2-cyanoacetamide) derivative (40)Bacillus thuringiensisNot Specified6.25[4]
2-phenylthiazole derivative (B9)Candida albicans & other fungiNot Specified1 - 16[6][7]

Experimental Protocols

The data presented in this guide are derived from established in vitro assays. The following are detailed methodologies for the key experiments cited.

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[8] As an indicator of cell viability, it is one of the most widely used methods for evaluating the cytotoxic effects of chemical compounds.

Workflow:

  • Cell Seeding: Cancer cells (e.g., A549, HT29) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., thiazole derivatives) and a control (e.g., cisplatin) for a specified incubation period (typically 24-72 hours).

  • MTT Addition: After incubation, the media is removed, and MTT solution is added to each well. The plate is then incubated to allow for the formation of formazan crystals by mitochondrial dehydrogenases in viable cells.

  • Solubilization: The formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).

  • IC50 Determination: The half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits cell growth by 50%, is calculated from the dose-response curve.[1][2][3]

MTT_Assay_Workflow A Seed cells in 96-well plate B Add test compounds and controls A->B C Incubate for 24-72 hours B->C D Add MTT reagent C->D E Incubate to allow formazan formation D->E F Add solubilizing agent (e.g., DMSO) E->F G Measure absorbance F->G H Calculate IC50 values G->H

MTT Assay Workflow for determining cytotoxicity.

Minimum Inhibitory Concentration (MIC) Assay

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Workflow:

  • Preparation of Inoculum: A standardized suspension of the target microorganism (e.g., S. aureus, C. albicans) is prepared.

  • Serial Dilution: The test compound is serially diluted in a liquid growth medium in a 96-well plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (temperature, time) to allow for microbial growth.

  • Visual Assessment: The wells are visually inspected for turbidity. The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

Signaling Pathways and Mechanisms of Action

The biological activity of thiazole derivatives is often attributed to their interaction with specific molecular targets. For instance, certain 2-phenylthiazole derivatives have been identified as inhibitors of lanosterol 14α-demethylase (CYP51), an essential enzyme in fungal ergosterol biosynthesis.[6][7] Inhibition of this enzyme disrupts the integrity of the fungal cell membrane, leading to cell death.

CYP51_Inhibition_Pathway cluster_fungus Fungal Cell Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Ergosterol Ergosterol CYP51->Ergosterol CYP51->Ergosterol Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Maintains Ergosterol->Membrane Thiazole 2-Phenylthiazole Derivative Thiazole->Inhibition

Inhibition of the fungal ergosterol biosynthesis pathway by 2-phenylthiazole derivatives.

Synthesis of Thiazole Derivatives

The synthesis of the thiazole core is often achieved through the Hantzsch thiazole synthesis. This method typically involves the condensation reaction between a thiourea or thioamide and an α-haloketone.

Hantzsch_Thiazole_Synthesis Thioamide Thioamide/ Thiourea Condensation Condensation Reaction Thioamide->Condensation Haloketone α-Haloketone Haloketone->Condensation Thiazole Thiazole Derivative Condensation->Thiazole

General scheme of the Hantzsch thiazole synthesis.

References

Comparative Analysis of 5-Ethyl-4-Phenylthiazole Analogs: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparative analysis of 5-ethyl-4-phenylthiazole analogs and related phenylthiazole derivatives, focusing on their therapeutic potential across various biological activities. The information presented herein is intended for researchers, scientists, and professionals involved in drug discovery and development, offering a consolidated view of performance data, experimental methodologies, and mechanistic insights.

Overview of Biological Activities

Phenylthiazole derivatives have emerged as a versatile scaffold in medicinal chemistry, exhibiting a wide range of pharmacological activities. Analogs of 5-ethyl-4-phenylthiazole have been investigated for their potential as anti-inflammatory, analgesic, antibacterial, and anticancer agents. Furthermore, a significant area of research has focused on their activity as dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), suggesting a promising avenue for the development of novel therapeutics for pain and inflammation.

Comparative Performance Data

The following tables summarize the quantitative data on the biological activities of various phenylthiazole analogs, facilitating a comparative assessment of their performance.

Dual sEH/FAAH Inhibitory Activity

Dual inhibition of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) is a novel therapeutic strategy for managing inflammatory pain. The 4-phenylthiazole moiety has been identified as a key structural feature for potent dual inhibition.

CompoundModificationHuman sEH IC50 (nM)Human FAAH IC50 (nM)Rat sEH IC50 (nM)Mouse sEH IC50 (nM)Reference
SW-17 p-tolyl on phenyl ring2.59.811.7158.2[1]
Analog 6o (structure not detailed)2.59.8--[2][3]
Analog 3g 2,4-difluoro substitutionModerate PotencyModerate PotencyModerate PotencyInactive[1]
Analog 3h 2,6-difluoro substitution-Excellent Potency--[1]
Analog 4a 2-quinolinyl-3.5Potent-[4]
Analog 4d (structure not detailed)Low nM rangeLow nM range--[3]
Analog 6k Extended alkyl linker170Inactive--[2]
Anti-inflammatory Activity

The anti-inflammatory potential of phenylthiazole derivatives has been evaluated using the carrageenan-induced rat paw edema model, a standard in vivo assay for acute inflammation.

CompoundDose (mg/kg)Time (hours)Edema Inhibition (%)Reference
Compound 3c -3Better than other analogs[5]
Compound 3a --Appreciable activity[5]
Compound 3d --Appreciable activity[5]
Indomethacin 45-Standard[5]
Compound 3a --Good activity[6]
Compound 3b --Good activity[6]
Compound 3d --Good activity[6]
Indomethacin --Standard[6]
Anticancer Activity

Several phenylthiazole derivatives have demonstrated cytotoxic activity against various cancer cell lines, with their efficacy often evaluated using the MTT assay.

CompoundCancer Cell LineIC50 (µM)Reference
Compound 6a OVCAR-4 (Ovarian)1.569 ± 0.06[7]
Compound 6a OCE1 (Normal Ovarian)31.89 ± 1.19[7]
Alpelisib (Standard) PI3Kα0.061 ± 0.003[7]
Compound 7c -Promising[8]
Compound 9c -Promising[8]
Compound 11d -Promising[8]
Doxorubicin (Standard) -Standard[8]
Antibacterial and Antifungal Activity

The antimicrobial properties of phenylthiazole analogs have been tested against a range of bacterial and fungal strains, with Minimum Inhibitory Concentration (MIC) being a key parameter for comparison.

CompoundMicroorganismMIC (µg/mL)Reference
Compound 3 Various Bacteria230-700[9]
Compound 4m MRSA8[10]
Compound 4k Clostridium difficile2[10]
Compound 4m Clostridium difficile2[10]
Compound 4k Candida albicans4[10]
Compound 4m Candida albicans4[10]
Compound 6a Various Fungi250[11]
Compound 6b Various Fungi250[11]
Compound T3 S. aureus, S. typhi, C. albicansMost active of tested[12]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.

Dual sEH/FAAH Inhibition Assay

This in vitro assay quantifies the potency of compounds in inhibiting soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH).

Principle: The enzymatic activity is measured using fluorescent substrates. The inhibition of the enzyme by a test compound leads to a decrease in the fluorescent signal, which is proportional to the inhibitory potency of the compound.

Methodology:

  • Recombinant human, rat, or mouse sEH and FAAH enzymes are used.

  • A fluorescent substrate, such as cyano(2-methoxynaphthalen-6-yl)methyl acetate (CMNA) for sEH or arachidonoyl-7-amino-4-methylcoumarin-amide (AAMCA) for FAAH, is prepared in a suitable buffer.

  • The test compounds are serially diluted to various concentrations.

  • The enzyme, substrate, and test compound are incubated together in a 96-well plate.

  • The fluorescence intensity is measured over time using a microplate reader.

  • The rate of the enzymatic reaction is calculated from the linear portion of the fluorescence curve.

  • The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Carrageenan-Induced Rat Paw Edema

This is a widely used in vivo model to screen for acute anti-inflammatory activity of compounds.

Principle: The subcutaneous injection of carrageenan into the rat's paw induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.

Methodology:

  • Wistar or Sprague-Dawley rats are fasted overnight before the experiment.

  • The initial volume of the right hind paw of each rat is measured using a plethysmometer.

  • The test compounds, a vehicle control, and a standard anti-inflammatory drug (e.g., Indomethacin) are administered orally or intraperitoneally.

  • After a specific period (e.g., 1 hour), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw.

  • The paw volume is measured again at different time intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • The percentage of inhibition of edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

MTT Assay for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, in part by the action of dehydrogenase enzymes, to generate reducing equivalents such as NADH and NADPH. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry.

Methodology:

  • Cancer cells are seeded in a 96-well plate and incubated to allow for cell attachment.

  • The cells are then treated with various concentrations of the test compounds and a vehicle control. A standard anticancer drug is used as a positive control.

  • After a specified incubation period (e.g., 24, 48, or 72 hours), the MTT solution is added to each well.

  • The plate is incubated for a few hours to allow for the formation of formazan crystals.

  • A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • The absorbance of the solution is measured at a specific wavelength (usually between 500 and 600 nm) using a microplate reader.

  • The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Principle: The broth microdilution method involves preparing two-fold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. The wells are then inoculated with a standardized number of microorganisms.

Methodology:

  • A stock solution of the test compound is prepared and serially diluted in a liquid broth medium (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi) in a 96-well plate.

  • A standardized inoculum of the test microorganism is prepared and added to each well.

  • Positive (broth with inoculum, no compound) and negative (broth only) controls are included. A standard antibiotic or antifungal agent is also tested as a positive control.

  • The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

Visualizing Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate a key signaling pathway and a standard experimental workflow relevant to the study of 5-ethyl-4-phenylthiazole analogs.

G cluster_inflammation Inflammatory Stimuli cluster_pathways Metabolic Pathways cluster_enzymes Target Enzymes cluster_inhibitor Therapeutic Intervention Cell Membrane Phospholipids Cell Membrane Phospholipids PLA2 PLA2 Arachidonic Acid Arachidonic Acid Endocannabinoids (AEA, 2-AG) Endocannabinoids (AEA, 2-AG) Arachidonic Acid->Endocannabinoids (AEA, 2-AG) precursor for COX COX Arachidonic Acid->COX CYP450 CYP450 Arachidonic Acid->CYP450 FAAH FAAH Endocannabinoids (AEA, 2-AG)->FAAH Epoxyeicosatrienoic Acids (EETs) Epoxyeicosatrienoic Acids (EETs) sEH sEH Epoxyeicosatrienoic Acids (EETs)->sEH Pro-inflammatory Prostaglandins Pro-inflammatory Prostaglandins Dihydroxyeicosatetraenoic Acids (DHETs) Dihydroxyeicosatetraenoic Acids (DHETs) Inactive Metabolites Inactive Metabolites PLA2->Arachidonic Acid releases COX->Pro-inflammatory Prostaglandins CYP450->Epoxyeicosatrienoic Acids (EETs) sEH->Dihydroxyeicosatetraenoic Acids (DHETs) FAAH->Inactive Metabolites Dual sEH/FAAH Inhibitor (Phenylthiazole Analog) Dual sEH/FAAH Inhibitor (Phenylthiazole Analog) Dual sEH/FAAH Inhibitor (Phenylthiazole Analog)->sEH inhibits Dual sEH/FAAH Inhibitor (Phenylthiazole Analog)->FAAH inhibits

Caption: Dual Inhibition of sEH and FAAH by Phenylthiazole Analogs.

start Start: Acclimatize Rats measure_initial Measure Initial Paw Volume (Plethysmometer) start->measure_initial administer_drug Administer Test Compound, Vehicle, or Standard Drug measure_initial->administer_drug wait Wait for 1 Hour administer_drug->wait induce_edema Induce Edema: Inject 1% Carrageenan wait->induce_edema measure_edema_1h Measure Paw Volume at 1 Hour induce_edema->measure_edema_1h measure_edema_2h Measure Paw Volume at 2 Hours measure_edema_1h->measure_edema_2h measure_edema_3h Measure Paw Volume at 3 Hours measure_edema_2h->measure_edema_3h calculate Calculate Percentage Edema Inhibition measure_edema_3h->calculate end End: Compare Results calculate->end

Caption: Workflow for Carrageenan-Induced Rat Paw Edema Assay.

References

Comparative Guide to the Bioactivity of 4-Phenylthiazole Derivatives: Elucidating the Potential Mechanism of Action of Thiazole, 5-ethyl-4-phenyl-

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of various 4-phenylthiazole derivatives to infer the potential mechanism of action of "Thiazole, 5-ethyl-4-phenyl-". While direct studies on this specific compound are limited, the existing body of research on structurally similar molecules offers valuable insights into its likely pharmacological profile. This document summarizes key experimental data, outlines relevant protocols, and visualizes a proposed signaling pathway.

Postulated Mechanism of Action

Based on the documented bioactivities of analogous 4-phenylthiazole compounds, "Thiazole, 5-ethyl-4-phenyl-" is likely to exhibit anticancer properties through the induction of apoptosis . Several studies on N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides have demonstrated their ability to induce apoptosis in cancer cell lines.[1][2][3] Additionally, various phenylthiazole derivatives have shown efficacy as anti-inflammatory and antimicrobial agents.[4][5] The ethyl group at the 5-position may influence the compound's lipophilicity and binding affinity to target proteins, potentially modulating its potency compared to methyl-substituted analogs.

Comparative Performance of 4-Phenylthiazole Derivatives

To provide a quantitative comparison, the following table summarizes the cytotoxic activity of several 4-phenylthiazole derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound/DerivativeCell LineIC50 (µM)Reference Compound
2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-(5-methyl-4-phenylthiazol-2-yl)acetamideA549 (Human lung adenocarcinoma)23.30 ± 0.35Cisplatin
Phenylthiazole derivative with 3,4-dichloro phenyl substitutionHT29 (Human colon cancer)2.01Not specified
Novel thiazole derivative 9HepG-2 (Hepatocellular carcinoma)1.61 ± 1.92 (µg/mL)Not specified
Novel thiazole derivative 10HepG-2 (Hepatocellular carcinoma)1.98 ± 1.22 (µg/mL)Not specified

Key Experimental Protocols

MTT Assay for Cytotoxicity

This colorimetric assay is a standard method for assessing the metabolic activity of cells and, by inference, their viability and proliferation.

Methodology:

  • Cell Seeding: Cancer cells (e.g., A549, HT29) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., "Thiazole, 5-ethyl-4-phenyl-" and its analogs) and a vehicle control. A positive control such as cisplatin is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan Solubilization: After a further incubation period, the medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals formed by metabolically active cells.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by plotting cell viability against compound concentration.

Apoptosis Assay by Flow Cytometry

This technique is used to quantify the percentage of cells undergoing apoptosis.

Methodology:

  • Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a defined period.

  • Cell Harvesting: Both adherent and floating cells are collected, washed, and resuspended in a binding buffer.

  • Staining: Cells are stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and a viability dye such as propidium iodide (PI) or 7-AAD (which enters cells with compromised membranes).

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The cell population is differentiated into four quadrants: viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive).

  • Data Interpretation: The percentage of cells in the early and late apoptotic stages is quantified to determine the pro-apoptotic effect of the compound.

Visualizing the Proposed Signaling Pathway

The following diagram illustrates a simplified, hypothetical signaling pathway for the induction of apoptosis by a 4-phenylthiazole derivative, a likely mechanism for "Thiazole, 5-ethyl-4-phenyl-".

G *MOMP: Mitochondrial Outer Membrane Permeabilization Thiazole_Derivative Thiazole, 5-ethyl-4-phenyl- Target_Protein Putative Target Protein(s) Thiazole_Derivative->Target_Protein Binds to and modulates Bax_Bak Bax/Bak Activation Target_Protein->Bax_Bak Promotes Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Induces MOMP* Cytochrome_c Cytochrome c Release Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, Caspase-9) Cytochrome_c->Apoptosome Initiates Caspase_3 Caspase-3 Activation Apoptosome->Caspase_3 Activates Apoptosis Apoptosis (DNA fragmentation, Cell shrinkage) Caspase_3->Apoptosis Executes Mitochondrion->Cytochrome_c Releases

Caption: Proposed intrinsic apoptotic pathway initiated by "Thiazole, 5-ethyl-4-phenyl-".

This guide serves as a foundational resource for researchers interested in the pharmacological potential of "Thiazole, 5-ethyl-4-phenyl-". Further experimental validation is necessary to definitively confirm its mechanism of action and evaluate its therapeutic efficacy.

References

Benchmarking "Thiazole, 5-ethyl-4-phenyl-": A Comparative Analysis Against Known Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of "Thiazole, 5-ethyl-4-phenyl-" and its close structural analogs against established standards in anticancer and antimicrobial research. Due to the limited publicly available data on the specific molecule "Thiazole, 5-ethyl-4-phenyl-," this guide leverages experimental data from closely related 4-phenylthiazole derivatives to provide a valuable benchmark for researchers. The thiazole scaffold is a prominent feature in many FDA-approved drugs and is known to exhibit a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects.[1]

Anticancer Activity Assessment

The in vitro anticancer activity of 4-phenylthiazole derivatives is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2][3][4] This colorimetric assay measures the metabolic activity of cells and is a reliable indicator of cell viability and proliferation. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits 50% of the cancer cell population, is a key metric for comparison.

Comparative Data: Anticancer Activity of 4-Phenylthiazole Derivatives

The following table summarizes the IC50 values of various 4-phenylthiazole derivatives against different cancer cell lines, with Cisplatin and Staurosporine used as standard reference compounds.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)
2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-(5-methyl-4-phenylthiazol-2-yl)acetamideA549 (Human Lung Adenocarcinoma)23.30 ± 0.35CisplatinNot specified in the study, but used as a standard.[2][4]
2-[2-[4-Hydroxy-3-(phenyl)benzylidene]hydrazinyl]-thiazole-4[5H]-oneMCF-7 (Human Breast Adenocarcinoma)2.57 ± 0.16Staurosporine6.77 ± 0.41[5]
2-[2-[4-Hydroxy-3-(phenyl)benzylidene]hydrazinyl]-thiazole-4[5H]-oneHepG2 (Human Liver Cancer)7.26 ± 0.44Staurosporine8.4 ± 0.51[5]
2-(3-formyl-4-((1-(p-tolyl)-1H-1,2,3-triazol-4-yl)methoxy)phenyl)-4-methylthiazole-5-carboxylateHuman Glioblastoma3.20 ± 0.32TemozolomideNot specified in the study, but used as a reference drug.[6]

Antimicrobial Activity Assessment

The antimicrobial potential of thiazole derivatives is typically determined by measuring the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Comparative Data: Antimicrobial Activity of 4-Phenylthiazole Derivatives

This table presents the MIC values for a 4-phenylthiazole derivative against various bacterial strains, with Ampicillin and Streptomycin as reference antibiotics.

Compound/DerivativeBacterial StrainMIC (mg/mL)Reference CompoundReference MIC (mg/mL)
2-(3,4-dimethoxyphenyl)ethanamine substituted 4-phenylthiazoleE. coli0.23 - 0.70Ampicillin0.10 - 0.15[7]
2-(3,4-dimethoxyphenyl)ethanamine substituted 4-phenylthiazoleS. Typhimurium0.23 - 0.70Ampicillin0.10 - 0.15[7]
2-(3,4-dimethoxyphenyl)ethanamine substituted 4-phenylthiazoleB. cereus0.47 - 0.94Streptomycin0.02 - 0.05[7]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate comparative analysis.

MTT Assay Protocol for Anticancer Activity

The MTT assay is a widely used method to assess cell viability and the cytotoxic effects of compounds.

Workflow for MTT Assay

MTT_Assay_Workflow A Seed cancer cells in a 96-well plate B Incubate for 24 hours to allow cell attachment A->B C Treat cells with various concentrations of the test compound B->C D Incubate for a specified period (e.g., 24-72 hours) C->D E Add MTT solution to each well D->E F Incubate for 2-4 hours to allow formazan crystal formation E->F G Add a solubilizing agent (e.g., DMSO) to dissolve formazan crystals F->G H Measure absorbance at 570 nm using a microplate reader G->H

Caption: Workflow of the MTT assay for determining cell viability.

Detailed Steps:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5x10³ to 1x10⁴ cells/well) and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the thiazole derivative. A control group with no compound and a blank group with media alone are also included.

  • Incubation: The plates are incubated for a period ranging from 24 to 72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plates are then incubated for another 2 to 4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent such as dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.

Minimum Inhibitory Concentration (MIC) Assay Protocol for Antimicrobial Activity

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

MIC_Assay_Workflow A Prepare serial dilutions of the test compound in a 96-well microplate B Add a standardized bacterial suspension to each well A->B C Include positive (bacteria only) and negative (broth only) controls B->C D Incubate the microplate at 37°C for 18-24 hours C->D E Visually inspect for bacterial growth (turbidity) D->E F Determine the lowest concentration with no visible growth (MIC) E->F

References

Replicating and Advancing Research on 4-Phenylthiazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the replication of pivotal studies is a cornerstone of scientific advancement. This guide provides a comparative overview of studies involving 5-substituted-4-phenylthiazole derivatives, with a focus on replicating key experiments. While direct comprehensive studies on 5-ethyl-4-phenylthiazole are limited in the public domain, extensive research on its close analog, 5-methyl-4-phenylthiazole, offers a robust foundation for understanding this class of compounds. This guide will leverage the available data on 5-methyl-4-phenylthiazole derivatives to provide detailed experimental protocols and comparative data, serving as a valuable resource for initiating or extending research in this area.

Comparative Biological Activity

Derivatives of 5-methyl-4-phenylthiazole have demonstrated significant potential in oncology, exhibiting cytotoxic effects against various cancer cell lines. The following table summarizes the in vitro anticancer activity of selected N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamide derivatives, as reported in studies by Evren et al. (2019).[1][2]

Compound IDSubstituent GroupCell LineIC₅₀ (µM)[1][2]
4a 1-Methyl-1H-imidazol-2-ylA549 (Human Lung Adenocarcinoma)>1000
4c 1-Methyl-1H-tetrazol-5-ylA549 (Human Lung Adenocarcinoma)23.30 ± 0.35
Cisplatin (Reference Drug)A549 (Human Lung Adenocarcinoma)15.80 ± 0.42
4a 1-Methyl-1H-imidazol-2-ylNIH/3T3 (Mouse Embryoblast)>1000
4c 1-Methyl-1H-tetrazol-5-ylNIH/3T3 (Mouse Embryoblast)>1000

Experimental Protocols

To ensure the reproducibility of these findings, detailed methodologies for the key experiments are provided below.

Synthesis of N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides

A common synthetic route to these compounds involves a two-step process.[1][2] The general workflow is outlined in the diagram below.

cluster_synthesis General Synthetic Pathway start 2-Amino-5-methyl-4-phenylthiazole step1 React with 2-chloroacetyl chloride start->step1 intermediate 2-Chloro-N-(5-methyl-4-phenylthiazol-2-yl)acetamide step1->intermediate step2 React with substituted thiol intermediate->step2 product N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamide step2->product

Caption: General synthesis of N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides.

Step 1: Synthesis of 2-Chloro-N-(5-methyl-4-phenylthiazol-2-yl)acetamide To a solution of 2-amino-5-methyl-4-phenylthiazole in a suitable solvent (e.g., dichloromethane), an equimolar amount of 2-chloroacetyl chloride is added dropwise at 0°C. The reaction mixture is stirred at room temperature until completion, monitored by thin-layer chromatography (TLC). The resulting product is then isolated and purified.

Step 2: Synthesis of N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides The intermediate, 2-chloro-N-(5-methyl-4-phenylthiazol-2-yl)acetamide, is reacted with a variety of substituted thiols in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., acetone). The mixture is typically refluxed for several hours. After completion, the product is isolated by filtration and purified by recrystallization.

In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of the synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]

cluster_workflow MTT Assay Workflow cell_seeding Seed cells in 96-well plates incubation1 Incubate for 24h cell_seeding->incubation1 treatment Add compounds at various concentrations incubation1->treatment incubation2 Incubate for 48h treatment->incubation2 mtt_addition Add MTT solution incubation2->mtt_addition incubation3 Incubate for 4h mtt_addition->incubation3 solubilization Add DMSO to dissolve formazan incubation3->solubilization measurement Measure absorbance at 570 nm solubilization->measurement

Caption: Workflow for determining cytotoxicity using the MTT assay.

  • Cell Seeding: Cancer cells (e.g., A549) and normal cells (e.g., NIH/3T3) are seeded in 96-well plates at a density of 5x10³ cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and the reference drug (e.g., cisplatin) and incubated for an additional 48 hours.

  • MTT Addition: After the treatment period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

Potential Signaling Pathways

While the exact mechanisms of action for many 4-phenylthiazole derivatives are still under investigation, their structural similarity to known kinase inhibitors suggests potential interference with cellular signaling pathways crucial for cancer cell proliferation and survival. One such hypothetical pathway is the PI3K/Akt signaling cascade, a key regulator of cell growth and apoptosis.

cluster_pathway Hypothesized PI3K/Akt Pathway Inhibition GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt activates Proliferation Cell Proliferation Akt->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Thiazole 4-Phenylthiazole Derivative Thiazole->PI3K inhibits?

Caption: Hypothesized inhibition of the PI3K/Akt signaling pathway by 4-phenylthiazole derivatives.

This guide provides a foundational framework for replicating and expanding upon the existing research on 5-substituted-4-phenylthiazole derivatives. By following the detailed protocols and utilizing the comparative data, researchers can effectively investigate the therapeutic potential of this promising class of compounds, including the yet-to-be-extensively-studied 5-ethyl-4-phenylthiazole.

References

A Researcher's Guide to Bioassay Validation and Controls for 5-Ethyl-4-Phenyl-Thiazole

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals investigating the therapeutic potential of "Thiazole, 5-ethyl-4-phenyl-", rigorous bioassay validation and the implementation of appropriate controls are paramount to ensure the reliability and reproducibility of experimental data. Thiazole derivatives are known for a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects, making them attractive candidates for drug discovery campaigns.[1] However, the thiazole scaffold can also be associated with non-specific activity and assay interference, necessitating careful experimental design.[1]

This guide provides a comparative overview of common bioassays, essential validation steps, and control strategies applicable to the study of 5-ethyl-4-phenyl-thiazole and related compounds.

Comparative Efficacy of Thiazole Derivatives

To contextualize the potential of 5-ethyl-4-phenyl-thiazole, it is useful to compare the bioactivity of structurally similar thiazole derivatives that have been evaluated in various assays. The following table summarizes the half-maximal inhibitory concentration (IC50) values of several 4-phenyl-thiazole analogs.

Compound/DerivativeTarget/AssayCell LineIC50 (µM)Reference CompoundReference IC50 (µM)
N-(5-methyl-4-phenylthiazol-2-yl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamideAnticancer (Cytotoxicity)A549 (Lung Adenocarcinoma)23.30 ± 0.35CisplatinNot specified
N-(5-methyl-4-phenylthiazol-2-yl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamideCytotoxicityNIH/3T3 (Mouse Embryoblast)>1000CisplatinNot specified
Thiazole Derivative 3j (dihydroxy moiety on phenyl ring)MAO-A Inhibition---0.134 ± 0.004------
Thiazole Derivative 3t (dihydroxy moiety on phenyl ring)MAO-A Inhibition---0.123 ± 0.005------
Thiazole Derivative 3j (dihydroxy moiety on phenyl ring)MAO-B Inhibition---0.027 ± 0.001------
Thiazole Derivative 3t (dihydroxy moiety on phenyl ring)MAO-B Inhibition---0.025 ± 0.001------
Thiazole-based derivative 10 Acetylcholinesterase (AChE) Inhibition---0.103DonepezilNot specified
Thiazole-based derivative 16 Acetylcholinesterase (AChE) Inhibition---0.109DonepezilNot specified
Thiazole derivative 4c Anticancer (Cytotoxicity)MCF-7 (Breast Cancer)2.57 ± 0.16Staurosporine6.77 ± 0.41
Thiazole derivative 4c Anticancer (Cytotoxicity)HepG2 (Liver Cancer)7.26 ± 0.44Staurosporine8.4 ± 0.51
Thiazole derivative 4c VEGFR-2 Inhibition---0.15Sorafenib0.059

Experimental Protocols for Key Assays

Detailed and standardized protocols are crucial for generating high-quality data. Below are methodologies for common assays used to evaluate thiazole derivatives.

In Vitro Cytotoxicity MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential anticancer agents.[2][3]

  • Cell Seeding: Plate cells (e.g., A549, MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of 5-ethyl-4-phenyl-thiazole (typically in a series of dilutions) and a vehicle control (e.g., DMSO). Include a positive control such as Staurosporine or Cisplatin.[2][3]

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Enzyme Inhibition Assay (General Protocol)

This protocol can be adapted for various enzymes such as kinases, proteases, or oxidoreductases.

  • Reagent Preparation: Prepare assay buffer, enzyme solution, substrate solution, and a solution of 5-ethyl-4-phenyl-thiazole at various concentrations.

  • Reaction Mixture: In a microplate, add the assay buffer, the test compound, and the enzyme. Incubate for a pre-determined time to allow for binding.

  • Initiate Reaction: Add the substrate to initiate the enzymatic reaction.

  • Detection: Measure the enzyme activity by monitoring the change in absorbance or fluorescence over time.

  • Controls:

    • Negative Control: Reaction with no inhibitor.

    • Positive Control: Reaction with a known inhibitor of the target enzyme.

    • Blank: Reaction with no enzyme to account for background signal.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Hit Validation and Control Workflow

The following diagram illustrates a typical workflow for validating a screening hit, such as a thiazole derivative. This process is designed to eliminate false positives and characterize the mechanism of action.[1]

Hit_Validation_Workflow Primary_Screening Primary Screening Hit Reconfirmation Hit Reconfirmation (Dose-Response) Primary_Screening->Reconfirmation Interference_Assays Assay Interference Checks (e.g., Spectral Interference) Reconfirmation->Interference_Assays Confirmed Activity Nonspecific_Inhibition Nonspecific Inhibition Assays (e.g., Aggregation, Reactivity) Reconfirmation->Nonspecific_Inhibition Validated_Hit Validated Hit Interference_Assays->Validated_Hit No Interference DTT_Control DTT Control for Covalent Inhibition Nonspecific_Inhibition->DTT_Control Nonspecific_Inhibition->Validated_Hit No Nonspecificity DTT_Control->Validated_Hit Activity Unaffected Orthogonal_Assay Orthogonal Assay (Different Technology) SAR_Expansion Structure-Activity Relationship (SAR) Expansion Orthogonal_Assay->SAR_Expansion Validated_Hit->Orthogonal_Assay

Caption: Workflow for validating primary screening hits.

Potential Signaling Pathway Modulation

Thiazole derivatives have been shown to inhibit various signaling pathways implicated in diseases like cancer. For instance, some derivatives inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[2] The diagram below illustrates a simplified representation of a signaling pathway that could be targeted by 5-ethyl-4-phenyl-thiazole.

Signaling_Pathway Ligand Growth Factor (e.g., VEGF) Receptor Receptor Tyrosine Kinase (e.g., VEGFR-2) Ligand->Receptor Binds Downstream_Kinase Downstream Kinase (e.g., Raf, MEK, ERK) Receptor->Downstream_Kinase Activates Thiazole 5-Ethyl-4-Phenyl-Thiazole Thiazole->Receptor Inhibits Transcription_Factor Transcription Factor Downstream_Kinase->Transcription_Factor Activates Cellular_Response Cellular Response (e.g., Proliferation, Angiogenesis) Transcription_Factor->Cellular_Response Promotes

Caption: Hypothetical inhibition of a growth factor signaling pathway.

Controls for Thiazole-Specific Liabilities

When working with thiazole-containing compounds, it is crucial to address their potential for assay interference.

  • Reactivity and Covalent Inhibition: Thiazoles can sometimes act as non-specific inhibitors through covalent modification of proteins.[1] Performing assays in the presence of a reducing agent like dithiothreitol (DTT) can help identify if the inhibitory activity is due to a covalent mechanism.[1] A loss of activity in the presence of DTT suggests a reactive compound.

  • Colloidal Aggregation: Lipophilic compounds can form aggregates in solution that sequester and denature proteins, leading to false-positive results.[1] Including a non-ionic detergent like Triton X-100 or using computational tools like "Aggregator Advisor" can help identify and mitigate this issue.[1]

  • Spectral Interference: The chromophoric nature of some thiazole derivatives may interfere with absorbance- or fluorescence-based assays. It is important to run control experiments with the compound alone (in the absence of the enzyme or cells) to check for any intrinsic signal.[1]

By employing these rigorous validation and control measures, researchers can confidently assess the true biological activity of 5-ethyl-4-phenyl-thiazole and advance the development of novel therapeutics.

References

A Head-to-Head Comparison of Synthesis Methods for 5-ethyl-4-phenylthiazole

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the efficient synthesis of heterocyclic compounds is a critical aspect of the discovery pipeline. Thiazole derivatives, in particular, are of significant interest due to their presence in a wide array of biologically active compounds. This guide provides a head-to-head comparison of two prominent methods for the synthesis of 5-ethyl-4-phenylthiazole: the Hantzsch Thiazole Synthesis and the Cook-Heilbron Thiazole Synthesis.

At a Glance: Comparison of Synthesis Methods

MetricHantzsch Thiazole SynthesisCook-Heilbron Thiazole Synthesis
Starting Materials 2-bromo-1-phenylbutan-1-one and Thioacetamide2-amino-2-phenylbutanenitrile and Carbon Disulfide
Typical Yields Good to Excellent (often >80%)Moderate to Good
Reaction Conditions Typically requires heatingOften proceeds at room temperature
Key Advantages High yields, readily available starting materials.[1][2]Milder reaction conditions.[3]
Key Disadvantages Use of α-haloketones which can be lachrymatory.Handling of carbon disulfide which is volatile and flammable.

Hantzsch Thiazole Synthesis: A High-Yielding Approach

The Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887, is a classic and widely used method for the preparation of thiazole derivatives.[2] The reaction involves the condensation of an α-haloketone with a thioamide.[2] This method is known for its simplicity and generally provides high yields of the desired thiazole.[1]

Experimental Protocol:

To synthesize 5-ethyl-4-phenylthiazole via the Hantzsch method, 2-bromo-1-phenylbutan-1-one would be reacted with thioacetamide.

  • Reaction Setup: In a round-bottom flask, dissolve 2-bromo-1-phenylbutan-1-one (1 equivalent) and thioacetamide (1.1 equivalents) in a suitable solvent such as ethanol.

  • Reaction Execution: The reaction mixture is typically heated to reflux for several hours and monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting residue is then neutralized with a mild base, such as sodium bicarbonate solution, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by column chromatography on silica gel to afford the pure 5-ethyl-4-phenylthiazole.

Hantzsch_Synthesis reagents 2-bromo-1-phenylbutan-1-one + Thioacetamide intermediate Thiazoline Intermediate reagents->intermediate Condensation product 5-ethyl-4-phenylthiazole intermediate->product Dehydration

Caption: Hantzsch synthesis of 5-ethyl-4-phenylthiazole.

Cook-Heilbron Thiazole Synthesis: A Milder Alternative

The Cook-Heilbron thiazole synthesis offers an alternative route to thiazoles, particularly 5-aminothiazoles, under milder conditions.[3] This method involves the reaction of an α-aminonitrile with carbon disulfide, dithioacids, or related compounds.[3] While originally focused on 5-aminothiazoles, modifications can be envisioned for the synthesis of other thiazole derivatives.

Experimental Protocol:

The synthesis of 5-ethyl-4-phenylthiazole via a modified Cook-Heilbron approach would likely start from 2-amino-2-phenylbutanenitrile and a sulfur source like carbon disulfide.

  • Reaction Setup: In a well-ventilated fume hood, 2-amino-2-phenylbutanenitrile (1 equivalent) is dissolved in a solvent such as pyridine or a mixture of ethanol and a tertiary amine.

  • Reaction Execution: Carbon disulfide (a slight excess) is added dropwise to the solution at room temperature. The reaction is typically stirred for an extended period at ambient temperature or with gentle warming.

  • Work-up and Purification: After the reaction is complete, the solvent and excess reagents are removed under reduced pressure. The residue is then treated with an acid to facilitate cyclization and subsequent work-up. The product is extracted into an organic solvent, and the organic phase is washed, dried, and concentrated. Purification is typically achieved by column chromatography.

Cook_Heilbron_Synthesis reagents 2-amino-2-phenylbutanenitrile + Carbon Disulfide intermediate Dithiocarbamate Intermediate reagents->intermediate Addition product 5-ethyl-4-phenylthiazole intermediate->product Cyclization

Caption: Cook-Heilbron synthesis of 5-ethyl-4-phenylthiazole.

Conclusion

Both the Hantzsch and Cook-Heilbron synthesis methods provide viable pathways to 5-ethyl-4-phenylthiazole. The choice of method will likely depend on the availability of starting materials, desired yield, and tolerance for specific reaction conditions. The Hantzsch synthesis is a robust and high-yielding method, making it a common choice in synthetic chemistry. The Cook-Heilbron synthesis, while potentially offering milder conditions, may require more specialized starting materials and careful handling of volatile reagents. For researchers aiming for high efficiency and yield, the Hantzsch synthesis is often the preferred route. However, for processes where milder conditions are paramount, the Cook-Heilbron method presents a valuable alternative.

References

Specificity Evaluation of 5-Ethyl-4-Phenylthiazole: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the 4-phenylthiazole scaffold, with a specific focus on evaluating the potential specificity of "Thiazole, 5-ethyl-4-phenyl-". Due to the limited direct experimental data on the 5-ethyl derivative, this guide leverages extensive research on structurally similar analogs to provide a predictive assessment and a framework for experimental validation.

The 4-phenylthiazole core is a recognized pharmacophore present in a variety of biologically active compounds. Its derivatives have shown a range of activities, including anticancer, anti-inflammatory, and enzyme inhibitory effects. The specificity of these compounds is highly dependent on the nature and position of substituents on both the thiazole and phenyl rings. This guide will explore the known biological targets of 4-phenylthiazole derivatives and compare the activities of analogs with substitutions at the 5-position of the thiazole ring to extrapolate the potential specificity profile of 5-ethyl-4-phenylthiazole.

Comparative Analysis of Biological Activity

The specificity of a compound is best understood by comparing its potency against its intended target versus off-target interactions. The following tables summarize the inhibitory concentrations (IC50) of various 4-phenylthiazole derivatives against several known biological targets. This data allows for a comparative assessment of how substitutions on the 4-phenylthiazole scaffold influence biological activity and selectivity.

Table 1: In Vitro Cytotoxicity of 4-Phenylthiazole Derivatives
Compound/DerivativeCell LineIC50 (µM)Selectivity Index (SI) vs. NIH/3T3Reference
2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-(5-methyl-4-phenylthiazol-2-yl)acetamideA549 (Human Lung Carcinoma)23.30 ± 0.35> 42.9[1]
2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-(5-methyl-4-phenylthiazol-2-yl)acetamideNIH/3T3 (Mouse Embryonic Fibroblast)> 1000-[1]
Compound 4c (a 5-phenyl-4,5-dihydro-1,3,4-thiadiazole derivative)A549 (Human Lung Carcinoma)9.40Not Reported[2]
N'-(3-phenyl-4-(p-tolyl)thiazol-2(3H)-ylidene)acetohydrazide derivative (4c )SKNMC (Neuroblastoma)10.8 ± 0.08Not Reported[3]
3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivative (22 )A549 (Human Lung Carcinoma)2.47Not Reported[4]

Note: The selectivity index (SI) is calculated as the ratio of the IC50 in a non-cancerous cell line to the IC50 in a cancerous cell line. A higher SI value suggests greater selectivity for cancer cells.

Table 2: Enzyme Inhibition by 4-Phenylthiazole Derivatives
Compound/DerivativeTarget EnzymeIC50 (nM)Reference
4p (a 4-phenylthiazole analog)human Soluble Epoxide Hydrolase (sEH)2.3[5]
4p (a 4-phenylthiazole analog)human Fatty Acid Amide Hydrolase (FAAH)11.1[5]
SW-17 (1-((2-chlorophenyl)sulfonyl)-N-(4-(4-(p-tolyl)thiazol-2-yl)phenyl)piperidine-4-carboxamide)human sEH2.5[6]
SW-17 (1-((2-chlorophenyl)sulfonyl)-N-(4-(4-(p-tolyl)thiazol-2-yl)phenyl)piperidine-4-carboxamide)human FAAH9.8[6]
3o (a 4-phenyl-thiazol-2yl-phenyl analog with a para-nitro group)human FAAH3.1[6]
3f (a 4-phenyl-thiazol-2yl-phenyl analog with a para-fluoro group)human sEH10.7[6]
3f (a 4-phenyl-thiazol-2yl-phenyl analog with a para-fluoro group)rat sEH11.7[6]
Methyl salicylate based thiazole (3j )Protein Tyrosine Phosphatase 1B (PTP1B)510[7]
Ethyl 2-(6-substituted benzo[d]thiazol-2-ylamino)-2-oxoacetate (5c-e )Protein Tyrosine Phosphatase 1B (PTP1B)8,700 - 11,000[8]

Experimental Protocols

To facilitate further research and direct comparison, detailed methodologies for key experiments are provided below.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is adapted for determining the cytotoxic effects of compounds on A549 (human lung carcinoma) and NIH/3T3 (mouse embryonic fibroblast) cell lines.

Materials:

  • A549 and NIH/3T3 cell lines

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Test compounds (e.g., 5-ethyl-4-phenylthiazole and analogs) dissolved in DMSO

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Seed A549 and NIH/3T3 cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%.

  • After 24 hours, replace the medium with fresh medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plates for 48 hours at 37°C and 5% CO₂.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 values using a dose-response curve.

Soluble Epoxide Hydrolase (sEH) and Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay

This fluorescence-based assay is used to determine the inhibitory activity of compounds against human sEH and FAAH.

Materials:

  • Recombinant human sEH and FAAH enzymes

  • Assay buffer (e.g., sodium phosphate buffer, pH 7.4 for sEH; Tris-HCl buffer, pH 9.0 for FAAH)

  • Fluorescent substrate for sEH (e.g., PHOME)

  • Fluorescent substrate for FAAH (e.g., AMC-arachidonoyl amide)

  • Test compounds dissolved in DMSO

  • 96-well black plates

  • Fluorescence microplate reader

Procedure:

  • In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the respective enzyme (sEH or FAAH).

  • Incubate the mixture for a pre-determined time (e.g., 15 minutes) at 30°C to allow for inhibitor-enzyme interaction.

  • Initiate the enzymatic reaction by adding the fluorescent substrate.

  • Monitor the increase in fluorescence over time using a microplate reader with appropriate excitation and emission wavelengths.

  • Calculate the rate of reaction for each concentration of the test compound.

  • Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizing Cellular Pathways and Experimental Workflows

To provide a clearer understanding of the mechanisms of action and experimental designs, the following diagrams are provided.

anticancer_pathway 4-Phenylthiazole Derivative 4-Phenylthiazole Derivative Cancer Cell Cancer Cell 4-Phenylthiazole Derivative->Cancer Cell Enters Cell Apoptosis Apoptosis Cancer Cell->Apoptosis Induces Cell Cycle Arrest Cell Cycle Arrest Cancer Cell->Cell Cycle Arrest Induces Inhibition of Proliferation Inhibition of Proliferation Apoptosis->Inhibition of Proliferation Cell Cycle Arrest->Inhibition of Proliferation

Caption: Potential anticancer mechanism of 4-phenylthiazole derivatives.

enzyme_inhibition_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Test Compound (5-ethyl-4-phenylthiazole) Test Compound (5-ethyl-4-phenylthiazole) Incubation Incubation Test Compound (5-ethyl-4-phenylthiazole)->Incubation Enzyme (sEH/FAAH) Enzyme (sEH/FAAH) Enzyme (sEH/FAAH)->Incubation Substrate Substrate Substrate->Incubation Fluorescence Reading Fluorescence Reading Incubation->Fluorescence Reading IC50 Determination IC50 Determination Fluorescence Reading->IC50 Determination

Caption: Workflow for determining enzyme inhibition (IC50).

Conclusion and Future Directions

The available data on 4-phenylthiazole derivatives indicate that this scaffold is a promising starting point for the development of targeted therapies. The specificity of these compounds is highly tunable through substitutions. While direct data for 5-ethyl-4-phenylthiazole is not yet available, based on the structure-activity relationships of related compounds, it is plausible that it will exhibit activity against cancer cell lines and enzymes like sEH and FAAH.

The ethyl group at the 5-position, being slightly larger and more lipophilic than a methyl group, may influence the compound's binding affinity and pharmacokinetic properties. It is hypothesized that this modification could either enhance or decrease potency and selectivity depending on the specific target's binding pocket topology.

To definitively evaluate the specificity of "Thiazole, 5-ethyl-4-phenyl-", it is imperative to synthesize the compound and test it against a panel of relevant biological targets, including but not limited to, various cancer cell lines, sEH, FAAH, and PTP1B. The experimental protocols provided in this guide offer a robust framework for such an evaluation. The resulting data will be crucial in determining the therapeutic potential and specificity profile of this novel derivative.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 5-ethyl-4-phenylthiazole

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive overview of the recommended disposal procedures for Thiazole, 5-ethyl-4-phenyl-, a compound frequently utilized in research and development. Adherence to these guidelines is critical for minimizing risks and complying with regulatory standards.

I. Personal Protective Equipment (PPE) and Safety Measures

Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). This is the first line of defense in preventing chemical exposure.

Recommended PPE:

  • Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene) are mandatory to prevent skin contact.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles must be worn to protect against splashes.

  • Lab Coat: A flame-resistant lab coat should be worn to protect clothing and skin.

  • Respiratory Protection: If working in a poorly ventilated area or if there is a risk of aerosol formation, a NIOSH-approved respirator is recommended.

II. Step-by-Step Disposal Protocol

The disposal of Thiazole, 5-ethyl-4-phenyl- must be conducted in a manner that neutralizes its potential hazards and complies with local, state, and federal regulations.

Step 1: Waste Segregation

Proper segregation of chemical waste is crucial. Thiazole, 5-ethyl-4-phenyl- waste should be categorized as hazardous chemical waste. It should not be mixed with non-hazardous waste or other incompatible chemical waste streams.

Step 2: Containerization

  • Use a dedicated, properly labeled, and leak-proof container for the collection of Thiazole, 5-ethyl-4-phenyl- waste.

  • The container should be made of a material compatible with the chemical.

  • The label on the container must clearly state "Hazardous Waste" and identify the contents as "Thiazole, 5-ethyl-4-phenyl-".

Step 3: Spill Management

In the event of a spill, immediate action is necessary to contain and clean up the material safely.

  • Evacuate: Non-essential personnel should evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated to disperse any vapors.

  • Contain: Use an inert absorbent material, such as sand, vermiculite, or a commercial chemical absorbent, to contain the spill.

  • Collect: Carefully collect the absorbed material using non-sparking tools and place it into the designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.

Step 4: Final Disposal

The final disposal of Thiazole, 5-ethyl-4-phenyl- waste must be handled by a licensed hazardous waste disposal company. Do not attempt to dispose of this chemical down the drain or in regular trash.[1][2][3][4]

  • Arrange for a scheduled pickup with your institution's Environmental Health and Safety (EHS) department or a contracted waste disposal service.

  • Ensure all paperwork and manifests are completed accurately as required by regulatory agencies.

III. Quantitative Data Summary

ParameterValue/ClassificationSource
Acute Oral Toxicity Category 4 (Harmful if swallowed)
Skin Irritation Category 2 (Causes skin irritation)
Eye Irritation Category 2A (Causes serious eye irritation)
Aquatic Toxicity Acute Category 1, Chronic Category 1 (Very toxic to aquatic life with long lasting effects)[2]

IV. Disposal Decision Workflow

The following diagram illustrates the logical steps to be followed for the safe disposal of Thiazole, 5-ethyl-4-phenyl-.

Disposal Workflow for Thiazole, 5-ethyl-4-phenyl- cluster_prep Preparation cluster_collection Collection & Containment cluster_disposal Final Disposal A Identify Waste as Thiazole, 5-ethyl-4-phenyl- B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Is it a Spill? B->C D Use Designated, Labeled Hazardous Waste Container C->D No E Contain with Inert Absorbent Material C->E Yes G Store Container in a Secure, Ventilated Area D->G F Collect and Place in Hazardous Waste Container E->F F->D H Contact EHS or Licensed Waste Disposal Company G->H I Complete all Required Paperwork H->I J Arrange for Pickup I->J

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.